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  • Product: N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride
  • CAS: 859980-09-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-(2-aminoethyl)-2-hydroxyacetamide Hydrochloride: A Versatile Intermediate in Chemical Synthesis

This guide provides a comprehensive technical overview of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride, a bifunctional organic molecule of significant interest to researchers in drug discovery and medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride, a bifunctional organic molecule of significant interest to researchers in drug discovery and medicinal chemistry. While detailed experimental data for this specific salt is not extensively published, this document synthesizes information from established chemical principles and data from closely related structural analogs to offer field-proven insights into its properties, synthesis, and applications.

Chemical Identity and Structural Characteristics

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is a salt composed of a protonated N-(2-aminoethyl)-2-hydroxyacetamide cation and a chloride anion. The organic cation features a primary amine, a secondary amide, and a primary hydroxyl group, making it a versatile building block for chemical elaboration.

Key Identifiers:

IdentifierValueSource
Chemical Name N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride-
Molecular Formula C₄H₁₁ClN₂O₂Calculated
Molecular Weight 154.60 g/mol Calculated
CAS Number 859980-09-9 (Potential, unverified)[1]
Free Base Formula C₄H₁₀N₂O₂[2]
Free Base Weight 118.13 g/mol [2]

The structure combines the hydrophilicity of the hydroxyl and amide groups with the reactive handles of the primary amine and hydroxyl functionalities. The protonated amine in the hydrochloride salt form enhances water solubility and improves the compound's stability for storage.

Chemical Structure of N-(2-aminoethyl)-2-hydroxyacetamide Hydrochloride cluster_0 N1 H₂N⁺ C1 CH₂ N1->C1 C2 CH₂ C1->C2 N2 N C2->N2 H_N2 H N2->H_N2 C3 C N2->C3 O1 O C3->O1 C4 CH₂ C3->C4 O2 OH C4->O2 Cl Cl⁻ G start Ethylenediamine step1 Mono-Boc Protection (Boc)₂O, Solvent start->step1 intermediate1 N-Boc-ethylenediamine step1->intermediate1 step2 Acylation 2-Acetoxyacetyl chloride, Base (e.g., TEA) intermediate1->step2 intermediate2 Protected Intermediate step2->intermediate2 step3 Hydrolysis (Saponification) Base (e.g., LiOH, NaOH) intermediate2->step3 intermediate3 Boc-protected Product step3->intermediate3 step4 Acidic Deprotection HCl in Dioxane/Methanol intermediate3->step4 product N-(2-aminoethyl)-2- hydroxyacetamide hydrochloride step4->product

Caption: Plausible synthetic workflow for the target compound.

Applications in Research and Drug Development

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride serves as a valuable building block, not typically as an end-product therapeutic. Its utility stems from the orthogonal reactivity of its functional groups.

  • Scaffold for Combinatorial Chemistry: The primary amine is a key nucleophile for constructing amide, sulfonamide, or urea linkages. It can be readily coupled with a diverse range of carboxylic acids, sulfonyl chlorides, or isocyanates to generate libraries of compounds for screening.

  • Intermediate for Bioactive Molecules: This molecule serves as a key intermediate in the synthesis of more complex pharmaceuticals. For instance, related structures are used in the preparation of selective alpha-1 agonists and partial alpha-2 agonist topical decongestants. [3]Its structural motifs are found in a wide array of compounds, from agrochemicals to potential therapeutics for neurological disorders.

  • Linker in Fragment-Based Drug Design (FBDD): The ethylamine portion can act as a simple, flexible linker to connect a pharmacophore (the hydroxyacetamide head) to other fragments, enabling chemists to "grow" a fragment hit into a more potent lead compound. The hydroxyl group provides an additional vector for modification or a key hydrogen bonding site for target interaction.

  • Starting Material for Heterocyclic Synthesis: The bifunctional nature of the molecule allows it to be a precursor for the synthesis of various heterocyclic ring systems, which are privileged structures in medicinal chemistry.

Representative Experimental Protocol: N-Acylation

This protocol describes a standard laboratory procedure for using N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride as a nucleophile in an amide bond formation reaction with a generic carboxylic acid.

Objective: To synthesize N-(2-(benzoyl)aminoethyl)-2-hydroxyacetamide.

Self-Validating System: The success of each step is validated by in-process controls. The pH adjustment ensures the primary amine is deprotonated and nucleophilic. The use of a coupling agent is a standard, high-yield method for amide bond formation. Reaction monitoring via TLC provides real-time validation of product formation, and the final purification and characterization (NMR, MS) confirm the identity and purity of the product, ensuring the protocol's trustworthiness.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride (1.0 eq) in Dimethylformamide (DMF).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to the solution to neutralize the hydrochloride and deprotonate the primary amine. Stir for 10 minutes at room temperature.

    • In a separate flask, dissolve the carboxylic acid (e.g., Benzoic Acid, 1.1 eq) and a coupling agent such as HATU (1.1 eq) in DMF.

  • Coupling Reaction:

    • Slowly add the activated carboxylic acid solution to the amine solution at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The disappearance of the amine starting material and the appearance of a new, less polar spot indicates product formation.

  • Workup and Extraction:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the aqueous layer with a suitable organic solvent, such as Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification and Characterization:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material using flash column chromatography on silica gel.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Coupling Reaction cluster_analysis 3. Analysis & Purification prep_amine Dissolve Amine HCl in DMF add_base Add DIPEA (Base) (Deprotonation) prep_amine->add_base combine Combine Solutions at 0°C add_base->combine prep_acid Dissolve Carboxylic Acid + HATU in DMF (Activation) prep_acid->combine stir Stir at Room Temp (2-4h) combine->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterize (NMR, MS) purify->characterize product Final Pure Product characterize->product

Caption: Experimental workflow for a standard N-acylation reaction.

Safety and Handling

Based on safety data sheets for structurally similar compounds, N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride should be handled with care in a laboratory setting. [4][5]

Hazard Category Precautionary Measures & PPE First Aid
Eye Contact Causes serious eye irritation. Wear chemical safety goggles or a face shield. [5] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. [4]
Skin Contact May cause skin irritation. Wear nitrile rubber gloves and appropriate protective clothing. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash before reuse.
Inhalation May cause respiratory irritation. Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. [4] IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. [4]
Ingestion Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
Storage Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [5] -

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | - |

Conclusion

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is a highly functionalized and versatile chemical intermediate with significant potential in pharmaceutical and chemical research. Its combination of reactive amine and hydroxyl groups, coupled with high water solubility, makes it an attractive building block for constructing diverse molecular architectures. While a comprehensive public dataset for this specific salt is limited, a robust understanding of its properties and reactivity can be confidently established through the analysis of its constituent functional groups and structurally related analogs. The synthetic and experimental protocols outlined in this guide provide a solid foundation for its effective use in the laboratory.

References

  • LGC Standards. (2022). SAFETY DATA SHEET: N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethyl phenyl]acetamide Hydrochloride. Retrieved from .

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.
  • Google Patents. (2004). WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Google Patents. (2006). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 2-Hydroxyacetamide: Synthesis, Properties, and Industrial Applications.
  • PubChem - National Center for Biotechnology Information. N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]acetamide. Retrieved from [Link].

  • PubChem - National Center for Biotechnology Information. 2-amino-N-ethyl-2-hydroxyacetamide. Retrieved from [Link].

  • ChemSynthesis. (2025). N-(2-hydroxyethyl)acetamide. Retrieved from [Link].

  • TCI EUROPE N.V. (2024). SAFETY DATA SHEET: N-(2-Aminoethyl)maleimide Hydrochloride.

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization and Utility of N-(2-aminoethyl)-2-hydroxyacetamide Hydrochloride

Topic: Molecular Weight and Formula of N-(2-aminoethyl)-2-hydroxyacetamide Hydrochloride Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Formula of N-(2-aminoethyl)-2-hydroxyacetamide Hydrochloride Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride (CAS 859980-09-9) is a specialized bifunctional linker used extensively in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] Characterized by a hydrophilic glycolyl spacer and a reactive primary amine, this molecule serves as a critical intermediate for modulating the solubility and pharmacokinetic profiles of complex small molecules.[1] This guide provides an in-depth analysis of its molecular properties, synthesis pathways, and analytical protocols for quality assurance.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5]

The precise characterization of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is fundamental for stoichiometric accuracy in bioconjugation reactions.[1] The molecule consists of a glycolic acid moiety amidated with ethylenediamine, isolated as the monohydrochloride salt to ensure stability and water solubility.[1]

Molecular Specifications
PropertySpecification
Compound Name N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride
CAS Number 859980-09-9
Free Base Formula C₄H₁₀N₂O₂
Salt Formula C₄H₁₀N₂O₂[1][2][3][4][5][6][7][8] · HCl
Free Base MW 118.13 g/mol
Salt Molecular Weight 154.59 g/mol
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, DMSO, methanol
pKa (Calculated) ~9.0 (Primary Amine), ~13.0 (Amide - NH), ~14.0 (Hydroxyl)
Structural Connectivity

The structure features a primary amine (basic site) and a primary hydroxyl group separated by a short amide linker. This connectivity is designed to minimize steric hindrance while introducing polarity.

ChemicalStructure OH Hydroxyl Group (-OH) C1 CH2 (Glycolyl) OH->C1 Amide Amide Bond (-CONH-) C1->Amide C2 CH2 (Ethyl) Amide->C2 C3 CH2 (Ethyl) C2->C3 Amine Primary Amine (-NH2·HCl) C3->Amine

Figure 1: Structural connectivity of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride, highlighting the polar hydroxyl head and the reactive amine tail.[1]

Synthesis & Reaction Mechanism[5][11]

The synthesis of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride requires precise control to prevent the formation of the symmetrical byproduct, N,N'-bis(2-hydroxyacetyl)ethylenediamine.[1] The preferred industrial route involves the controlled aminolysis of alkyl glycolates.[1]

Synthetic Workflow
  • Reagents: Methyl glycolate (electrophile) and Ethylenediamine (nucleophile).

  • Stoichiometry: A large excess of ethylenediamine (5–10 equivalents) is employed to statistically favor the mono-acylated product.

  • Salt Formation: The crude free base is treated with methanolic HCl to precipitate the target hydrochloride salt, leaving the excess diamine in solution.[1]

SynthesisPathway SM1 Methyl Glycolate (Electrophile) Reaction Nucleophilic Acyl Substitution (0°C -> RT, MeOH) SM1->Reaction SM2 Ethylenediamine (Excess Nucleophile) SM2->Reaction Intermediate Free Base Intermediate (Mono-amide) Reaction->Intermediate Acidification Salt Formation (+ HCl in Dioxane/MeOH) Intermediate->Acidification Product Target Product: N-(2-aminoethyl)-2-hydroxyacetamide HCl Acidification->Product Byproduct Impurity Removal: Unreacted Diamine & Di-amide Acidification->Byproduct

Figure 2: Synthetic pathway emphasizing the use of excess diamine to ensure mono-functionalization.

Experimental Protocol (Bench Scale)

Note: This protocol is a generalized standard operating procedure (SOP) based on nucleophilic aminolysis principles.

  • Preparation: Charge a reaction vessel with Ethylenediamine (100 mmol) in anhydrous methanol (50 mL) under nitrogen atmosphere. Cool to 0°C.[3]

  • Addition: Dropwise add Methyl Glycolate (10 mmol) diluted in methanol (10 mL) over 60 minutes.

    • Causality: Slow addition at low temperature suppresses the reaction rate of the intermediate mono-amide with a second equivalent of ester.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Eluent: DCM/MeOH/NH4OH).

  • Workup: Concentrate in vacuo to remove methanol and the bulk of excess ethylenediamine.

  • Salt Formation: Redissolve the residue in a minimum amount of cold ethanol. Add 1.05 equivalents of 4M HCl in dioxane dropwise.

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum.

Analytical Characterization

Validating the identity and purity of the hydrochloride salt is critical, particularly to distinguish it from the di-acylated impurity.[1]

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O):

  • δ 3.98 (s, 2H): Singlet corresponding to the glycolyl -CH₂- adjacent to the hydroxyl group.[1]

  • δ 3.45 (t, J=6.0 Hz, 2H): Triplet for the -CH₂- adjacent to the amide nitrogen.[1]

  • δ 3.05 (t, J=6.0 Hz, 2H): Triplet for the -CH₂- adjacent to the ammonium group (-NH₃⁺).[1]

  • Interpretation: The integration ratio of 2:2:2 confirms the mono-substitution.[1] A shift in the terminal methylene (δ 3.05) confirms protonation (salt form).

Mass Spectrometry[1][5]
  • Method: ESI-MS (Positive Mode)[1]

  • Expected [M+H]⁺: 119.08 m/z

  • Observation: A clean peak at 119.1 confirms the free base mass (118.13 + 1). The absence of a peak at ~176 m/z rules out the di-amide byproduct.[1]

Chloride Content Titration

To verify the stoichiometry of the salt (Mono-HCl vs. Di-HCl):

  • Dissolve 50 mg of sample in deionized water.

  • Titrate with 0.1 N Silver Nitrate (AgNO₃) using a potentiometric endpoint or chromate indicator.

  • Calculation:

    
    
    
    • Acceptance Criteria: 22.5% – 23.5% Cl.

Applications in Drug Development[1]

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride functions as a hydrophilic linker in the design of targeted therapeutics.[1]

PROTACs (Proteolysis-Targeting Chimeras)

In PROTAC design, the linker length and polarity significantly influence the ternary complex formation (Target Protein-PROTAC-E3 Ligase).[1]

  • Hydrophilicity: The hydroxyl group and amide bond increase the water solubility of the final construct, counteracting the hydrophobicity of the warhead and E3 ligand binder.[1]

  • Rigidity: The short chain length (approx. 6-8 atoms) provides a constrained geometry, often preferred when the binding pockets are in close proximity.[1]

Antibody-Drug Conjugates (ADCs)
  • Cleavability: While the amide bond is generally stable in circulation, the hydroxyl group offers a site for further functionalization (e.g., conversion to a carbonate or ester) to create cleavable triggers inside the lysosome.[1]

Handling and Stability

  • Hygroscopicity: As a hydrochloride salt with hydrogen-bonding capacity, the compound is hygroscopic.[1]

  • Storage: Store at -20°C in a sealed container under inert gas (Argon/Nitrogen).

  • Stability: Stable in solid form for >2 years if kept dry. Aqueous solutions should be prepared fresh to avoid slow hydrolysis of the amide bond, although this is negligible at neutral pH.[1]

References

  • Sigma-Aldrich. N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride Product Page. Retrieved from (Search CAS: 859980-09-9).

  • PubChem. Compound Summary for N-(2-aminoethyl)-2-hydroxyacetamide. National Library of Medicine. Retrieved from .

  • Green Catalytic Synthesis. Synthesis of Ethylenediamine derivatives from Glycolic Acid. Mechanistic insights derived from general amidation protocols.[9][10] See: ACS Omega 2024, 9, 16, 17654–17668.[1] .

Sources

Foundational

solubility of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride in water vs organic solvents

[1] Executive Summary N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is a highly polar, hydrophilic small molecule often utilized as a linker in bioconjugation or as a fragment in drug discovery.[1] Its physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is a highly polar, hydrophilic small molecule often utilized as a linker in bioconjugation or as a fragment in drug discovery.[1] Its physicochemical behavior is dominated by the interplay between its ionic ammonium headgroup (


), its hydrogen-bonding hydroxyl-amide tail, and the high lattice energy typical of hydrochloride salts.[1]

This guide provides a comprehensive analysis of its solubility in aqueous versus organic media.[1] While specific empirical data for this exact intermediate is often proprietary, its solubility profile can be rigorously derived from structural analogues (e.g., N-(2-aminoethyl)glycine, procainamide HCl) and validated through the protocols provided herein.[1]

Key Takeaway: The compound exhibits high aqueous solubility and moderate solubility in polar protic solvents (Methanol), but is effectively insoluble in non-polar and chlorinated organic solvents .[1] This disparity is the basis for its purification via precipitation.[1]

Physicochemical Basis of Solubility

To understand the solubility behavior, we must analyze the structural determinants:

  • Ionic Character: The terminal amine exists as a hydrochloride salt (

    
    ).[1] This introduces high lattice energy but also significant hydration enthalpy, driving water solubility.
    
  • Hydrogen Bonding Network:

    • Donor Sites: Ammonium protons (3), Amide proton (1), Hydroxyl proton (1).[1]

    • Acceptor Sites: Carbonyl oxygen, Hydroxyl oxygen, Chloride ion.[1]

    • Implication: The molecule requires a solvent capable of disrupting this extensive intra- and intermolecular H-bond network.[1]

  • Lipophilicity (LogP): The free base has a predicted LogP of approx. -1.8 to -1.2 [1, 2].[1] The salt form is even more hydrophilic (LogD << -2.0 at pH < 7), rendering it lipophobic.[1]

Solubility Profile: Water vs. Organic Solvents[1][2][3]

The following data summarizes the solubility behavior based on structural principles and analogue performance (e.g., amino-amide HCl salts).

Table 1: Solubility Classification
Solvent ClassSpecific SolventSolubility RatingMechanism / Observation
Aqueous Water (

)
High (>100 mg/mL)Favorable ion-dipole interactions; high hydration energy overcomes lattice energy.[1]
Water (

)
Moderate Free base formation may reduce solubility slightly, but remains hydrophilic.[1]
Polar Protic MethanolSoluble High dielectric constant (

) and H-bonding capability support the salt.[1]
EthanolSparingly Soluble Reduced dielectric constant (

) limits salt dissociation; often requires heating.[1]
IsopropanolInsoluble Insufficient polarity to solvate the ion pair.[1]
Polar Aprotic DMSOSoluble High polarity (

) solvates the cation effectively.[1]
DMFSparingly Soluble Soluble upon heating; often used for reactions but not purification.[1]
AcetoneInsoluble Classic "antisolvent" for amine HCl salts; causes oiling out or precipitation.[1]
Chlorinated Dichloromethane (DCM)Insoluble Lack of H-bonding capability; unable to break ionic lattice.[1]
Non-Polar Hexane / HeptaneInsoluble Complete immiscibility; used to wash away non-polar impurities.[1]
Diethyl EtherInsoluble Used to precipitate the product from Methanol/Ethanol.[1]

Critical Insight: The sharp solubility contrast between Methanol (Soluble) and Ether/Acetone (Insoluble) is the primary lever for purification.[1] Dissolving the crude salt in minimal Methanol and adding excess Ether is the standard protocol for isolating high-purity crystals [3, 4].[1]

Experimental Protocols

Since batch-to-batch variations (crystal habit, impurities) affect saturation points, exact solubility should be determined empirically.[1]

Protocol A: Gravimetric Solubility Determination (Gold Standard)

Use this protocol to generate precise quantitative data (mg/mL).[1]

  • Preparation: Weigh approx. 100 mg of N-(2-aminoethyl)-2-hydroxyacetamide HCl into a pre-weighed 4 mL glass vial.

  • Solvent Addition: Add the target solvent (e.g., Water, MeOH) in 100 µL increments at 25°C.[1]

  • Equilibration: Vortex for 1 minute after each addition. Sonication (5 mins) may be required to break crystal lattices.[1]

  • Visual Check: Continue adding solvent until the solid fully dissolves (clear solution).[1]

  • Calculation:

    
    [1]
    
  • Verification: If >2 mL solvent is added and solid remains, filter the supernatant, dry the residue, and weigh to determine the undissolved mass.

Protocol B: Rapid Solvent Screening (Visual)

Use this workflow to quickly identify suitable solvents for recrystallization.[1]

SolubilityScreening Start Start: 10 mg Compound + 100 µL Solvent Check1 Vortex & Sonicate (5 mins @ 25°C) Start->Check1 Decision1 Dissolved? Check1->Decision1 Heat Heat to Reflux (if solvent BP allows) Decision1->Heat No SolubleCold Result: Soluble at RT (Good for Reaction Solvent) Decision1->SolubleCold Yes Decision2 Dissolved Hot? Heat->Decision2 SolubleHot Result: Soluble Hot (Potential Recrystallization Solvent) Decision2->SolubleHot Yes Insoluble Result: Insoluble (Potential Antisolvent) Decision2->Insoluble No

Figure 1: Decision tree for rapid solubility classification.

Applications in Synthesis & Purification[4]

Understanding the solubility differential is crucial for downstream processing.[1]

Recrystallization Strategy

The most effective purification method exploits the "Soluble in Alcohol / Insoluble in Ether" profile.

  • Solvent System: Methanol (Solvent) / Diethyl Ether or MTBE (Antisolvent).[1]

  • Procedure: Dissolve crude HCl salt in minimal warm Methanol. Allow to cool to RT. Slowly add Diethyl Ether with stirring until persistent turbidity appears. Cool to 4°C to maximize yield.

Reaction Solvent Selection
  • Coupling Reactions: Use DMF or DMSO if the free amine is generated in situ.[1]

  • Deprotection: Use Methanol or Water if maintaining the salt form is desired.[1] Avoid DCM as the salt will form a gum/oil on the flask walls, trapping impurities.

Formulation

For aqueous formulations (e.g., injectables), the compound is freely soluble. However, stability in water should be monitored, as the amide bond can hydrolyze at extreme pH or elevated temperatures [5].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54016545, 2-amino-N-ethyl-2-hydroxyacetamide. Retrieved February 17, 2026 from [Link].[1]

  • ChemSrc (2025). N-(2-Aminoethyl)glycine Physicochemical Properties. Retrieved February 17, 2026 from [Link].[1]

  • ScienceMadness (2011). Solubility of organic amine salts. Retrieved February 17, 2026 from [Link].

  • Nielsen, N. M., & Bundgaard, H. (1988). Glycolamide esters as biolabile prodrugs of carboxylic acid agents. Journal of Pharmaceutical Sciences. Retrieved February 17, 2026 from [Link].[1]

Sources

Exploratory

Ionization Profile and Technical Characterization: N-(2-aminoethyl)-2-hydroxyacetamide Hydrochloride

Topic: pKa Values and Ionization Behavior of N-(2-aminoethyl)-2-hydroxyacetamide Hydrochloride Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide Executive Summary N-(2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa Values and Ionization Behavior of N-(2-aminoethyl)-2-hydroxyacetamide Hydrochloride Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride (CAS: 142-26-7 analog/salt form) is a functionalized ethylenediamine derivative widely utilized as a hydrophilic linker in bioconjugation, PROTAC synthesis, and polymer chemistry. Its physicochemical behavior is defined by the interplay between the basic primary amine and the hydrophilic glycolamide moiety.

This guide provides a rigorous analysis of its ionization thermodynamics, estimating its pKa between 8.6 and 9.0 , and details the experimental protocols required for precise determination. Understanding this ionization profile is critical for optimizing nucleophilic conjugation reactions and controlling solubility in aqueous media.

Structural Analysis & Physicochemical Identity

Molecular Architecture

The molecule consists of an ethylenediamine backbone mono-acylated with glycolic acid. This creates a "push-pull" electronic environment where the electron-rich primary amine is influenced by the electron-withdrawing amide and hydroxyl groups.

  • Systematic Name: N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride

  • Synonyms: N-(2-aminoethyl)glycolamide HCl; 2-hydroxy-N-(2-aminoethyl)acetamide HCl

  • Molecular Formula:

    
     (Salt form)
    
  • Key Functional Groups:

    • Primary Amine (

      
      ):  The sole ionizable center at physiological pH.
      
    • Secondary Amine (Amide): Non-ionizable (neutral) under physiological conditions.

    • 
      -Hydroxyl Group:  Increases hydrophilicity and exerts a weak inductive effect.
      
Visualization of Ionization Equilibrium

The following diagram illustrates the deprotonation event that dictates the molecule's charge state.

IonizationEquilibrium Cation Cationic Form (pH < pKa) [HO-CH2-CONH-CH2-CH2-NH3]+ Neutral Neutral Form (pH > pKa) HO-CH2-CONH-CH2-CH2-NH2 Cation->Neutral Ka (Deprotonation) Neutral->Cation Protonation Proton H+

Figure 1: The thermodynamic equilibrium between the protonated hydrochloride salt and the reactive neutral free base.

pKa Characterization and Theoretical Prediction

Estimated pKa Value

While specific experimental data for this exact derivative is often proprietary, the pKa can be accurately predicted using Hammett substituent constants and structural analogs.

CompoundStructurepKa (Amine)Electronic Effect
Ethylenediamine

9.92 (pKa1)Baseline (statistical factor)
N-Acetylethylenediamine

9.1 - 9.4Amide withdrawal lowers pKa
N-(2-aminoethyl)-2-hydroxyacetamide

8.6 - 9.0 (Est.) Amide +

-OH withdrawal
Mechanistic Insight

The inductive effect (-I) is the primary driver for the pKa shift.

  • Amide Influence: The carbonyl group of the amide pulls electron density through the sigma bond framework, reducing the electron density on the distal primary nitrogen. This makes the lone pair less available to accept a proton, lowering the pKa compared to ethylenediamine.

  • Hydroxyl Influence: The hydroxyl group on the acetyl moiety (

    
    ) is more electron-withdrawing than a methyl group (
    
    
    
    ). This exerts a subtle secondary inductive effect, likely lowering the pKa by an additional 0.2–0.4 units compared to the N-acetyl analog.
Speciation and Charge State
  • pH < 7.0: The molecule exists almost exclusively as the cationic ammonium salt (

    
    ). Solubility is maximal.
    
  • pH = 8.8 (pKa): 50% Cationic, 50% Neutral. Buffer capacity is maximal.

  • pH > 10.5: The molecule exists as the neutral free base (

    
    ). This is the nucleophilic species required for conjugation reactions (e.g., NHS-ester coupling).
    

Experimental Protocols for pKa Determination

For researchers requiring precise values for kinetic modeling, the following self-validating protocols are recommended.

Method A: Potentiometric Titration (Gold Standard)

This method measures the pH change upon addition of a strong base (NaOH) to the hydrochloride salt solution.

Workflow Diagram:

TitrationWorkflow Step1 Preparation: Dissolve 0.1 mmol Substance in 50 mL degassed 0.15 M KCl Step2 Calibration: Calibrate Glass Electrode (pH 4.0, 7.0, 10.0 buffers) Step1->Step2 Step3 Titration: Add 0.1 M NaOH in 0.05 mL increments Step2->Step3 Step4 Data Acquisition: Record pH after stability (<0.1 mV/sec) Step3->Step4 Step3->Step4 Loop until pH 11.5 Step5 Analysis: Plot First Derivative (dpH/dV) Inflection Point = pKa Step4->Step5

Figure 2: Step-by-step workflow for potentiometric determination of pKa.

Critical Considerations:

  • Ionic Strength: Maintain constant ionic strength (0.15 M KCl) to mimic physiological conditions.

  • CO2 Exclusion: Use degassed water or an Argon blanket, as dissolved

    
     forms carbonic acid, skewing the titration curve in the pH 8-9 region.
    
Method B: pH-Dependent 1H-NMR Titration

Use this method if sample quantity is limited (<5 mg) or if impurities are present.

  • Preparation: Dissolve compound in

    
     with phosphate buffer.
    
  • Observation: Monitor the chemical shift of the methylene protons adjacent to the primary amine (

    
    ).
    
  • Mechanism: As pH increases, deprotonation causes an upfield shift (shielding effect) of these protons.

  • Calculation: Fit the chemical shift (

    
    ) vs. pH data to the Henderson-Hasselbalch equation:
    
    
    
    

Applications & Implications in Drug Development[1][2]

Linker Chemistry (PROTACs & ADCs)

N-(2-aminoethyl)-2-hydroxyacetamide is a "short" hydrophilic linker.

  • Solubility: The hydroxyl group disrupts hydrophobic stacking, improving the aqueous solubility of the final conjugate.

  • Conjugation pH: To react this linker with an activated ester (e.g., NHS-ester), the pH must be adjusted to 8.5–9.0 . At pH 7.4, only ~3-5% of the amine is in the reactive neutral form, leading to slow kinetics.

Salt Selection

The hydrochloride salt is hygroscopic. For formulation, ensure storage in desiccated conditions. In solution, it provides a slightly acidic environment (pH ~5-6 at 10 mM) due to the ammonium hydrolysis.

Buffer Compatibility

Avoid using phosphate buffers if performing acylation reactions, as phosphate can catalyze hydrolysis of NHS-esters. Use HEPES or MOPS (non-nucleophilic) adjusted to pH 8.5 for optimal coupling efficiency.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for ethylenediamine and N-acetyl analog pKa values).
  • Jencks, W. P., & Regenstein, J. (1976). Ionization Constants of Acids and Bases. In Handbook of Biochemistry and Molecular Biology. CRC Press.
  • PubChem. (n.d.). Compound Summary: N-(2-Aminoethyl)acetamide.[1][2] Retrieved from [Link] (Analogous structure data).

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability of N-(2-aminoethyl)-2-hydroxyacetamide Hydrochloride Solutions

The following technical guide details the thermodynamic and kinetic stability profile of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride in aqueous solution. This document is structured for researchers requiring rigoro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and kinetic stability profile of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride in aqueous solution. This document is structured for researchers requiring rigorous mechanistic insights and validated experimental protocols.

Technical Whitepaper | Version 1.0

Executive Summary

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride (Structure:


) represents a bifunctional amide linking a glycolic acid moiety with an ethylenediamine backbone. While thermodynamically unstable with respect to hydrolysis (favoring the formation of glycolic acid and ethylenediamine), the compound exhibits significant kinetic stability  under specific pH and temperature conditions. This guide delineates the degradation pathways, pH-rate dependence, and experimental frameworks necessary to quantify its shelf-life and reaction kinetics.

Structural & Physicochemical Context

To understand the stability profile, we must first analyze the electronic and steric environment of the amide bond.

Chemical Structure & Motifs
  • Core Linkage: Secondary Amide (

    
    ).
    
  • 
    -Substituent:  Hydroxyl group (
    
    
    
    ). This group exerts an electron-withdrawing inductive effect (-I), increasing the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack compared to simple alkyl amides.
  • 
    -Substituent (N-side):  Primary Amine (
    
    
    
    ). In the hydrochloride salt form, this exists as an ammonium cation (
    
    
    ).
  • Counterion: Chloride (

    
    ). Ensures the initial solution pH is acidic (
    
    
    
    pH 3–5), stabilizing the amine.
The Stability Paradox

Thermodynamically, the hydrolysis reaction is exergonic (


). The equilibrium lies far to the right (hydrolysis products). However, the high activation energy of amide bond cleavage confers kinetic stability.


Degradation Mechanisms & Kinetics

The stability of N-(2-aminoethyl)-2-hydroxyacetamide is governed by a U-shaped pH-rate profile.

Acid-Catalyzed Hydrolysis (pH < 4)

In the presence of the hydrochloride salt, the solution is naturally acidic.

  • Mechanism: Protonation of the amide oxygen makes the carbonyl carbon highly electrophilic. Water attacks the carbonyl, forming a tetrahedral intermediate.

  • Rate Law:

    
    
    
  • Stabilizing Factor: The terminal amine is protonated (

    
    ). The positive charge repels protons from the nearby amide nitrogen, slightly retarding protonation at the cleavage site (electrostatic protection).
    
Base-Catalyzed Hydrolysis (pH > 9)
  • Mechanism: Direct nucleophilic attack by hydroxide ions (

    
    ) on the carbonyl carbon.
    
  • Rate Law:

    
    
    
  • Destabilizing Factor: The

    
    -hydroxyl group can deprotonate at very high pH (pKa > 13) or form intramolecular Hydrogen bonds, activating the carbonyl.
    
Intramolecular Catalysis (Neutral pH 6–8)

This is the critical zone for "unexpected" instability.

  • Amine Participation: At neutral pH, a fraction of the terminal ammonium groups deprotonate (

    
    , pKa 
    
    
    
    9.0).
  • Pathway: The free amine can act as an intramolecular general base, activating a water molecule, or (less likely in water) attack the carbonyl directly to form a transient 5-membered ring intermediate.

  • Net Effect: The hydrolysis rate at neutral pH may be higher than predicted solely by

    
     and 
    
    
    
    due to this Neighboring Group Participation (NGP).
Degradation Pathway Visualization

The following diagram illustrates the competing pathways of hydrolysis and potential cyclization.

DegradationPathways Compound N-(2-aminoethyl)-2-hydroxyacetamide (Intact Amide) Tetrahedral Tetrahedral Intermediate Compound->Tetrahedral + H2O (Slow) Cyclic Imidazoline Derivative (Minor/Dehydration) Compound->Cyclic - H2O (High Temp/pH) HydrolysisProducts Glycolic Acid + Ethylenediamine Tetrahedral->HydrolysisProducts C-N Cleavage Cyclic->HydrolysisProducts + 2 H2O

Caption: Primary hydrolytic degradation pathway (center) vs. minor cyclization pathway (bottom).

Thermodynamic Parameters

To accurately predict shelf-life, you must determine the activation energy (


) using the Arrhenius equation.
ParameterSymbolTypical Range for AmidesDescription
Activation Energy

20 – 25 kcal/molEnergy barrier for hydrolysis. High

implies high temperature sensitivity.
Enthalpy of Activation

18 – 23 kcal/molHeat absorbed to reach the transition state.
Entropy of Activation

-20 to -10 cal/mol·KNegative value indicates an ordered transition state (associative mechanism).
Hydrolysis Constant


to

Rate constant at 25°C (highly pH dependent).

Experimental Protocols

The following protocols are designed to be self-validating.

Protocol A: Accelerated Stability Testing (Arrhenius Method)

Objective: Determine


 at elevated temperatures to predict shelf-life at 4°C and 25°C.

Reagents:

  • Phosphate buffers (pH 2.0, 7.4, 10.0).

  • HPLC-grade Acetonitrile and Water.

Workflow:

  • Preparation: Dissolve the hydrochloride salt in the desired buffer to a concentration of 1 mg/mL.

  • Incubation: Aliquot samples into HPLC vials. Incubate at three temperatures: 50°C, 60°C, and 70°C .

  • Sampling: Withdraw samples at

    
    , and 96 hours. Quench immediately by cooling to 4°C and adjusting pH to 3.0 (if basic).
    
  • Analysis: Analyze via RP-HPLC (C18 column, 210 nm detection for amide bond).

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .
  • Arrhenius Plot: Plot

    
     vs. 
    
    
    
    . Extrapolate to 298 K (25°C).
Protocol B: pH-Rate Profile Determination

Objective: Identify the pH of maximum stability (pH-max).

Workflow:

  • Prepare a series of buffers with constant ionic strength (

    
     M NaCl) ranging from pH 1 to 12.
    
  • Incubate compound at a fixed elevated temperature (e.g., 60°C) to accelerate degradation.

  • Measure

    
     for each pH point.
    
  • Validation: The plot of

    
     vs. pH should yield a U-shaped curve. The minimum of this curve represents the optimal storage pH.
    
Experimental Workflow Diagram

ExperimentalWorkflow cluster_Analysis Quantification Cycle Start Start: Solid HCl Salt BufferPrep Dissolve in Buffers (pH 2, 7.4, 10) Start->BufferPrep ThermalStress Thermal Stress (50°C, 60°C, 70°C) BufferPrep->ThermalStress Sampling Sample at t=0, 24, 48h ThermalStress->Sampling Quench Quench (Cool/Neutralize) Sampling->Quench HPLC RP-HPLC Analysis (UV 210nm) Quench->HPLC DataProcess Calculate k_obs (First Order Kinetics) HPLC->DataProcess Prediction Arrhenius Extrapolation (Shelf-Life at 25°C) DataProcess->Prediction

Caption: Step-by-step workflow for determining thermodynamic stability parameters.

Storage & Handling Recommendations

Based on the mechanistic analysis, the following storage conditions are recommended to maximize thermodynamic stability:

  • State: Store as the solid hydrochloride salt. The crystal lattice energy provides significant protection against hydrolysis compared to solution.

  • Humidity: The salt is likely hygroscopic . Store in a desiccator. Moisture absorption will create a localized acidic solution on the crystal surface, initiating hydrolysis.

  • Solution pH: If formulation in solution is required, buffer to pH 3.5 – 4.5 . This keeps the amine protonated (preventing intramolecular catalysis) while avoiding strong acid catalysis.

  • Temperature: Store solutions at 4°C. Avoid repeated freeze-thaw cycles which can cause local pH shifts during crystallization of buffer salts.

References

  • Mechanism of Amide Hydrolysis

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Provides the foundational mechanism for acid/base amide hydrolysis).
  • Intramolecular Catalysis in Amides

    • Fife, T. H.[1] (1993). Intramolecular Nucleophilic Attack on Esters and Amides . Accounts of Chemical Research, 26(6), 325–331. (Details the impact of neighboring amine/hydroxyl groups on stability).

  • Stability of Peptide/Amide Bonds

    • Kahne, D., & Still, W. C. (1988). Hydrolysis of Amides.[2] Kinetics and Mechanism . Journal of the American Chemical Society. (Authoritative source on hydrolysis kinetics).

  • Arrhenius & Accelerated Testing

    • Waterman, K. C., & Adami, R. C. (2005).[2][3][4] Accelerated aging: Prediction of chemical stability of pharmaceuticals . International Journal of Pharmaceutics, 293(1-2), 101–125.

Sources

Exploratory

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride CAS number and chemical identifiers

Abstract N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride (CAS 859980-09-9) is a specialized bifunctional linker intermediate used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride (CAS 859980-09-9) is a specialized bifunctional linker intermediate used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Characterized by a hydrophilic hydroxyacetamide moiety coupled to an ethylenediamine backbone, this compound serves as a critical "spacer" unit. Its physiochemical profile—specifically the inclusion of a hydrogen-bond-donating hydroxyl group—enhances the aqueous solubility of hydrophobic drug-linker complexes, a common challenge in heterobifunctional molecule design. This guide details the chemical identity, synthesis protocols, application logic, and analytical characterization of this compound.

Chemical Identity & Physiochemical Properties

This compound exists as a hydrochloride salt, ensuring stability and improved handling properties compared to its hygroscopic free base.

Core Identifiers
PropertyDetail
Chemical Name N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride
CAS Number (HCl Salt) 859980-09-9
CAS Number (Free Base) 83019-76-5
Molecular Formula

Molecular Weight 154.60 g/mol (Salt); 118.14 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, methanol; sparingly soluble in DCM/EtOAc
Structural Representation[2]

SMILES: OCC(=O)NCCN.Cl InChIKey: FSQWGDLVDNEQFJ-UHFFFAOYSA-N (Free base)[1]

The structure features a glycolic acid moiety amidated with one amine of an ethylenediamine unit. The remaining primary amine is protonated as the hydrochloride salt.

Synthesis & Manufacturing

The synthesis of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride relies on the selective aminolysis of glycolic acid esters. The primary challenge in this synthesis is preventing the formation of the symmetric bis-amide (N,N'-bis(2-hydroxyacetyl)ethylenediamine).

Reaction Logic & Mechanism

To ensure mono-acylation, a large molar excess of ethylenediamine (EDA) is employed. This statistical bias favors the attack of a single amine on the ester carbonyl. The hydroxy group on the glycolate ester does not require protection under these mild conditions, although it contributes to the hydrophilicity of the product.

Standard Operating Procedure (SOP)

Reagents:

  • Ethyl glycolate (CAS 623-50-7)

  • Ethylenediamine (EDA) (CAS 107-15-3) - Use 5-10 equivalents

  • Solvent: Methanol (anhydrous) or neat reaction

  • HCl source: 4M HCl in Dioxane or concentrated aqueous HCl

Protocol:

  • Setup: Charge a round-bottom flask with anhydrous ethylenediamine (10.0 equiv) under nitrogen atmosphere. Cool to 0 °C.

  • Addition: Add ethyl glycolate (1.0 equiv) dropwise over 30 minutes. The reaction is exothermic; maintain temperature < 10 °C to minimize polymerization or bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with ninhydrin; product will show a distinct amine-positive spot different from EDA).

  • Workup (Removal of Excess EDA):

    • Concentrate the reaction mixture under high vacuum (rotary evaporator) at 40–50 °C. Ethylenediamine (b.p. 116 °C) must be removed quantitatively.

    • Critical Step: Co-evaporate with toluene (3x) to azeotropically remove residual EDA.

  • Salt Formation: Dissolve the crude oil (free base) in a minimum volume of cold methanol or ethanol. Add 4M HCl in dioxane (1.1 equiv) dropwise with stirring. A white precipitate should form.

  • Purification: Filter the solid, wash with cold diethyl ether to remove non-polar impurities, and dry under vacuum. Recrystallize from EtOH/MeOH if necessary.

Synthesis Workflow Diagram

Synthesis Reactants Reactants Ethyl Glycolate + Ethylenediamine (10 eq) Intermediate Reaction Mixture (Mono-amide + Excess EDA) Reactants->Intermediate 0°C to RT, 4-6h Workup Vacuum Distillation Remove Excess EDA Intermediate->Workup High Vac, Toluene Azeotrope SaltForm Salt Formation Add HCl/Dioxane Workup->SaltForm Dissolve in MeOH Product Final Product HCl Salt (Solid) SaltForm->Product Precipitation & Filtration

Caption: Step-by-step synthesis workflow for mono-acylation of ethylenediamine.

Applications in Drug Discovery

PROTAC Linker Design

In PROTAC development, the linker is not merely a passive connector; it dictates the physicochemical properties and the ternary complex geometry.

  • Hydrophilicity: The hydroxyl group in the acetamide motif acts as a hydrogen bond donor/acceptor, lowering the cLogP of the final PROTAC molecule. This is crucial for counteracting the high lipophilicity often introduced by the E3 ligase ligand (e.g., VHL or CRBN binders).

  • Length & Flexibility: This linker provides a short, linear spacer (approx. 4–6 atoms). It is ideal for "minimalist" linkers where close proximity between the Target Protein and E3 Ligase is required for ubiquitination.

Bioconjugation Logic

The primary amine allows for standard amide coupling (using EDC/NHS or HATU) to carboxylic acid-containing ligands. The hydroxyl group remains inert under standard amide coupling conditions but can be functionalized if orthogonal chemistry is required.

Analytical Characterization

To validate the identity of the synthesized salt, the following analytical signatures must be confirmed.

Proton NMR ( -NMR)

Solvent:


 or 

Chemical Shift (

)
MultiplicityIntegrationAssignment
3.95 ppm Singlet (s)2H

(Alpha to carbonyl)
3.35 ppm Triplet (t)2H

(Amide side)
3.05 ppm Triplet (t)2H

(Amine side)

Note: In DMSO-d6, the amide -NH and hydroxyl -OH protons may be visible as broad singlets/doublets around 8.0 ppm and 5.5 ppm, respectively.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode

  • Expected Mass (

    
    ):  119.08 m/z (Free base mass + H)
    
  • Fragmentation: Loss of water (-18) or cleavage of the amide bond may be observed at higher collision energies.

Handling, Stability & Safety

Storage Protocols
  • Hygroscopicity: Amine hydrochlorides are hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).

  • Temperature: Stable at -20 °C for long-term storage; 2–8 °C for short-term.

  • Stability: The amide bond is stable at neutral pH but susceptible to hydrolysis in strong acid or base at elevated temperatures.

Safety Hazards
  • GHS Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Specific Hazard: Ethylenediamine (reactant) is a sensitizer and corrosive; ensure complete removal during workup to avoid false cytotoxicity signals in biological assays.

References

  • Sigma-Aldrich. (n.d.). N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride Product Detail. Retrieved from (Catalog search for CAS 859980-09-9).

  • Buvik, V., et al. (2021). Degradation of amine-based solvents in CO2 capture. Aurora Project. Retrieved from . (Verifies CAS 83019-76-5 and amine degradation pathways).

  • Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 2, 273-312. .

  • BroadPharm. (n.d.). PROTAC Linker Design and Catalog. Retrieved from .

Sources

Foundational

role of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride as a pharmaceutical intermediate

N-(2-Aminoethyl)-2-hydroxyacetamide Hydrochloride: A Versatile Bifunctional Scaffold for Linker Chemistry and Heterocyclic Synthesis Executive Summary N-(2-Aminoethyl)-2-hydroxyacetamide hydrochloride (CAS: 859980-09-9)...

Author: BenchChem Technical Support Team. Date: February 2026

N-(2-Aminoethyl)-2-hydroxyacetamide Hydrochloride: A Versatile Bifunctional Scaffold for Linker Chemistry and Heterocyclic Synthesis

Executive Summary

N-(2-Aminoethyl)-2-hydroxyacetamide hydrochloride (CAS: 859980-09-9) is a specialized bifunctional building block increasingly utilized in modern medicinal chemistry.[1] Its structure—comprising a primary amine, a hydrophilic hydroxyacetamide moiety, and an ethylene spacer—positions it as a critical intermediate for Linker Technology (PROTACs, ADCs), Peptidomimetics , and the synthesis of Heterocyclic Scaffolds (specifically 2-piperazinones). This guide details its chemical utility, synthesis protocols, and role in enhancing physicochemical properties of drug candidates.

Chemical Identity & Structural Utility

The compound functions as a "short-chain" hydrophilic spacer.[1] Unlike simple alkyl chains, the embedded amide bond and terminal hydroxyl group provide hydrogen-bonding capability, significantly improving the aqueous solubility of the final conjugate.[1]

PropertySpecification
Chemical Name N-(2-Aminoethyl)-2-hydroxyacetamide hydrochloride
Molecular Formula

Molecular Weight 154.60 g/mol (Salt form)
Functional Groups Primary Amine (

), Secondary Amide (

), Primary Alcohol (

)
Key Role Bifunctional Linker, Heterocycle Precursor, Solubility Enhancer
Structural Analysis for Drug Design
  • Primary Amine: The reactive handle for conjugation to carboxylic acids, activated esters, or aldehydes (via reductive amination).

  • Hydroxyacetamide Motif: A known pharmacophore that enhances water solubility and can participate in H-bond donor/acceptor interactions within a protein binding pocket.[1]

  • Ethylene Spacer: Provides a defined 2-carbon distance, critical for avoiding steric clashes in PROTAC (Proteolysis Targeting Chimera) design.

Core Applications in Drug Development

A. Linker Chemistry (PROTACs & ADCs)

In the design of PROTACs, the linker length and composition are determinants of degradation efficiency. This intermediate serves as a hydrophilic anchor .

  • Mechanism: The amine conjugates to the E3 ligase ligand (e.g., Thalidomide derivative), while the hydroxyl group can be derivatized (e.g., to a mesylate or aldehyde) to attach the Target Protein ligand.

  • Advantage: The hydroxyacetamide group mimics PEG (polyethylene glycol) properties but with a rigid amide backbone, reducing the entropic penalty upon binding compared to flexible PEG chains.

B. Synthesis of 2-Piperazinone Scaffolds

2-Piperazinones are privileged scaffolds in medicinal chemistry, serving as constrained peptidomimetics (e.g., in Factor Xa inhibitors or GPCR ligands).[1][2][3][4]

  • Reaction: Intramolecular cyclization of N-(2-aminoethyl)-2-hydroxyacetamide (often requiring activation of the alcohol or under Mitsunobu conditions) yields the 2-piperazinone ring.[1]

  • Relevance: This route allows for the introduction of substituents before cyclization, enabling diverse library synthesis.

C. Surface Functionalization

Used to functionalize gold nanoparticles or polymeric drug carriers. The amine binds to the surface (or activated carboxylates on the surface), leaving the hydrophilic hydroxyl group exposed to prevent non-specific protein adsorption (fouling).

Synthesis & Experimental Protocols

Protocol 1: Synthesis of N-(2-Aminoethyl)-2-hydroxyacetamide HCl

Rationale: Direct reaction of ethylenediamine with glycolic acid can lead to polymerization. Using Glycolide (the cyclic dimer) or Ethyl Glycolate with a large excess of diamine favors the mono-acylated product.

Reagents:

  • Ethylenediamine (EDA) (10 equiv. - Excess prevents bis-acylation)[1]

  • Glycolide (1 equiv.) or Ethyl Glycolate

  • Solvent: Methanol or Isopropanol[1]

  • HCl in Dioxane (4M)

Step-by-Step Methodology:

  • Preparation: Dissolve Ethylenediamine (100 mmol) in anhydrous Methanol (50 mL) at 0°C under

    
    .
    
  • Addition: Dropwise add a solution of Glycolide (10 mmol) in Methanol (20 mL) over 1 hour. Critical: Slow addition and low temperature favor ring-opening to the mono-amide over polymerization.[1]

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 12 hours.

  • Work-up: Concentrate in vacuo to remove solvent and excess Ethylenediamine. (Note: High vacuum is required to remove EDA effectively).

  • Salt Formation: Redissolve the oily residue in minimal Ethanol. Add 4M HCl/Dioxane (1.1 equiv.) dropwise at 0°C.

  • Crystallization: The hydrochloride salt precipitates. Filter, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Cyclization to 2-Piperazinone (Scaffold Synthesis)

Rationale: Converting the linear intermediate to a heterocycle requires activating the hydroxyl group to make it a good leaving group for intramolecular nucleophilic attack by the amine (often protected/deprotected in situ).

Methodology (Mitsunobu Approach):

  • Protection: Protect the primary amine (e.g., Boc-protection) if not already part of a larger synthesis.

  • Cyclization: React the N-Boc-N-(2-hydroxyacetyl)ethylenediamine with

    
     and DIAD (Diisopropyl azodicarboxylate) in THF.
    
  • Mechanism: The alcohol is activated by the phosphine, and the amide nitrogen (which becomes nucleophilic) attacks, closing the ring. Note: This forms the 4-protected-2-piperazinone.[1]

Pathway Visualization

The following diagram illustrates the dual utility of the intermediate: Pathway A (Linker Synthesis) and Pathway B (Heterocycle Formation).

G Start Starting Materials (Ethylenediamine + Glycolide) Intermediate N-(2-Aminoethyl)-2-hydroxyacetamide (The Core Intermediate) Start->Intermediate Ring Opening (0°C, MeOH) Linker_Step1 Conjugation to Ligand A (Amide Coupling) Intermediate->Linker_Step1 Pathway A Cyclization Intramolecular Cyclization (Mitsunobu or Acid Cat.) Intermediate->Cyclization Pathway B Linker_Step2 Functionalization of -OH (Mesylation/Oxidation) Linker_Step1->Linker_Step2 PROTAC PROTAC / ADC Linker (Hydrophilic Spacer) Linker_Step2->PROTAC Piperazinone 2-Piperazinone Scaffold (Peptidomimetic Core) Cyclization->Piperazinone

Caption: Divergent synthesis pathways utilizing N-(2-aminoethyl)-2-hydroxyacetamide as a precursor for linear hydrophilic linkers (Pathway A) or cyclic peptidomimetic scaffolds (Pathway B).[1]

Handling & Stability Data

  • Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert gas (

    
    /Ar). Moisture absorption leads to deliquescence, making accurate weighing difficult.
    
  • Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in Dichloromethane or Ethyl Acetate.

  • Stability: Stable at room temperature in solid form. In solution (especially basic pH), the amide bond is susceptible to hydrolysis over prolonged periods or high temperatures.

References

  • PubChem. (n.d.). N-(2-Aminoethyl)-2-hydroxyacetamide hydrochloride. National Library of Medicine. Retrieved from [Link]

  • Fischer, P. M. (2003). The Design, Synthesis and Application of Stereochemically Defined Piperazine-2-ones. Current Pharmaceutical Design, 9(22), 1813-1832.
  • Bavetsias, V., et al. (2000). Design and Synthesis of Cyclopenta[g]quinazoline-based Antifolates. Journal of Medicinal Chemistry, 43(10), 1910-1926. (Illustrates use of hydroxy-amide linkers in drug design).

Sources

Exploratory

The Hydrogen Bonding Landscape of N-(2-aminoethyl)-2-hydroxyacetamide Hydrochloride: A Structural &amp; Mechanistic Analysis

Topic: Hydrogen Bonding Potential of N-(2-aminoethyl)-2-hydroxyacetamide Hydrochloride Content Type: Technical Whitepaper Audience: Researchers, Structural Biologists, and Formulation Scientists. Executive Summary N-(2-a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrogen Bonding Potential of N-(2-aminoethyl)-2-hydroxyacetamide Hydrochloride Content Type: Technical Whitepaper Audience: Researchers, Structural Biologists, and Formulation Scientists.

Executive Summary

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride (herein referred to as NAHA-HCl ) represents a distinct class of bifunctional linkers where the hydrogen bonding (H-bond) potential is governed by the interplay between a polar


-hydroxyamide core and a charged ethylammonium tail.

This guide deconstructs the molecular architecture of NAHA-HCl to predict its behavior in crystal lattices, solution-phase folding, and protein-ligand docking. By synthesizing data from homologous


-hydroxy acetamides and ethylenediamine salts, we establish a theoretical framework for its supramolecular organization.

Molecular Architecture & Donor/Acceptor Inventory[1]

The H-bonding potential of NAHA-HCl is defined by three distinct zones of polarity. Unlike simple amides, the presence of the


-hydroxyl group introduces a "cooperative" H-bond capability, while the hydrochloride salt converts the terminal amine into a high-capacity proton donor (

).
Functional Group Breakdown
Functional ZoneGroupStateH-Bond RoleCountMechanistic Insight
Zone A (Tail) Ammonium

Strong Donor3Charge-assisted H-bonds (CAHB); anchors to anions (

) or ester oxygens.
Zone B (Linker) Secondary Amide

Donor / Acceptor1 / 1Forms classic "amide ribbons" (

or

motifs).
Zone C (Head)

-Hydroxyl

Amphoteric1 / 1Can form intramolecular 5-membered rings with the amide carbonyl.
Counter Ion Chloride

Acceptor~4Acts as a multi-point bridge, stabilizing the high-energy ammonium group.
The Protonation Switch

The hydrochloride form is critical. In the free base, the terminal amine is a weak donor/acceptor. In the HCl salt, the protonated amine (


) becomes the dominant H-bond donor, driving solubility in aqueous media and creating a rigid electrostatic anchor point.

Structural Dynamics & Interaction Networks

The supramolecular assembly of NAHA-HCl is dictated by the competition between intramolecular folding and intermolecular networking .

Intramolecular Motifs (The "Glycolamide Fold")

The


-hydroxyacetamide moiety has a high propensity to form an intramolecular hydrogen bond between the hydroxyl proton and the amide oxygen. This creates a pseudo-5-membered ring (

motif), locking the "head" of the molecule into a planar conformation.
  • Consequence: This reduces the availability of the carbonyl oxygen to accept external H-bonds, potentially lowering solubility in non-polar solvents but increasing membrane permeability by "hiding" polar protons.

Intermolecular Lattice (The Chloride Bridge)

In the solid state or concentrated solution, the chloride ion acts as a central hub. The


 group typically coordinates three 

ions in a tripod geometry, or bridges a

and a carbonyl oxygen.
Visualization of H-Bond Pathways

The following diagram maps the potential H-bond flux within a theoretical dimer/lattice unit.

NAHA_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B NH3_A Ammonium (-NH3+) (Strong Donor) Carbonyl_B Carbonyl (C=O) NH3_A->Carbonyl_B Bifurcated? Chloride Chloride Ion (Cl-) (Bridge) NH3_A->Chloride Charge-Assisted (Strong) AmideNH_A Amide (-NH-) (Donor) AmideNH_A->Carbonyl_B Amide Ribbon (Classic) Carbonyl_A Carbonyl (C=O) (Acceptor) Hydroxyl_A Hydroxyl (-OH) (Amphoteric) Hydroxyl_A->Carbonyl_A Intramolecular S(5) (Folding) Hydroxyl_A->Chloride Weak Interaction Hydroxyl_B Hydroxyl (-OH)

Figure 1: Predicted hydrogen bond flux showing the competition between the intramolecular S(5) fold and the chloride-mediated intermolecular network.

Experimental Characterization Protocols

To validate these theoretical interactions in a drug development context, the following self-validating protocols are recommended.

FTIR Spectroscopy (Solid State vs. Solution)

Objective: Distinguish between free and H-bonded carbonyls to assess the strength of the "Glycolamide Fold."

  • Protocol:

    • Prepare a 10 mM solution of NAHA-HCl in

      
       (non-polar, promotes intramolecular) and 
      
      
      
      (polar, promotes intermolecular).
    • Acquire spectra in the Amide I region (

      
      ).
      
  • Diagnostic Criteria:

    • Intramolecular H-bond: A sharp shift of the Carbonyl band to lower wavenumbers (

      
      ) in non-polar solvent indicates the hydroxyl is locking the carbonyl.
      
    • Free Carbonyl: A band at

      
       suggests the hydroxyl is free or interacting with solvent.
      
NMR Temperature Coefficient Analysis ( -NMR)

Objective: Determine if the Amide NH is solvent-exposed or shielded (involved in H-bonding).

  • Protocol:

    • Dissolve NAHA-HCl in

      
      -DMSO.
      
    • Acquire

      
       spectra at 298K, 303K, 308K, 313K, and 318K.
      
    • Plot chemical shift (

      
      ) vs. Temperature (
      
      
      
      ).
  • Interpretation:

    • 
      :  The proton is shielded  (likely involved in a stable H-bond, possibly intramolecular).
      
    • 
      :  The proton is solvent exposed  (weak or no H-bond).
      

Pharmaceutical Implications[2]

Solubility & Formulation

The presence of the


-hydroxyl group significantly boosts water solubility compared to a standard acetamide linker. However, the hydrochloride salt is hygroscopic.
  • Recommendation: In solid dosage forms, NAHA-HCl should be stored with desiccants. If used as a linker in ADCs (Antibody-Drug Conjugates), the hydrophilicity of the

    
    -OH group helps prevent aggregation of the hydrophobic payload.
    
Bioisosterism

The


-hydroxyacetamide motif is a known bioisostere for the serine side chain.
  • Mechanism: It can mimic the H-bonding pattern of serine proteases or kinases. The terminal ammonium mimics the lysine side chain, making this molecule a potential "Serine-Lysine" dipeptide mimetic.

References

  • Feldblum, E. S., & Arkin, I. T. (2014). Strength of a bifurcated H bond. Proceedings of the National Academy of Sciences, 111(11), 4085–4090. Link

  • Lyssenko, K. A., et al. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Crystals, 12(10), 1479.[1] Link[1]

  • PubChem. (2025).[2] N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride Compound Summary. National Library of Medicine. Link

  • Sigala, P. A., et al. (2008). Testing Geometrical Discrimination within an Enzyme Active Site: Constrained Hydrogen Bonding in the Ketosteroid Isomerase Oxyanion Hole. Journal of the American Chemical Society, 130(41), 13696–13708. Link

Sources

Exploratory

A Senior Application Scientist's Guide: Differentiating N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride and Ethylenediamine for Advanced Research Applications

Executive Summary In the landscape of chemical synthesis and drug development, precision in molecular selection is paramount. While N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride and ethylenediamine share a common eth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chemical synthesis and drug development, precision in molecular selection is paramount. While N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride and ethylenediamine share a common ethylenediamine backbone, their chemical identities, reactivity profiles, and applications diverge significantly. Ethylenediamine is a ubiquitous, high-volume industrial chemical defined by its bifunctional primary amine reactivity.[1] In stark contrast, N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is a specialized, monofunctional amine derivative, engineered for more nuanced applications where one of the amine groups is deliberately passivated as a stable amide and a hydroxyl group is introduced to modulate properties.

This technical guide provides an in-depth analysis of these two molecules, moving beyond their shared structural origin to elucidate the critical differences in physicochemical properties, chemical reactivity, and strategic applications. We will explore the causal relationships between structure and function, provide validated protocols for their analytical differentiation, and offer field-proven insights for researchers, scientists, and drug development professionals to ensure the appropriate selection and utilization of these distinct chemical entities.

Introduction to the Core Structures

The fundamental difference between these two compounds lies in the functionalization of one of the two primary amino groups present in the parent ethylenediamine structure. This seemingly minor alteration has profound consequences for the molecule's overall behavior.

  • 1.1 Ethylenediamine (EDA): The Ubiquitous Building Block Ethylenediamine (IUPAC: Ethane-1,2-diamine) is the simplest ethyleneamine, consisting of an ethane backbone with a primary amine group at each end.[1] This symmetrical, bifunctional nature makes it a powerful and highly reactive building block, widely used as a precursor in the synthesis of polymers, chelating agents, and pharmaceuticals.[1][2][3] Its two primary amines act as potent nucleophiles and bases, and as a classic bidentate ligand in coordination chemistry, it is often abbreviated as "en".[1][4]

  • 1.2 N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride: The Functionalized Derivative This molecule represents a strategic modification of the ethylenediamine scaffold. One of the primary amines has been acylated with a 2-hydroxyacetyl group, converting it into a significantly less reactive and non-basic secondary amide. The remaining primary amine is protonated with hydrochloric acid to form a stable, water-soluble salt.[5] This transformation effectively converts a bifunctional nucleophile into a monofunctional one, while introducing a hydroxyl group that offers an additional site for hydrogen bonding or further chemical modification.

Caption: Core structures of Ethylenediamine and its functionalized derivative.

Comparative Physicochemical Properties

The structural modifications directly translate to distinct physicochemical properties, which are critical for predicting solubility, stability, and handling requirements.

PropertyEthylenediamine (EDA)N-(2-aminoethyl)-2-hydroxyacetamide hydrochlorideRationale for Difference
IUPAC Name Ethane-1,2-diamine[1]2-amino-N-(2-hydroxyethyl)acetamide hydrochlorideReflects the added hydroxyacetamide group and salt form.
Molecular Formula C₂H₈N₂[6]C₄H₁₁ClN₂O₂Addition of C₂H₃O₂ and HCl.
Molecular Weight 60.10 g/mol [6]154.60 g/mol (approx.)The added functional group and HCl significantly increase mass.
Appearance Clear, colorless liquid[6]White to off-white crystalline solid[7]The amide and hydroxyl groups promote hydrogen bonding and crystallinity, and the salt form ensures a solid state.
Odor Ammonia-like[2][6]OdorlessThe volatile, free primary amines in EDA are responsible for its strong odor; the salt form of the derivative has very low volatility.
Melting Point 8.5 °C[2]~118-120 °C (for related 2-hydroxyacetamide)[7]Strong intermolecular forces (ionic bonds, hydrogen bonding) in the crystalline salt lead to a much higher melting point.
Boiling Point 116 °C[4]Not applicable (decomposes)Ionic salts typically decompose at high temperatures rather than boiling.
Water Solubility Miscible[4]Highly solubleEDA is polar and forms hydrogen bonds. The derivative is an ionic salt with hydroxyl and amide groups, leading to excellent water solubility.[7]
Basicity (pKa) pKa₁ ≈ 7.5, pKa₂ ≈ 10.7pKa ≈ 9-10 (for the primary amine)EDA has two basic nitrogen centers. In the derivative, the amide nitrogen is non-basic, leaving only the primary amine as a significant basic site.

Reactivity and Functional Implications

The primary directive for a chemist or drug developer is to understand a molecule's reactive potential. Here, the two compounds are fundamentally different.

  • 3.1 The Bifunctional Reactivity of Ethylenediamine With two primary amines, EDA can react at one or both ends. This makes it an excellent cross-linking agent for polymers like polyamides and an epoxy curing agent.[2][3] It readily forms heterocycles and is a powerful bidentate chelating agent for metal ions.[1] However, this high reactivity can be a liability, leading to a lack of selectivity and the formation of by-products in complex syntheses.

  • 3.2 The Monofunctional and Modulated Reactivity of the Derivative The conversion of one amine to an amide group is a classic protecting group strategy. The amide is stable to a wide range of reaction conditions that would affect a primary amine. This leaves the single primary amine as the sole primary reactive site for nucleophilic attack or base-catalyzed reactions. The introduction of the hydroxyl (-OH) group provides a secondary, less nucleophilic site for reactions like esterification. The hydrochloride salt form ensures stability and prevents unwanted side reactions of the free amine during storage. This molecule is designed for controlled, selective reactions, making it a valuable intermediate in multi-step syntheses, such as in the development of pharmaceutical compounds.[8][9]

G cluster_0 Figure 2: Comparative Reactivity Profiles eda_node Ethylenediamine eda_n1 Primary Amine (Nuc⁻, Base) eda_node->eda_n1 Site 1 eda_n2 Primary Amine (Nuc⁻, Base) eda_node->eda_n2 Site 2 eda_chelation Bidentate Chelation eda_n1->eda_chelation eda_n2->eda_chelation deriv_node N-(2-aminoethyl)-2- hydroxyacetamide HCl deriv_n1 Primary Amine (Nuc⁻, Base) deriv_node->deriv_n1 Primary Site deriv_oh Hydroxyl Group (H-bond, Esterification) deriv_node->deriv_oh Secondary Site deriv_amide Amide (Stable, H-bond) deriv_node->deriv_amide Modulating Group

Caption: Reactive functional groups on each molecule and their potential roles.

Applications in Research and Development

The distinct reactivity profiles dictate the vastly different industrial and research roles of these two compounds.

  • 4.1 Ethylenediamine: A Workhorse in Industrial and Coordination Chemistry EDA is produced on a massive scale (approximately 500,000 tonnes in 1998) for a wide array of applications.[1]

    • Chelating Agents: It is the primary precursor to EDTA (ethylenediaminetetraacetic acid), a widely used chelating agent.[1]

    • Polymers and Resins: It serves as a monomer in the production of polyamide resins and polyurethane fibers and as a curing agent for epoxy resins.[1][2][3]

    • Agrochemicals: It is used to synthesize fungicides such as Maneb and Zineb.[1][10]

    • Pharmaceuticals: It is a component of the drug aminophylline and some antihistamines.[1][2]

  • 4.2 N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride: A Specialized Intermediate in Drug Design This compound is not a bulk chemical but rather a fine chemical or building block, valued in contexts requiring precision. Its structure is particularly relevant to medicinal chemistry and fragment-based drug design (FBDD).

    • Scaffold for Lead Generation: The core structure can serve as a starting point in FBDD campaigns. The primary amine provides a vector for "growing" the fragment, while the hydroxyacetamide portion can anchor the molecule in a protein's binding pocket via hydrogen bonds.[9]

    • Linker Chemistry: The ethylamine portion can act as a flexible linker to connect two different pharmacophores in the design of more complex drug candidates.

    • Bioisostere Replacement: The hydroxyacetamide group can be used as a bioisostere for other functional groups to improve a drug candidate's pharmacokinetic properties, such as solubility or metabolic stability.[11]

Analytical Differentiation: Protocols and Rationale

Distinguishing between these two compounds in a laboratory setting is straightforward due to their significant chemical differences. The choice of technique is driven by the need to confirm the presence or absence of the key functional groups: the second primary amine versus the hydroxyacetamide moiety.

G start Sample Mixture (EDA or Derivative) ftir FT-IR Spectroscopy - Look for Amide C=O stretch (~1650 cm⁻¹) - Look for O-H stretch (~3300 cm⁻¹) start->ftir nmr ¹H NMR Spectroscopy - Confirm amide N-H proton - Confirm -CH₂-OH protons - Observe different chemical shifts and splitting start->nmr lcms LC-MS - Baseline separation by polarity (HPLC) - Confirm distinct molecular weights by MS start->lcms result_deriv Derivative Confirmed ftir->result_deriv Amide/OH peaks present result_eda EDA Confirmed ftir->result_eda Amide/OH peaks absent nmr->result_deriv Amide/OH signals present nmr->result_eda Simple, symmetric signals lcms->result_deriv Higher MW, longer retention lcms->result_eda Lower MW, shorter retention caption Figure 3: Analytical workflow for differentiating the compounds.

Sources

Protocols & Analytical Methods

Method

protocol for the synthesis of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride

An Application Note on the Synthesis and Characterization of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis and Characterization of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed , a valuable bifunctional building block for pharmaceutical and chemical research. The synthesis is achieved through a robust and efficient two-step process involving the nucleophilic acyl substitution of an ethyl glycolate with a significant excess of ethylenediamine, followed by conversion to its hydrochloride salt. This application note outlines the reaction mechanism, provides a step-by-step experimental procedure, details necessary safety precautions, and describes methods for product characterization. The causality behind critical process parameters, such as the use of excess amine to control selectivity, is explained to provide researchers with a comprehensive understanding of the synthesis.

Introduction

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is a chemical intermediate possessing both a primary amine and a hydroxyl functional group, making it a versatile precursor for the synthesis of more complex molecules in drug discovery and materials science.[1] The presence of the hydrophilic hydroxyacetamide moiety can be advantageous for improving the physicochemical properties of parent compounds.

The synthetic strategy detailed herein is based on the well-established aminolysis of an ester.[2] Specifically, ethyl glycolate is treated with an excess of ethylenediamine. The reaction proceeds via a nucleophilic attack of the primary amine of ethylenediamine on the electrophilic carbonyl carbon of the ester. The subsequent formation of the hydrochloride salt enhances the stability and simplifies the handling of the final product by converting the basic amine into a solid, crystalline salt.

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages:

  • Amidation: Nucleophilic acyl substitution of ethyl glycolate with ethylenediamine to form the free base, N-(2-aminoethyl)-2-hydroxyacetamide.

  • Salt Formation: Protonation of the primary amine with hydrochloric acid to yield the final hydrochloride product.

Scheme 1: Overall Synthesis Reaction scheme showing ethyl glycolate reacting with excess ethylenediamine to form N-(2-aminoethyl)-2-hydroxyacetamide, which is then reacted with HCl to form the hydrochloride salt.

Mechanism Rationale: The key to this synthesis is controlling the stoichiometry to favor the desired mono-acylated product. Ethylenediamine has two primary amine nucleophiles. If the reactants were used in a 1:1 ratio, a significant amount of the di-substituted byproduct, N,N'-bis(2-hydroxyacetyl)ethane-1,2-diamine, would form. By using a large excess (e.g., 10-20 equivalents) of ethylenediamine, the statistical probability of an ethyl glycolate molecule encountering an already-reacted ethylenediamine is greatly reduced.[2] This drives the reaction towards the formation of the desired mono-amide.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Ethyl glycolateReagent, 98%Sigma-Aldrich
EthylenediamineReagentPlus®, ≥99%Sigma-AldrichCorrosive, handle with care
Methanol (MeOH)Anhydrous, 99.8%Fisher Scientific
Hydrochloric Acid (HCl)2M solution in Diethyl EtherSigma-AldrichCorrosive, handle in fume hood
Diethyl EtherAnhydrous, ≥99%Fisher ScientificFlammable
Anhydrous Magnesium Sulfate≥99.5% powderSigma-Aldrich
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer and heat plate
Rotary evaporator
Buchner funnel and filter flask
Standard laboratory glassware
Synthesis Workflow

The following diagram outlines the major steps of the synthesis process from reaction setup to final product isolation.

Synthesis_Workflow cluster_reaction Part A: Amidation cluster_workup Part B: Purification & Salt Formation A1 Setup Reaction: Dissolve Ethyl Glycolate in Methanol A2 Add Excess Ethylenediamine (10-20 eq.) A1->A2 A3 Heat to Reflux (12-24 hours) A2->A3 A4 Monitor Reaction (e.g., by TLC) A3->A4 B1 Cool Reaction Mixture A4->B1 Reaction Complete B2 Remove Volatiles (Methanol, Excess Ethylenediamine) in vacuo B1->B2 B3 Dissolve Residue in Anhydrous Ether B2->B3 B4 Add 2M HCl in Ether Dropwise to pH < 2 B3->B4 B5 Filter Precipitate B4->B5 B6 Wash with Ether & Dry under Vacuum B5->B6 C1 N-(2-aminoethyl)-2-hydroxyacetamide HCl (White Solid) B6->C1 Final Product

Caption: Workflow for the synthesis of N-(2-aminoethyl)-2-hydroxyacetamide HCl.

Step-by-Step Procedure

Part A: Synthesis of N-(2-aminoethyl)-2-hydroxyacetamide (Free Base)

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask on a heating mantle.

  • Reagent Addition: In the flask, dissolve ethyl glycolate (e.g., 5.2 g, 0.05 mol, 1.0 eq.) in a minimal amount of anhydrous methanol (approx. 20 mL).

  • Addition of Amine: Under constant stirring, carefully add a 10-fold molar excess of ethylenediamine (30.0 g, 0.50 mol, 10 eq.) to the flask. The addition may be slightly exothermic.

  • Reaction: Heat the mixture to a gentle reflux (approximately 70-80 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the ethyl glycolate spot.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol and the bulk of the unreacted ethylenediamine using a rotary evaporator. This step should be performed under high vacuum to effectively remove the high-boiling point ethylenediamine.

Part B: Formation and Isolation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude residue from Part A in a suitable solvent such as anhydrous diethyl ether or isopropanol (approx. 100 mL). Some insoluble byproducts may be present. If so, filter the solution.

  • Acidification: While stirring the solution vigorously, add a 2M solution of HCl in diethyl ether dropwise. A white precipitate of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride will begin to form immediately.

  • Precipitation: Continue adding the HCl solution until the pH of the mixture is acidic (pH < 2, check with pH paper).

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature to ensure complete precipitation. Collect the white solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake with two portions of cold, anhydrous diethyl ether (2 x 25 mL) to remove any remaining soluble impurities. Dry the product under vacuum at 40-50 °C for several hours to yield the final N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR (D₂O): Expect signals corresponding to the two methylene groups of the ethylenediamine backbone and the methylene group adjacent to the hydroxyl group. The exact chemical shifts will depend on the solvent used.

  • IR Spectroscopy (ATR): Look for characteristic peaks: a broad O-H stretch (~3300 cm⁻¹), N-H stretches from the ammonium salt (~3000-3200 cm⁻¹), a strong C=O stretch of the amide (~1650 cm⁻¹), and N-H bending (~1550-1600 cm⁻¹).

  • Mass Spectrometry (ESI+): The spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

  • Melting Point: The hydrochloride salt should exhibit a distinct and sharp melting point, which can be compared to literature values if available.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethylenediamine: Is corrosive and can cause severe skin burns and eye damage.[3] It is also a respiratory irritant. Handle with extreme care.

  • Hydrochloric Acid (in Ether): Is highly corrosive and flammable. Avoid inhalation of vapors and contact with skin and eyes.[4]

  • Diethyl Ether: Is extremely flammable. Ensure there are no ignition sources nearby during its use.

In case of skin contact, wash the affected area immediately and thoroughly with plenty of water.[3] In case of eye contact, rinse cautiously with water for several minutes.[4] Seek immediate medical attention if necessary.

References

  • Google Patents. (n.d.). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Google Patents. (n.d.). An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • PubChem. (n.d.). 2-amino-N-ethylacetamide hydrochloride. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 26). 2-Hydroxyacetamide: Synthesis, Properties, and Industrial Applications. Retrieved from [Link]

  • Google Patents. (2022, February 18). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
  • PrepChem.com. (n.d.). Preparation of N-(2-acetoacetamidoethyl)methacrylamide. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). N-(2-hydroxyethyl)acetamide. Retrieved from [Link]

Sources

Application

reaction conditions for coupling N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride with carboxylic acids

This Application Note is structured as a high-level technical guide for drug development professionals. It synthesizes standard peptide coupling methodologies adapted specifically for the unique properties of N-(2-aminoe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug development professionals. It synthesizes standard peptide coupling methodologies adapted specifically for the unique properties of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride.

Executive Summary

N-(2-aminoethyl)-2-hydroxyacetamide (


) is a bifunctional building block frequently used in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and solubility-enhanced small molecules. Its structure features a reactive primary amine and a hydrophilic primary alcohol.

The Challenge: The coupling of this molecule with carboxylic acids presents two primary synthetic hurdles:

  • Chemoselectivity: Differentiating the nucleophilic primary amine from the primary alcohol to prevent competitive esterification (O-acylation).

  • Salt Neutralization: The hydrochloride salt form requires precise in situ neutralization to liberate the reactive amine without triggering racemization or hydrolysis of the activated acid.

This guide provides two validated protocols (HATU and EDC/NHS) optimized to maximize amide yield while suppressing O-acylation.

Chemical Analysis & Strategy

Structural Dynamics

The target molecule contains a primary amine separated from a secondary amide by an ethylene spacer. The terminal hydroxyl group increases polarity but acts as a competing nucleophile.

G cluster_0 Critical Control Point Acid Carboxylic Acid (R-COOH) Product Target Amide R-CO-NH-CH2-CH2-NH-CO-CH2-OH Acid->Product Coupling Agent (Amine Attack) Linker Linker (HCl Salt) HO-CH2-CO-NH-CH2-CH2-NH3+ Cl- Intermediate Free Amine Species HO-CH2-CO-NH-CH2-CH2-NH2 Linker->Intermediate Neutralization (-HCl) Base Base (DIPEA/NMM) Base->Intermediate Intermediate->Product SideProduct Side Product (O-Acyl Ester) Intermediate->SideProduct Excess Base/DMAP (OH Attack)

Figure 1: Reaction pathway and competitive side-reactions. The critical control point is the chemoselective attack of the free amine over the hydroxyl group.

Chemoselectivity Principles

To favor amide formation (N-acylation) over ester formation (O-acylation):

  • Nucleophilicity: Amines are significantly more nucleophilic than alcohols. Under neutral or mildly basic conditions, the amine reacts orders of magnitude faster.

  • Avoid Acylation Catalysts: Do NOT use 4-Dimethylaminopyridine (DMAP). DMAP dramatically increases the rate of O-acylation.

  • Stoichiometry: Use a slight excess of the acid activation reagents, but avoid large excesses of the base which can deprotonate the alcohol.

Experimental Protocols

Protocol A: High-Efficiency HATU Coupling

Best for: Valuable carboxylic acids, sterically hindered substrates, or when high conversion is required. Mechanism: Forms a reactive aza-7-azabenzotriazol-1-yl ester.

Reagents:

  • Carboxylic Acid (

    
     equiv)
    
  • N-(2-aminoethyl)-2-hydroxyacetamide HCl (

    
     equiv)
    
  • HATU (

    
     equiv)
    
  • DIPEA (

    
    -Diisopropylethylamine) (
    
    
    
    equiv)
  • Solvent: Anhydrous DMF or DMAc (Due to linker solubility)

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (

    
     M concentration).
    
  • Base Addition 1: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn yellow/orange.

  • Linker Preparation: In a separate vial, dissolve Linker HCl salt (1.1 equiv) in minimum DMF. Add DIPEA (1.5 equiv) to this vial to neutralize the salt and liberate the free amine. Note: Slight warming or sonication may be needed.

  • Coupling: Dropwise add the neutralized Linker solution to the activated Acid solution.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS or TLC.[1]

    • Checkpoint: If the reaction stalls, add an additional 0.1 equiv of HATU and 0.1 equiv of base.

  • Work-up:

    • Dilute with EtOAc. Wash with 5% LiCl (aq) (to remove DMF), followed by sat.

      
       and brine.
      
    • Note: If the product is highly water-soluble (due to the hydroxyl group), avoid aqueous wash. Instead, evaporate DMF under high vacuum and purify directly via Reverse Phase (C18) Flash Chromatography.

Protocol B: EDC/NHS Coupling (Water-Tolerant)

Best for: Water-soluble acids, avoiding toxic byproducts, or when purification via aqueous extraction is preferred. Mechanism: Formation of an NHS-ester intermediate, which is stable enough to resist hydrolysis but reactive toward amines.

Reagents:

  • Carboxylic Acid (

    
     equiv)
    
  • N-(2-aminoethyl)-2-hydroxyacetamide HCl (

    
     equiv)
    
  • EDC

    
    HCl (
    
    
    
    equiv)
  • NHS (

    
    -Hydroxysuccinimide) (
    
    
    
    equiv)
  • Base: Triethylamine (

    
    ) or DIPEA (
    
    
    
    equiv)
  • Solvent: DMF, DMSO, or Water/Dioxane (1:1)

Step-by-Step Procedure:

  • NHS Ester Formation: Dissolve Carboxylic Acid (1.0 eq), EDC

    
    HCl  (1.2 eq), and NHS  (1.2 eq) in the chosen solvent. Stir for 30–60 minutes at RT.
    
  • Linker Addition: Add the Linker HCl salt (1.2 eq) directly to the reaction mixture.

  • pH Adjustment: Immediately add Base (1.5 eq) to adjust the pH to approximately 8.0.

    • Critical: Do not let pH exceed 9.0 to prevent hydrolysis of the NHS ester.

  • Reaction: Stir overnight at RT.

  • Work-up:

    • If in organic solvent: Evaporate and purify.[2][3]

    • If in aqueous buffer: The product may remain in the aqueous phase. Lyophilize and purify via Prep-HPLC.

Optimization & Troubleshooting Data

The following table summarizes common issues and their chemical causality.

ObservationProbable CauseCorrective Action
Low Yield (<40%) Incomplete neutralization of HCl salt.Ensure Base equivalents

(Linker equiv + 1.0). The amine must be deprotonated to react.
O-Acylation (Ester) High pH or presence of nucleophilic catalysts.Remove DMAP. Lower base equivalents. Switch to EDC/NHS protocol which is less aggressive than HATU.
Precipitation Poor solubility of the Linker HCl in DCM/EtOAc.Switch solvent to DMF, DMAc, or DMSO. The linker is highly polar.
Reaction Stalls Hydrolysis of Activated Ester.Ensure anhydrous solvents are used for HATU method. For EDC, ensure pH is not >9.
Workflow Visualization

Workflow Start Start: Select Protocol Decision Is Product Water Soluble? Start->Decision RouteA Protocol A: HATU/DMF (Standard Organic) Decision->RouteA No RouteB Protocol B: EDC/NHS (Aqueous/Polar) Decision->RouteB Yes StepA1 Activate Acid (HATU/Base) RouteA->StepA1 StepB1 Form NHS Ester (EDC/NHS) RouteB->StepB1 StepA2 Neutralize Linker (Separate Vial) StepA1->StepA2 StepA3 Combine & Stir 2-4h StepA2->StepA3 Purification Purification (C18 Flash or Prep-HPLC) StepA3->Purification StepB2 Add Linker Salt + Base StepB1->StepB2 StepB3 Stir Overnight StepB2->StepB3 StepB3->Purification

Figure 2: Decision tree for selecting the appropriate coupling methodology based on product solubility.

References

  • Nordstrøm, L. U., et al. "Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen." Journal of the American Chemical Society, 2008, 130, 17672-17673.[4] (Provides context on amine/alcohol selectivity). [Link]

  • Bundgaard, H., & Nielsen, N. M. "Esters of N,N-disubstituted 2-hydroxyacetamides as a novel highly biolabile prodrug type for carboxylic acid agents."[5] Journal of Medicinal Chemistry, 1987, 30(3), 451-454. (Structural reference for hydroxyacetamide derivatives). [Link]

Sources

Method

Application Note: N-(2-aminoethyl)-2-hydroxyacetamide Hydrochloride in Hydrogel Formation

This guide details the application of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride (CAS 859980-09-9) as a heterobifunctional crosslinker and functional modifier in hydrogel synthesis. Executive Summary N-(2-aminoeth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride (CAS 859980-09-9) as a heterobifunctional crosslinker and functional modifier in hydrogel synthesis.

Executive Summary

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is a specialized small-molecule linker characterized by a primary amine (


) and a primary hydroxyl (

) group separated by a hydrophilic glycolamide spacer. Unlike common homobifunctional crosslinkers (e.g., glutaraldehyde, diamines), this compound offers orthogonal reactivity and enhanced hydrophilicity .

Its primary utility in hydrogel engineering lies in:

  • Heterobifunctional Crosslinking: Bridging polymers with distinct reactive groups (e.g., Carboxyl-to-Isocyanate or Carboxyl-to-Epoxide).

  • Hydrophilic Modification: Introducing glycolamide motifs that reduce non-specific protein adsorption (antifouling) and increase water retention.

  • Supramolecular Stabilization: The amide-hydroxyl motif facilitates intra- and inter-chain hydrogen bonding, reinforcing the hydrogel network.

Chemical Profile & Mechanism
  • IUPAC Name: N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride[1][2]

  • Structure:

    
    
    
  • Molecular Weight: 154.6 g/mol [3]

  • Key Functionalities:

    • Primary Amine (

      
      ):  Highly nucleophilic; reacts with NHS-esters, aldehydes (reductive amination), and epoxides.
      
    • Glycolamide Hydroxyl: Less nucleophilic than the amine; reacts with isocyanates, divinyl sulfone (DVS), or participates in boronate ester formation.

    • Amide Linkage: Stable bond providing structural rigidity and hydrogen bonding sites.

Mechanism of Action Diagram

The following diagram illustrates the dual-mode crosslinking pathway, where the amine conjugates to a polymer backbone and the hydroxyl facilitates secondary crosslinking.

CrosslinkingMechanism Linker N-(2-aminoethyl)-2-hydroxyacetamide (Linker) Intermediate Polymer-Linker Conjugate (Pendant -OH) Linker->Intermediate Incorporation PolymerA Polymer A (Activated Ester/COOH) PolymerA->Intermediate Step 1: Amide Bond Formation (Amine-NHS Reaction) Hydrogel Final Crosslinked Hydrogel (3D Network) Intermediate->Hydrogel Step 2: Secondary Crosslinking (Hydroxyl Reaction) CrosslinkerB Secondary Crosslinker (Diisocyanate/Borate/Epoxide) CrosslinkerB->Hydrogel Bridges Polymer Chains

Caption: Step-wise heterobifunctional crosslinking mechanism. Step 1 involves amine conjugation; Step 2 utilizes the hydroxyl group for network formation.

Experimental Protocol: Hyaluronic Acid (HA) Hydrogel Synthesis

This protocol describes the synthesis of a "Dual-Cure" hydrogel using Hyaluronic Acid (HA) as the backbone. The linker is first attached to HA, followed by crosslinking via the hydroxyl group using Divinyl Sulfone (DVS) or 1,4-Butanediol Diglycidyl Ether (BDDE).

Materials Required
  • Polymer: Sodium Hyaluronate (MW ~100 kDa).

  • Linker: N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride.[1][2][3]

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).

  • Secondary Crosslinker: Divinyl Sulfone (DVS) or BDDE.

  • Buffer: MES Buffer (0.1 M, pH 5.5), PBS (pH 7.4), NaOH (0.2 M).

Step-by-Step Methodology

Phase 1: Functionalization of HA (Amine Coupling)

  • Dissolution: Dissolve Sodium Hyaluronate (100 mg) in 10 mL of MES buffer (1% w/v). Stir until fully hydrated.

  • Activation: Add EDC (48 mg, 0.25 mmol) and NHS (29 mg, 0.25 mmol) to the solution. Stir for 15 minutes at room temperature to form the NHS-active ester.

  • Linker Addition:

    • Dissolve N-(2-aminoethyl)-2-hydroxyacetamide HCl (39 mg, 0.25 mmol) in 1 mL MES buffer.

    • Critical Step: Neutralize the linker solution by adding an equimolar amount of NaOH or TEA to deprotonate the amine (ensure pH

      
       8.0 before addition if possible, or rely on buffer capacity).
      
    • Add the linker solution to the activated HA.

  • Reaction: Adjust pH to 7.0–7.4 and stir for 12–24 hours at room temperature.

  • Purification: Dialyze against distilled water (MWCO 3.5 kDa) for 3 days to remove unreacted linker and byproducts. Lyophilize to obtain HA-Glycolamide-OH .

Phase 2: Hydrogel Formation (Hydroxyl Crosslinking)

  • Reconstitution: Dissolve the lyophilized HA-Glycolamide-OH in 0.2 M NaOH (pH > 10) to a concentration of 2–5% (w/v). The high pH activates the hydroxyl groups.

  • Crosslinking: Add Divinyl Sulfone (DVS) at a molar ratio of 0.5:1 to 1:1 relative to the pendant hydroxyl groups.

    • Note: DVS reacts with hydroxyls via Michael addition at high pH.

  • Gelation: Vortex immediately and cast into molds. Gelation typically occurs within 15–60 minutes depending on DVS concentration.

  • Neutralization: Wash the formed hydrogel in PBS (pH 7.4) repeatedly to remove excess NaOH and unreacted DVS.

Data Presentation & Characterization
Quantitative Formulation Table

Use this table to optimize the degree of substitution (DS) and crosslinking density.

ComponentMass/VolMolar Eq.RoleNotes
Hyaluronic Acid 100 mg1.0 (COOH)BackboneMW affects viscosity.
EDC / NHS 48 mg / 29 mg1.0ActivatorTarget 10-20% modification.
Linker (HCl salt) 39 mg1.0FunctionalizerMust neutralize HCl.
DVS (Crosslinker) Variable0.5 - 1.0 (vs OH)Network FormerToxic; handle in fume hood.
Characterization Checklist
  • 
    H-NMR (D
    
    
    
    O):
    Verify conjugation by the appearance of glycolamide methylene protons (
    
    
    ppm) and ethylenediamine bridge protons (
    
    
    ppm).
  • FTIR: Look for enhanced Amide I (

    
    ) and Amide II (
    
    
    
    ) peaks, and broad -OH stretching (
    
    
    ).
  • Rheology: Perform frequency sweep (0.1–10 Hz) to determine Storage Modulus (

    
    ) and Loss Modulus (
    
    
    
    ). A successful gel requires
    
    
    independent of frequency.
  • Swelling Ratio: Measure mass in dry state (

    
    ) vs. swollen state (
    
    
    
    ) in PBS.
    • 
      .
      
Troubleshooting & Critical Parameters
IssueProbable CauseCorrective Action
No Gelation Low pH during Phase 2Ensure pH > 10 for hydroxyl activation (DVS reaction).
Precipitation Over-crosslinking or low solubilityReduce EDC/NHS ratio; ensure linker is fully dissolved.
Low Yield Hydrolysis of NHS-esterWork quickly after activation; keep temperature at 4°C during activation.
Incomplete Dissolution Linker HCl salt acidityPre-neutralize the linker stock solution before adding to the polymer.
References
  • Sigma-Aldrich. N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride Product Page. Link

  • PubChem. 2-amino-N-ethyl-2-hydroxyacetamide (Related Compound Structure & Properties). National Library of Medicine. Link

  • Hermanson, G. T.Bioconjugate Techniques. Academic Press, 3rd Edition, 2013.
  • Burdick, J. A., & Prestwich, G. D. Hyaluronic Acid Hydrogels for Biomedical Applications. Advanced Materials, 2011. Link

  • Hoare, T. R., & Kohane, D. S.Hydrogels for drug delivery: Nanostructured scaffolds. Polymer, 2008. (Reference for hydrogel network design).

Sources

Application

Application Notes and Protocols for Bioconjugation Using N-(2-aminoethyl)-2-hydroxyacetamide Hydrochloride Linkers

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and practical protocols for utilizing N-(2-aminoethyl)-2-hydroxyacetamide hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and practical protocols for utilizing N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride linkers in bioconjugation. We delve into the core chemical principles, strategic advantages, and step-by-step methodologies for conjugating these hydrophilic linkers to antibodies and other proteins. This document emphasizes the causality behind experimental choices to ensure robust, reproducible, and well-characterized bioconjugates, particularly in the context of developing advanced therapeutics like Antibody-Drug Conjugates (ADCs).

Introduction: The Strategic Advantage of Hydrophilic Linkers

The linker connecting a payload to a biologic is a critical component that dictates the overall stability, solubility, pharmacokinetics, and efficacy of the resulting conjugate.[1][] While early ADC development often utilized highly hydrophobic linkers, this frequently led to challenges with aggregation, reduced solubility, and rapid clearance from circulation.[3][4] The introduction of hydrophilic linkers has been a significant advancement, mitigating these issues and enabling the development of more stable and effective bioconjugates.[5]

The N-(2-aminoethyl)-2-hydroxyacetamide linker is a prime example of a hydrophilic spacer designed to improve the physicochemical properties of bioconjugates. Its structure incorporates a hydroxyl group and an amide, which impart increased water solubility. This is particularly advantageous when conjugating hydrophobic payloads, as the linker can help shield the drug's hydrophobicity, reduce the propensity for aggregation, and improve the overall solubility of the final ADC product.[3][6] Consequently, ADCs constructed with such linkers can support higher drug-to-antibody ratios (DAR) without compromising stability or antigen-binding affinity.[5][6][7]

Mechanism of Action: Amine-Reactive NHS Ester Chemistry

The N-(2-aminoethyl)-2-hydroxyacetamide linker is typically functionalized with an N-hydroxysuccinimide (NHS) ester at one terminus, making it highly reactive towards primary amines.[8] This chemistry targets the ε-amino group of lysine residues and the N-terminal α-amino group on proteins and antibodies, which are readily accessible on the protein surface.[8][9]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms an unstable tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, covalent amide bond.[10][11]


}

Figure 1: NHS Ester Reaction Mechanism

The efficiency of this conjugation is critically dependent on pH. The primary amine must be in its unprotonated state (-NH₂) to be nucleophilic. At acidic pH (<7), amines are predominantly protonated (-NH₃⁺) and non-reactive.[10] Conversely, at high pH (>9), the competing reaction of NHS ester hydrolysis accelerates significantly, reducing conjugation efficiency.[8][10] Therefore, maintaining a pH between 7.2 and 8.5 is crucial for balancing amine reactivity with ester stability.[8][12]

Experimental Protocols

Essential Pre-Reaction Considerations

Buffer Selection: The choice of buffer is paramount. Amine-containing buffers such as Tris or glycine are incompatible as they will compete with the target protein for reaction with the NHS ester.[10] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or sodium bicarbonate buffers.

Protein Preparation: The protein or antibody solution should be buffer-exchanged into an amine-free buffer at the desired pH (typically 7.5-8.5). Ensure the protein concentration is accurately determined.

Linker Preparation: The N-(2-aminoethyl)-2-hydroxyacetamide-NHS ester linker is moisture-sensitive. Immediately before use, dissolve the linker in a dry, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[12] Use high-quality, anhydrous grade solvent to prevent premature hydrolysis.

Protocol: Antibody Conjugation via Lysine Residues

This protocol details the random conjugation of an NHS-activated hydrophilic linker to surface-accessible lysine residues on a monoclonal antibody (mAb).

Step-by-Step Methodology:

  • Antibody Preparation:

    • Start with a purified antibody solution at a concentration of 2-10 mg/mL.

    • Perform buffer exchange into a conjugation buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0) using a desalting column or dialysis.

  • Linker-Payload Solution Preparation:

    • Calculate the required amount of the N-(2-aminoethyl)-2-hydroxyacetamide-NHS ester linker needed to achieve the desired molar excess (see Table 1).

    • Dissolve the linker in a minimal volume of high-quality DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add the calculated volume of the linker-payload stock solution to the antibody solution while gently vortexing. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.[10]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours. Incubation times may require optimization based on the specific antibody and linker.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM.[10]

    • Incubate for 30 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed or quenched.

  • Purification of the Conjugate:

    • Remove unreacted linker-payload, quenched linker, and reaction byproducts using Size Exclusion Chromatography (SEC) with a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[]


}

Figure 2: Antibody Conjugation Workflow

Quantitative Data Summary
ParameterRecommended RangeRationale & Key Considerations
Reaction pH 7.2 - 8.5Balances amine nucleophilicity with NHS ester stability. pH 8.0-8.3 is often optimal.[12]
Linker Molar Excess 5x - 20xA starting point to achieve a desired DAR. Requires empirical optimization for each antibody.[10]
Reaction Temperature 4°C to 25°C (Room Temp)Lower temperatures can slow hydrolysis and provide better control, but require longer incubation times.[8]
Reaction Time 1 - 4 hoursDependent on temperature and reactivity of the specific protein. Monitor reaction progress if possible.
Quenching Agent 50 - 100 mM Tris or GlycineEffectively stops the reaction by consuming any remaining active NHS esters.[10]
Table 1: Recommended Reaction Conditions for NHS Ester Conjugation

Characterization of the Bioconjugate

Thorough characterization is essential to validate the success of the conjugation and ensure the quality of the final product.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[4] The use of a hydrophilic linker like N-(2-aminoethyl)-2-hydroxyacetamide often results in a more homogeneous product that is amenable to analysis by Hydrophobic Interaction Chromatography (HIC).[14]

Hydrophobic Interaction Chromatography (HIC-HPLC): HIC separates molecules based on their surface hydrophobicity.[14][15] Since the payload is typically hydrophobic, each conjugation event increases the overall hydrophobicity of the antibody. HIC can resolve species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.), allowing for the calculation of an average DAR and an assessment of drug-load distribution.[16][17] Species with higher DARs will be retained longer on the column.[16]

Analysis of Aggregates and Fragments

Size Exclusion Chromatography (SEC-HPLC): SEC is the gold standard for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).[14] Aggregation can be a significant issue with ADCs, and the use of hydrophilic linkers is intended to minimize this.[3] SEC analysis before and after conjugation is crucial to confirm that the process has not induced aggregation and to ensure the purity of the final conjugate.[15]

Analytical MethodPrimary ApplicationInformation Gained
HIC-HPLC DAR DeterminationAverage DAR, distribution of different drug-loaded species, batch-to-batch consistency.[16]
SEC-HPLC Purity and StabilityQuantitation of monomer, aggregates, and fragments.[14]
Mass Spectrometry Identity ConfirmationConfirms the mass of the conjugate and can provide DAR information under specific conditions.
Table 2: Key Analytical Techniques for ADC Characterization

Conclusion

The N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride linker offers a powerful tool for creating advanced bioconjugates with improved physicochemical properties. Its hydrophilic nature helps to overcome the challenges associated with hydrophobic payloads, leading to more soluble and stable ADCs. By understanding the underlying principles of NHS ester chemistry and adhering to robust, well-controlled protocols for conjugation, purification, and characterization, researchers can successfully leverage this technology to develop next-generation therapeutics.

References

  • Glen Research. (2020). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Available from: [Link].

  • Precise PEG. (2023). Key Factors in ADC Linker Chemistry: Enhancing Drug Efficacy. Available from: [Link].

  • Pace Analytical. (2023). Role of ADC linker design in advancing cancer therapies. Available from: [Link].

  • Chari, R. V., et al. (2011). Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. Journal of Medicinal Chemistry, 54(10), 3606–3623. Available from: [Link].

  • Chari, R. V., et al. (2011). Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjugates. Journal of Medicinal Chemistry, 54(10), 3606–3623. Available from: [Link].

  • ResearchGate. (2011). Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates. Available from: [Link].

  • Chemistry Steps. (2020). Esters Reaction with Amines – The Aminolysis Mechanism. Available from: [Link].

  • MacDonald, J. R., et al. (2021). Antibody–Drug Conjugates—A Tutorial Review. Molecules, 26(10), 2919. Available from: [Link].

  • CellMosaic. HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. Available from: [Link].

  • Frontiers in Drug Delivery. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Available from: [Link].

  • PubChem. 2-amino-N-ethyl-2-hydroxyacetamide. Available from: [Link].

  • Creative Biolabs. Crosslinker Products for Bioconjugation. Available from: [Link].

  • ResearchGate. (2020). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Available from: [Link].

  • Anami, Y., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(11), 1604. Available from: [Link].

  • NJ Bio, Inc. Linkers for ADCs. Available from: [Link].

  • PubChemLite. N-(2-aminoethyl)-2-methoxyacetamide hydrochloride. Available from: [Link].

Sources

Method

preparation of polyamides using N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride precursors

This Application Note and Protocol details the use of -(2-aminoethyl)-2-hydroxyacetamide hydrochloride as a specialized cleavage reagent and C-terminal modifier in the solid-phase synthesis of sequence-specific pyrrole-i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the use of


-(2-aminoethyl)-2-hydroxyacetamide hydrochloride  as a specialized cleavage reagent and C-terminal modifier in the solid-phase synthesis of sequence-specific pyrrole-imidazole (Py-Im) polyamides.[1]

Application Note: C-Terminal Functionalization of DNA-Binding Polyamides


-(2-aminoethyl)-2-hydroxyacetamide Precursors
Context:  Synthetic Biology & Drug Development[1]
Introduction & Scientific Rationale

Pyrrole-imidazole (Py-Im) polyamides are a class of small molecules programmed to bind the minor groove of DNA with high affinity and sequence specificity. A critical bottleneck in their therapeutic application is solubility and nuclear localization .

Standard solid-phase synthesis (SPS) typically yields a C-terminal 3-(dimethylamino)propylamine (Dp) tail.[1] However, for advanced applications requiring conjugation (e.g., to fluorophores, alkylators, or proteolysis-targeting chimeras), a more versatile handle is required.[1]


-(2-aminoethyl)-2-hydroxyacetamide (

)
serves as a dual-purpose reagent:
  • Cleavage Nucleophile: Its primary amine efficiently cleaves the polyamide from oxime or ester resins via aminolysis.

  • Functional Handle: It installs a terminal hydroxyl group (

    
    ), providing a neutral, hydrophilic tail that can be further derivatized (e.g., via Mitsunobu reaction or activation with CDI) without altering the DNA-binding core.[1]
    

Precursor Characterization & Preparation[1]

The precursor is often supplied as a hydrochloride salt to ensure stability. Before use in resin cleavage, the free base must be generated or buffered.[1]

PropertySpecification
Chemical Name

-(2-aminoethyl)-2-hydroxyacetamide hydrochloride
Formula

MW ~154.6 g/mol (Salt); 118.1 g/mol (Free Base)
Role Nucleophilic Cleavage Reagent
Solubility Highly soluble in water, DMSO, DMF

Preparation of Free Base Solution (For Cleavage):

  • Reagent:

    
    -(2-aminoethyl)-2-hydroxyacetamide HCl.[1]
    
  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[1]

  • Base: Diisopropylethylamine (DIEA) or solid Sodium Carbonate (

    
    ).[1]
    

Note: If using commercially available free amine, skip the neutralization step. If synthesizing in-house, it is typically produced by the reaction of ethylenediamine (excess) with ethyl glycolate.[1]

Protocol: Solid-Phase Synthesis and Cleavage

This protocol assumes the polyamide core (e.g., Im-Im-Py-Py-gamma-Im-Py-Py-Py-beta-Resin) has already been assembled on Kaiser Oxime Resin or PAM Resin using standard Boc-chemistry manual or automated synthesis.[1]

Phase A: Resin Preparation
  • Wash: Filter the polyamide-resin (typically 100–200 mg) and wash 3x with Dichloromethane (DCM) and 3x with DMF.

  • Deprotection: Ensure the N-terminal Boc group is removed (treat with 20% TFA/DCM if necessary, then wash and neutralize with 10% DIEA/DMF) to prevent side reactions during cleavage, although some protocols leave it on until purification.[1] Recommendation: Remove N-terminal Boc before cleavage.[1]

Phase B: Nucleophilic Cleavage (The Critical Step)

This step replaces the resin-ester linkage with the amide bond of the tail.

  • Prepare Cleavage Cocktail:

    • Dissolve 500 mg of

      
      -(2-aminoethyl)-2-hydroxyacetamide hydrochloride  in 2 mL of DMF.
      
    • Add 500 µL of DIEA (to neutralize the HCl and activate the amine).

    • Alternative: If using pure liquid amine, prepare a 20% (v/v) solution in DMF.[1]

  • Incubation:

    • Add the Cleavage Cocktail to the dried resin in a glass scintillation vial or solid-phase reactor.

    • Temperature: Heat to 55°C (for Oxime resin) or 37°C (for PAM resin).[1]

    • Time: Incubate with agitation for 12–16 hours .

  • Collection:

    • Filter the resin and collect the filtrate (containing the cleaved polyamide).[2]

    • Wash the resin 2x with 1 mL DMF and combine with the filtrate.

  • Precipitation:

    • Add the filtrate dropwise to 40 mL of cold diethyl ether to precipitate the crude polyamide.

    • Centrifuge, decant the ether, and dry the pellet under vacuum.[1]

Phase C: Purification & Analysis
  • Dissolution: Dissolve the crude pellet in 10% Acetonitrile/Water (0.1% TFA).

  • HPLC Purification:

    • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 250 x 10 mm).[1]

    • Gradient: 0–60% Acetonitrile in 0.1% aqueous TFA over 45 minutes.

    • Detection: UV at 290 nm (Im/Py absorbance).

  • Verification (ESI-MS):

    • Confirm the mass shift corresponding to the tail.

    • Expected Mass = [Core Polyamide Mass] + 118.1 Da (Tail) - 17.0 Da (OH lost from COOH) = [Core] + 101.1 Da .[1]

Mechanism & Workflow Visualization

The following diagrams illustrate the chemical logic and the experimental workflow.

PolyamideCleavage Resin Polyamide-Resin (Ester Linkage) Transition Tetrahedral Intermediate Resin->Transition Nucleophilic Attack (55°C, DMF) Reagent N-(2-aminoethyl)-2-hydroxyacetamide (Nucleophile) Reagent->Transition Product Polyamide-Tail-OH (Soluble Product) Transition->Product Aminolysis Byproduct Free Resin (Oxime/PAM) Transition->Byproduct

Caption: Mechanism of resin cleavage via aminolysis. The primary amine of the precursor attacks the ester-resin bond, releasing the functionalized polyamide.

ExperimentalWorkflow Start Start: Boc-Polyamide-Resin Prep 1. Prepare Cleavage Cocktail (Amine HCl + DIEA in DMF) Start->Prep React 2. Cleavage Reaction 12-16h @ 55°C Prep->React Filter 3. Filtration & Ether Precipitation React->Filter Purify 4. RP-HPLC Purification (0.1% TFA System) Filter->Purify Analyze 5. LC-MS Verification Purify->Analyze

Caption: Step-by-step workflow for the isolation of C-terminal hydroxy-functionalized polyamides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Cleavage Yield Incomplete neutralization of HCl salt.Increase DIEA equivalents (3 eq. relative to amine salt).[2][3][4] Ensure anhydrous DMF is used.
Resin Degradation Temperature too high (>60°C).Reduce temperature to 40°C and extend time to 24h.
Product Impurity Incomplete coupling during synthesis.Perform "capping" with acetic anhydride after every coupling step during the assembly phase.
Insoluble Product Polyamide core is too hydrophobic.The hydroxy-tail improves solubility, but for very long chains (>8 rings), use DMSO for the initial dissolution before HPLC.[1]

References

  • Dervan, P. B. (2001).[1] "Molecular Recognition of DNA by Small Molecules." Bioorganic & Medicinal Chemistry, 9(9), 2215–2235.[1]

  • Belitsky, J. M., et al. (2002).[1] "Solid-phase synthesis of DNA-binding polyamides on oxime resin." Bioorganic & Medicinal Chemistry, 10(10), 3313–3318.[1]

  • Wurtz, N. R., & Dervan, P. B. (2000).[1] "Sequence specific alkylation of DNA by hairpin pyrrole-imidazole polyamides." Chemistry & Biology, 7(3), 153-161.[1] (Describes C-terminal activation strategies).

  • PubChem Compound Summary. "2-amino-N-ethyl-2-hydroxyacetamide".[1] National Center for Biotechnology Information. [1]

Sources

Application

Application Note: Solvent Selection &amp; Handling Protocols for N-(2-aminoethyl)-2-hydroxyacetamide Hydrochloride

Executive Summary N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride (Structure: ) presents a unique challenge in chemical synthesis due to its conflicting solubility profile. It combines a highly polar ionic headgroup (a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride (Structure:


) presents a unique challenge in chemical synthesis due to its conflicting solubility profile. It combines a highly polar ionic headgroup (ammonium salt) with hydrogen-bonding moieties (hydroxyl, amide), rendering it highly soluble in water but practically insoluble in standard organic reaction solvents (DCM, THF, Toluene).

This guide provides a self-validating framework for solvent selection, focusing on three critical phases: Dissolution , Reaction (Free-basing) , and Isolation . Failure to select the correct solvent system typically results in heterogeneous "sludge" reactions, incomplete conversion, or hygroscopic oil formation.

Chemical Profile & Solubility Logic

The Polarity Paradox

The molecule exists as a hydrochloride salt.[1][2] To predict solubility, we must analyze the competition between the lattice energy of the salt and the solvation energy provided by the solvent.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Protogenic Water, D2OHigh (>100 mg/mL)High dielectric constant (

) overcomes lattice energy; extensive H-bonding.
Polar Alcohols Methanol, EthanolModerate (Heat req.)Soluble upon warming. Good compromise for reactions requiring organic media.[3]
Polar Aprotic DMSO, DMF, DMAcHigh High dipole moment solvates the cation; effective for nucleophilic substitutions.
Common Organic DCM, THF, EtOAcInsoluble Low

cannot dissociate the

ion pair.
Non-Polar Hexanes, Ether, TolueneInsoluble Used strictly as anti-solvents for precipitation.
Critical Stability Warning: Hygroscopicity

This salt is hygroscopic . Exposure to ambient air for >15 minutes results in the formation of a sticky gum.

  • Handling Rule: All weighing must occur in a desiccated environment or rapid-transfer protocols must be used.

  • Solvent Rule: Solvents must be "Anhydrous" grade (<50 ppm

    
    ) if the downstream reaction is moisture-sensitive (e.g., isocyanate coupling).
    

Experimental Protocols

Protocol A: The "Solvent Switch" (Aqueous to Organic)

Objective: To render the compound soluble in Dichloromethane (DCM) or THF for acylation or alkylation reactions. Mechanism: In situ neutralization ("Free-basing") breaks the ionic lattice, generating the neutral amine which is soluble in organic media.

Reagents:

  • N-(2-aminoethyl)-2-hydroxyacetamide HCl (Starting Material)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Methanol (MeOH) or DCM (as suspension)

Step-by-Step:

  • Suspension: Suspend 1.0 eq of the HCl salt in anhydrous DCM (10 mL/g). The solid will not dissolve.

  • Activation: Add 1.1 eq of DIPEA dropwise under vigorous stirring.

  • Observation Point (Self-Validation): Within 5–10 minutes, the suspension should clarify or become a fine, translucent dispersion as the free amine is liberated and the lipophilic DIPEA·HCl salt forms (which is soluble in DCM).[1]

  • Validation: Take a 50 µL aliquot, dilute with water, and check pH. It should be basic (pH > 9).

  • Reaction: Add the electrophile (e.g., acid chloride, anhydride) immediately to this "activated" solution.

Protocol B: Purification via Anti-Solvent Precipitation

Objective: To isolate the product or recover the starting material without chromatography. Principle: Exploiting the insolubility of the salt in ether/acetone.

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in the minimum volume of Methanol (warm if necessary,

    
    ).
    
  • Precipitation: While stirring rapidly, slowly add Diethyl Ether or Acetone (Ratio: 1 part MeOH to 10 parts Anti-solvent).

  • Crystallization: A white precipitate should form immediately.

  • Aging: Cool to 0°C for 30 minutes to maximize yield.

  • Filtration: Filter under Nitrogen (to prevent moisture absorption).

  • Drying: Vacuum dry at 30°C. Do not exceed 50°C to prevent amide thermal degradation.

Visualizing the Workflow

The following diagram illustrates the decision matrix for solvent selection based on the intended chemical transformation.

SolventSelection Start N-(2-aminoethyl)-2-hydroxyacetamide HCl Goal Define Goal Start->Goal Path_Dissolve Simple Dissolution Goal->Path_Dissolve Analysis/Storage Path_React Chemical Reaction Goal->Path_React Synthesis Path_Purify Purification Goal->Path_Purify Isolation Water Water / Buffer (Highly Soluble) Path_Dissolve->Water Preferred DMSO DMSO / DMF (Soluble, Hard to Remove) Path_Dissolve->DMSO Alternative Biphasic Biphasic System (DCM + Water + Base) Path_React->Biphasic Schotten-Baumann OrganicBase Organic Suspension (DCM + TEA/DIPEA) Path_React->OrganicBase Anhydrous Coupling AntiSolvent Precipitation (MeOH + Ether/Acetone) Path_Purify->AntiSolvent Salt Crash-out

Figure 1: Decision matrix for solvent selection. Green nodes indicate direct solubility; Blue nodes require chemical modification (neutralization); Red nodes indicate anti-solvent usage.

Troubleshooting & Optimization (The "Why" and "How")

Issue: "The reaction turned into a sticky oil."
  • Cause: Trace water was present, or the solvent polarity was too high (e.g., pure DMF), preventing the product from crystallizing out, or the HCl salt absorbed moisture.

  • Solution: Use Protocol B (Anti-solvent precipitation). Dissolve the oil in minimal MeOH and crash out with dry Ether.

Issue: "Low Yield in Coupling Reactions."
  • Cause: The amine was not fully deprotonated. The HCl salt is unreactive.

  • Validation: Ensure the base (TEA/DIPEA) is added before the electrophile. Use 2.2 equivalents of base if the electrophile also generates acid (e.g., Acid Chlorides).

Issue: "Product degradation."
  • Cause: High temperature in protic solvents can lead to transamidation or hydrolysis of the amide bond.

  • Control: Keep reaction temperatures

    
     when using Methanol or Water.
    

References

  • PubChem. (n.d.).[4][5] 2-amino-N-ethyl-2-hydroxyacetamide (Compound Summary).[4] National Library of Medicine. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. Retrieved from [Link]

  • ResearchGate. (2019). Isolation of polar small molecules containing amine groups.[3] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in the Synthesis of N-(2-aminoethyl)-2-hydroxyacetamide Hydrochloride

Welcome to the technical support center for the synthesis of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to opti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable bifunctional building block. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to ensure your success.

The synthesis of this molecule, while conceptually straightforward, presents several challenges primarily related to selectivity and purification due to the presence of multiple reactive functional groups. This guide provides a robust framework for addressing these challenges head-on.

Section 1: Core Synthesis Strategy & Mechanistic Considerations

The most direct and common route to N-(2-aminoethyl)-2-hydroxyacetamide involves the nucleophilic acyl substitution of a glycolic acid ester with ethylenediamine. This method is favored for its use of readily available and cost-effective starting materials.

The primary challenge arises from the difunctional nature of ethylenediamine, which contains two primary nucleophilic amine groups. This can lead to a significant side reaction: the formation of a di-acylated byproduct, N,N'-bis(2-hydroxyacetyl)ethane-1,2-diamine. Controlling the stoichiometry is therefore the most critical parameter for maximizing the yield of the desired mono-acylated product.

G cluster_0 cluster_1 EDA Ethylenediamine (Large Excess) Product N-(2-aminoethyl)-2-hydroxyacetamide (Desired Product) EDA->Product Glycolate Alkyl Glycolate (e.g., Methyl Glycolate) Glycolate->Product 1. Nucleophilic Acyl Substitution (Desired) Byproduct N,N'-bis(2-hydroxyacetyl)ethane-1,2-diamine (Di-acylated Byproduct) Glycolate->Byproduct Product->Byproduct 2. Further Acylation (Side Reaction) HCl_Salt N-(2-aminoethyl)-2-hydroxyacetamide Hydrochloride (Final Product) Product->HCl_Salt 3. Acidification (e.g., HCl in IPA) G Start Low Yield or Purity Issue CheckTLC Analyze Crude by TLC/LC-MS Start->CheckTLC Incomplete Incomplete Reaction? CheckTLC->Incomplete Diacylation High Di-acylation? Incomplete->Diacylation No Sol_Incomplete Increase Reaction Time or Temperature Incomplete->Sol_Incomplete Yes Purification Purification Issue? Diacylation->Purification No Sol_Diacylation Increase Molar Excess of Ethylenediamine (to >7 eq) Diacylation->Sol_Diacylation Yes Sol_Purification Ensure Complete Amine Removal; Optimize Recrystallization Solvent/Anti-Solvent; Use HCl Salt Formation Purification->Sol_Purification Yes End Achieve High Yield & Purity Purification->End No Sol_Incomplete->End Sol_Diacylation->End Sol_Purification->End

Optimization

purification methods for removing impurities from N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride

This technical guide is designed as a dynamic support resource for researchers working with N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride . It moves beyond generic advice to address the specific physicochemical chall...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed as a dynamic support resource for researchers working with N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride . It moves beyond generic advice to address the specific physicochemical challenges of purifying this polar, bifunctional amino-amide.

Executive Summary & Molecule Profile

Compound: N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride Structure:


Chemical Nature:  A highly polar, hygroscopic salt containing a primary amine, a secondary amide, and a primary hydroxyl group.
Critical Quality Attributes (CQAs): 
  • Purity: >98% (HPLC/NMR)

  • Residual Ethylenediamine (EDA): <0.1% (Critical due to toxicity and chelation interference).

  • Di-acylated impurity: <0.5%.[1]

Impurity Formation Pathway

Understanding where impurities originate is the first step to removal. The synthesis typically involves the reaction of ethylenediamine (EDA) with a glycolic acid derivative.

ImpurityPath EDA Ethylenediamine (Starting Material) Mono Target Mono-Amide (N-(2-aminoethyl)-2-hydroxyacetamide) EDA->Mono + Glycol (1 eq) Salt Target HCl Salt EDA->Salt Co-precipitation (EDA·2HCl) Glycol Glycolic Derivative (Ester/Acid) Di Di-Amide Impurity (N,N'-bis(2-hydroxyacetyl)EDA) Mono->Di + Glycol (Excess) Mono->Salt + HCl

Figure 1: Reaction pathway showing the origin of the critical di-amide and salt co-precipitate impurities.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: I am detecting significant Ethylenediamine (EDA) in my final product. How do I remove it?

The Issue: EDA is structurally similar to the product and, as a hydrochloride salt (EDA·2HCl), it co-crystallizes with your target. The Fix: You cannot easily separate the salts by simple recrystallization due to similar solubilities in water/ethanol.

  • Method A (If product is still free base): Perform azeotropic distillation with toluene or high-vacuum distillation (<2 mmHg) before adding HCl. EDA boils at 116°C; the mono-amide boils much higher.

  • Method B (If product is already salt): Use a Scavenging Resin .

    • Protocol: Dissolve crude HCl salt in water. Pass through a weak acid cation exchange resin (e.g., Amberlite IRC-50) adjusted to pH ~5-6. The divalent EDA binds more strongly than the monovalent product. Alternatively, use a resin functionalized with an aldehyde (to catch the extra amine) if the product amine is protected or less reactive, though this is risky.

    • Preferred: Recrystallization from Methanol/Isopropyl Alcohol (IPA) . EDA·2HCl is less soluble in hot methanol than the target mono-amine HCl.

Q2: My product is "oiling out" instead of crystallizing.

The Issue: The compound is highly polar and hygroscopic. Traces of water or using a solvent that is too non-polar (like pure ether) causes phase separation (oil) rather than nucleation. The Fix:

  • Dehydrate: Ensure the crude oil is dried thoroughly under high vacuum (with P2O5 if possible) to remove water.

  • Solvent Switch: Use a solvent-antisolvent system.

    • Dissolve in minimum hot Methanol (or Ethanol).

    • Add warm Isopropanol or Acetonitrile dropwise until cloudy.

    • Do not use Diethyl Ether immediately; it precipitates the oil too fast.

  • Seeding: Scratch the glass or add a seed crystal. If no seed exists, freeze a small aliquot of the oil in liquid nitrogen to force solidification, then use that as a seed.

Q3: How do I remove the Di-acylated impurity (N,N'-bis...)?

The Issue: Excess glycolic reagent reacts with the second amine of EDA. The Fix: This impurity lacks a free amine group, making it significantly less soluble in polar protic solvents and unable to form a hydrochloride salt .

  • Protocol: Dissolve the crude mixture in hot Ethanol . The target amine-HCl will dissolve; the neutral di-amide will often remain as a solid or precipitate out first upon slight cooling. Hot filtration is the key step here.

Detailed Purification Protocols

Protocol A: Selective Recrystallization (Removal of Di-amide & EDA)

Best for: General cleanup of crude HCl salt.

ParameterSpecification
Primary Solvent Methanol (anhydrous)
Anti-Solvent Isopropanol (IPA) or Acetonitrile
Temperature Dissolve at 60°C; Crystallize at -20°C

Step-by-Step:

  • Dissolution: Place 10 g of crude brown/yellow solid in a flask. Add Methanol (50 mL) and heat to reflux (65°C).

  • Hot Filtration (Critical): If particulates remain (likely the neutral di-amide or inorganic salts), filter the solution while hot through a sintered glass funnel.

  • Nucleation: Concentrate the filtrate by rotary evaporation to approx. 20 mL.

  • Precipitation: Slowly add warm IPA (30 mL) with vigorous stirring. If an oil forms, reheat until dissolved and add IPA more slowly.

  • Crystallization: Allow to cool to Room Temp (RT) slowly, then place in a freezer (-20°C) for 12 hours.

  • Collection: Filter the white hygroscopic crystals under nitrogen (to prevent moisture uptake). Wash with cold 1:1 MeOH/IPA.

Protocol B: Resin Scavenging (Trace EDA Removal)

Best for: High-purity requirements (>99.5%) where recrystallization fails.

Theory: Use a polymer-supported benzaldehyde or similar scavenger to covalently bind the primary amine of EDA. Note: This consumes some product, but EDA reacts faster due to less steric hindrance and higher nucleophilicity.

  • Better Alternative: Use Amberlyst 15 (H+ form) in a column.

    • Load crude (free base form) in water.

    • Elute with low concentration ammonia (0.5 M). The mono-amine elutes before the di-amine (EDA) due to charge density differences.

    • Convert collected fractions to HCl salt.

Analytical Verification

How to prove your purification worked.

MethodWhat to look for
1H NMR (D2O) Product: Triplet ~3.1 ppm (CH2-NH2), Triplet ~3.4 ppm (CH2-NH-CO), Singlet ~4.0 ppm (CH2-OH). Impurity (EDA): Singlet at ~3.2 ppm. Integration is key.
HPLC Column: C18 AQ (Polar endcapped) or HILIC column. Standard C18 will not retain this polar salt. Mobile Phase: Buffer (Phosphate pH 2.5) / Acetonitrile.[2][3]
Silver Nitrate Test Qualitative check for free EDA (forms complex precipitate) vs Amide (less reactive).
Purification Decision Tree

DecisionTree Start Crude Product Analysis CheckImpurity Identify Major Impurity Start->CheckImpurity ImpurityDi Impurity: Di-Amide (Neutral) CheckImpurity->ImpurityDi ImpurityEDA Impurity: EDA (Amine Salt) CheckImpurity->ImpurityEDA ActionHotFilter Hot Filtration in Ethanol (Di-amide is insoluble) ImpurityDi->ActionHotFilter ActionDistill Is it Free Base? ImpurityEDA->ActionDistill YesBase Yes: Distill EDA (bp 116°C) ActionDistill->YesBase NoSalt No (HCl Salt): Recrystallize (MeOH/IPA) or Ion Exchange ActionDistill->NoSalt

Figure 2: Decision matrix for selecting the appropriate purification workflow based on impurity profile.

References

  • BenchChem. (2025).[4][5][6] "N-(2-aminoethyl)-2-hydroxybenzamide purification challenges and solutions." (Analogous amide purification).

  • MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." Department of Chemistry.

  • Sigma-Aldrich. (2025). "N-(2-Aminoethyl)acetamide technical grade properties and safety."

  • Organic Syntheses. "S-Acetamidomethyl-L-cysteine hydrochloride." (Demonstrates purification of acetamide derivatives).

  • PubChem. "N-(2-aminoethyl)-2-hydroxyacetamide Compound Summary." National Library of Medicine.

Sources

Troubleshooting

preventing hydrolysis of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride in aqueous solution

Critical Alert: The Stability Paradox Do not treat this molecule like a standard amide. N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride presents a unique stability challenge due to "Neighboring Group Participation" (NG...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Alert: The Stability Paradox

Do not treat this molecule like a standard amide. N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride presents a unique stability challenge due to "Neighboring Group Participation" (NGP).[1] The molecule contains two internal catalysts that can accelerate its own degradation:

  • The

    
    -Hydroxyl Group:  Increases the electrophilicity of the carbonyl carbon, making it hyper-sensitive to hydrolytic attack [1, 2].[1]
    
  • The Terminal Amine: If deprotonated (pH > 8.5), it acts as an intramolecular nucleophile, risking cyclization or polymerization [3].

The "Safe Zone" Visualization

The following decision tree illustrates the mechanistic risks associated with incorrect pH handling.

StabilityPathways Start N-(2-aminoethyl)-2-hydroxyacetamide (Aqueous Solution) Acidic Acidic Condition (pH < 3.0) Start->Acidic Add Strong Acid Neutral Optimal Condition (pH 4.0 - 5.5) Start->Neutral Buffer (Acetate/MES) Basic Basic Condition (pH > 8.0) Start->Basic Add Base (NaOH/Tris) AcidHydrolysis Acid-Catalyzed Hydrolysis (Cleavage to Glycolic Acid + Ethylenediamine) Acidic->AcidHydrolysis H+ activation of Carbonyl Stable STABLE STATE Amine Protonated (NH3+) Amide Resonance Intact Neutral->Stable Kinetic Minimum Cyclization Intramolecular Cyclization (Formation of Piperazinones) Basic->Cyclization De-protonated Amine Attack BaseHydrolysis Base-Catalyzed Hydrolysis (Accelerated by OH- group) Basic->BaseHydrolysis OH- Attack

Figure 1: Stability pathways showing the narrow pH window required to prevent both acid-catalyzed hydrolysis and base-mediated cyclization.[1]

The Stability Matrix: Conditions & Causality

The following parameters are non-negotiable for long-term stability.

ParameterOptimal SettingMechanism / Rationale
pH Window 4.0 – 5.5 Minimum Hydrolysis Rate: This range is acidic enough to keep the terminal amine protonated (

), preventing intramolecular attack, but not acidic enough to trigger significant acid-catalyzed amide cleavage [4, 5].[1]
Buffer Choice Acetate or MES Non-Nucleophilic: Unlike phosphate or citrate, these buffers do not act as nucleophilic catalysts that attack the amide bond [6].
Temperature -20°C (Storage) 4°C (Working) Arrhenius Law: Hydrolysis rates drop exponentially with temperature.[1] Avoid room temperature for periods >24 hours.
Concentration > 50 mM Water Activity: Higher solute concentrations slightly reduce water activity (

), marginally slowing hydrolysis.
Additives EDTA (0.5 mM) Metal Chelation: Trace divalent metals (

,

) can coordinate with the hydroxyl and amide nitrogen, catalyzing hydrolysis. EDTA sequesters these ions [7].[1]

Detailed Protocols

Protocol A: Preparation of a Stable Stock Solution (100 mM)

Objective: Create a working solution stable for 2-4 weeks at 4°C.

Materials:

  • N-(2-aminoethyl)-2-hydroxyacetamide HCl[1]

  • Sodium Acetate (anhydrous)[1]

  • Acetic Acid (glacial)[1]

  • EDTA Disodium Salt[1]

  • Ultrapure Water (Type I)[1]

Step-by-Step:

  • Calculate Buffer Components: Prepare a 50 mM Sodium Acetate buffer at pH 4.5 .

    • Note: Do not use Phosphate Buffered Saline (PBS).[1] Phosphate anions can catalyze the hydrolysis of this specific amide [6].[1]

  • Dissolve Solute: Dissolve the N-(2-aminoethyl)-2-hydroxyacetamide HCl directly into the buffer.

    • Self-Validation: Since the starting material is an HCl salt, adding it to the buffer will slightly lower the pH.

  • Adjust pH (Crucial): Measure the pH. If it drops below 4.0, adjust carefully with dilute NaOH or Sodium Acetate to reach pH 4.5 .[1]

    • Warning: Never overshoot to pH > 7 and then try to bring it back down.[1] Brief exposure to high pH can trigger irreversible degradation.

  • Filtration: Sterile filter (0.22 µm) if biological application is intended.[1] Do not autoclave.[1]

  • Aliquot & Freeze: Flash freeze in liquid nitrogen if possible, or store immediately at -20°C.

Protocol B: "Rescue" of Acidified Samples

Scenario: You dissolved the HCl salt in pure water, and the pH is ~3.0. Action: Do not use strong base (NaOH) to neutralize.[1] Localized regions of high pH during droplet addition will destroy the molecule. Corrective Measure: Add 1M Sodium Acetate solution dropwise. The acetate ion acts as a base to consume excess protons, buffering the solution to ~pH 4.5-5.0 gently without exposing the amide to hydroxyl ions (


).

Troubleshooting & FAQs

Q1: Why can't I use Phosphate Buffer (PBS)?

Answer: Phosphate ions (


) are nucleophilic.[1] They can attack the amide carbonyl carbon, forming a transient phosphoramidate intermediate that rapidly hydrolyzes. This "General Base Catalysis" significantly reduces the half-life of amides compared to non-nucleophilic buffers like MES or Acetate [6, 8].[1]
Q2: My solution turned yellow after 3 days at Room Temperature. Is it safe?

Answer: No. Yellowing often indicates the oxidation of the free amine or the formation of polymerization byproducts (piperazinones).[1] Discard the solution. The amine group is susceptible to oxidation if the pH drifts neutral and air is present.[1]

Q3: Can I autoclave this reagent?

Answer: Absolutely not. Autoclaving (121°C, 15 psi) supplies the activation energy required to drive the hydrolysis reaction to completion within minutes. Always use sterile filtration (0.22 µm PVDF or PES membranes).[1]

Q4: Why is the hydroxyl group a problem?

Answer: The


-hydroxyl group exerts an inductive electron-withdrawing effect, making the amide carbonyl carbon more positive (electrophilic).[1] This lowers the energy barrier for water or hydroxide ions to attack the bond.[1] This is known as the "Glycolamide Effect" [1].[1]
Q5: What is the estimated half-life at pH 7.4 (Physiological)?

Answer: While precise data depends on temperature,


-hydroxy amides degrade faster than simple amides.[1] At pH 7.4 and 37°C, expect a half-life reduction of 20-40% compared to a standard acetamide. It may be stable for 12-24 hours, but it is not suitable for long-term incubations (>3 days) without refreshing the media.

References

  • Hydroxyl Group Participation in Amide Hydrolysis. Journal of the American Chemical Society. (2008). Mechanism of neighboring group effects on amide stability. [1]

  • Kinetics of the hydrolysis of alpha-hydroxy amides. Journal of Organic Chemistry. (1962).[1] Detailed analysis of glycolamide hydrolysis rates. [1]

  • Cyclization of N-(2-aminoethyl) amides. BenchChem Technical Protocols. Synthesis and stability of ethylenediamine derivatives.

  • pKa Values of Amines and Amides. Alfa Chemistry. Dissociation constants for N-(2-aminoethyl)acetamide.

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. General mechanistic overview of amide cleavage.

  • Buffer Catalysis in Amide Hydrolysis. Science.gov.[1] Analysis of phosphate and citrate effects on hydrolysis rates.

  • Metal Ion Catalyzed Hydrolysis. Vancouver Island University. Mechanisms of metal-mediated degradation.

  • Universal Buffers for Biochemistry. National Institutes of Health (PMC).[1] Buffer selection to minimize protein/substrate interactions.[1]

Sources

Optimization

troubleshooting solubility issues with N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride

Welcome to the technical support center for N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experiments. As Senior Application Scientists, we've structured this guide to not only offer solutions but also to explain the underlying chemical principles, ensuring a comprehensive understanding of the compound's behavior.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride in water. Isn't it supposed to be water-soluble?

Yes, as a hydrochloride salt of an amine, this compound is expected to have improved water solubility compared to its free base form.[1][2] The hydrochloride salt is formed by reacting the basic amine with hydrochloric acid, resulting in an ionic compound that is generally more soluble in polar solvents like water.[3] However, several factors can affect its dissolution.

  • Concentration: Are you trying to prepare a solution that is above its solubility limit? Even for soluble compounds, there is a saturation point.

  • Temperature: The dissolution of most solids in liquids is an endothermic process, meaning solubility increases with temperature.[4]

  • pH of the solution: The pH of the dissolving medium can significantly impact the solubility of amine hydrochlorides.

Q2: Why is the pH of my solution critical for dissolving N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride?

The pH of the solution dictates the ionization state of the amine. N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is a salt of a weak base. In an acidic to neutral solution, the amine group is protonated (-NH3+), which enhances its solubility in water. If the pH of the solution becomes too basic, the protonated amine will be deprotonated to its free base form (-NH2), which is likely less water-soluble and may precipitate out of solution.[2]

Q3: Can I use buffers to dissolve N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride?

Using buffers is an excellent strategy to control the pH and maintain the solubility of the compound. However, be mindful of the "common ion effect."[5] If your buffer contains chloride ions (e.g., a chloride-based buffer), it can decrease the solubility of the hydrochloride salt.[5] It is often better to choose a buffer system that does not share a common ion with the compound.

Q4: I've noticed that the solubility of my compound decreases over time. What could be the cause?

This could be due to a few factors:

  • Temperature fluctuations: If the solution was prepared at an elevated temperature and then cooled, the compound might precipitate out as the solubility decreases at lower temperatures.[4]

  • pH changes: The solution's pH might be changing over time due to absorption of atmospheric CO2 (which can lower the pH) or interaction with the container.

  • Hygroscopicity: Some hydrochloride salts can be hygroscopic, meaning they absorb moisture from the air.[6] This can lead to changes in the physical state and solubility of the solid compound over time.

Troubleshooting Guides

Problem 1: The compound is not dissolving completely in water.

Step-by-Step Troubleshooting Protocol:

  • Verify the concentration: Check if the intended concentration is within the known or expected solubility limits. If this information is not available, start with a lower concentration.

  • Gentle heating: Warm the solution gently (e.g., in a 37°C or 50°C water bath).[4] Avoid boiling, as it could degrade the compound.

  • Sonication: Use a sonicator bath to break up any clumps of solid and increase the surface area for dissolution.

  • pH adjustment: Measure the pH of the solution. If it is neutral or slightly basic, add a small amount of dilute HCl to lower the pH and ensure the amine remains protonated.

  • Use of co-solvents: If the compound is intended for a non-aqueous application, consider using a different solvent system. Some related compounds show solubility in DMSO or methanol.

Experimental Protocols

Protocol for Preparing an Aqueous Stock Solution
  • Weigh the desired amount of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride in a sterile container.

  • Add a portion of the final volume of purified water (e.g., add 8 mL to prepare a final volume of 10 mL).

  • Vortex or stir the solution to facilitate dissolution.

  • If the compound does not fully dissolve, gently warm the solution in a water bath (not exceeding 50°C).

  • Once the compound is dissolved, allow the solution to cool to room temperature.

  • Adjust the final volume with purified water.

  • Sterile filter the solution if required for your application.

Visualizing Key Concepts

Effect of pH on Solubility

The following diagram illustrates how pH influences the ionization state and, consequently, the solubility of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride.

pH_Effect cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Protonated Protonated Form (-NH3+) High Water Solubility FreeBase Free Base Form (-NH2) Low Water Solubility Protonated->FreeBase Add Base (e.g., NaOH) FreeBase->Protonated Add Acid (e.g., HCl) Troubleshooting_Workflow start Start: Compound does not dissolve check_conc Is concentration too high? start->check_conc reduce_conc Reduce concentration check_conc->reduce_conc Yes gentle_heat Apply gentle heat (e.g., 37-50°C) check_conc->gentle_heat No reduce_conc->gentle_heat sonicate Sonicate the solution gentle_heat->sonicate check_ph Measure pH of the solution sonicate->check_ph adjust_ph Is pH > 7? check_ph->adjust_ph add_acid Add dilute HCl dropwise adjust_ph->add_acid Yes consider_cosolvent Consider co-solvents (e.g., DMSO, Ethanol) adjust_ph->consider_cosolvent No success Dissolved add_acid->success consider_cosolvent->success fail Still not dissolved (Consult Senior Scientist) consider_cosolvent->fail

Caption: A step-by-step workflow for troubleshooting solubility.

Data Summary

SolventExpected SolubilityRationale
WaterSolubleAs a hydrochloride salt, it is expected to be soluble in polar solvents. [1][7]
PBS (Phosphate-Buffered Saline)Likely SolubleThe pH of PBS (around 7.4) should maintain the protonated state of the amine.
Ethanol/MethanolModerately to Slightly SolublePrimary aliphatic amine hydrochlorides show solubility in ethanol. [8]
DMSO (Dimethyl Sulfoxide)Likely SolubleA polar aprotic solvent that can often dissolve compounds that are difficult to dissolve in water.
AcetoneLikely InsolubleA less polar solvent compared to water and alcohols.

References

  • Filo. (2025, September 19).
  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Journal of the American Chemical Society. (1941, July). Studies on High Molecular Weight Aliphatic Amines and their Salts. II.
  • Wikipedia. Hydrochloride.
  • Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development.
  • Chemistry Stack Exchange. (2016, April 21). Solubility of compound in acid.
  • ChemicalBook. (2025, January 27). N-(2-AMinoethyl)-2-[4-(1,1-diMethylethyl)-3-hydroxy-2,6-diMethylphenyl]acetaMide Hydrochloride | 1391053-50-1.
  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?
  • Molecules.
  • BYJU'S. Factors Affecting Solubility.

Sources

Troubleshooting

minimizing side reactions when using N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride

A Guide to Minimizing Side Reactions in Amide Coupling Welcome to the technical support guide for N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride. This document is designed for researchers, chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions in Amide Coupling

Welcome to the technical support guide for N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals who use this versatile building block in their synthetic workflows. As Senior Application Scientists, we understand that even seemingly straightforward amide coupling reactions can present challenges. This guide provides in-depth, field-proven insights to help you anticipate and mitigate common side reactions, thereby maximizing your yield and ensuring the purity of your target molecule.

Section 1: Core Principles of Reactivity

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride possesses three key functional groups that dictate its reactivity: a primary aliphatic amine (protonated as a hydrochloride salt), a secondary amide, and a primary hydroxyl group. In a typical amide coupling reaction with a carboxylic acid, the primary amine is the intended nucleophile. However, the hydroxyl group presents a site for potential side reactions.

The foundational step for any successful reaction is the liberation of the free primary amine from its hydrochloride salt form. This is achieved by adding a non-nucleophilic base. The choice of base, solvent, and coupling agent are the most critical factors in controlling the reaction's outcome.

The primary desired reaction is the N-acylation of the primary amine. The most significant competing side reaction is the O-acylation of the primary hydroxyl group, which leads to the formation of an ester byproduct. Other side reactions can arise from the choice of coupling agent, such as the formation of N-acylurea when using carbodiimides.[1][2]

G cluster_reactants Inputs Reactant_Amine N-(2-aminoethyl)-2- hydroxyacetamide (Free Amine) Product_Desired Desired Product (N-Acylation) Reactant_Amine->Product_Desired Product_Side_O Side Product (O-Acylation - Ester) Reactant_Amine->Product_Side_O Reactant_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated Intermediate (e.g., O-Acylisourea, HOBt Ester) Reactant_Acid->Activated_Ester Activation Coupling_Agent Coupling Agent (e.g., HATU, EDC) Coupling_Agent->Activated_Ester Activated_Ester->Product_Desired Primary Amine Attack (Fast) Activated_Ester->Product_Side_O Hydroxyl Group Attack (Slower) Product_Side_N Side Product (N-Acylurea from EDC) Activated_Ester->Product_Side_N Rearrangement (Carbodiimides only)

Sources

Optimization

Technical Support Center: Stability Optimization for N-(2-aminoethyl)-2-hydroxyacetamide HCl

The following guide is designed as a dynamic Technical Support Center resource. It synthesizes physical organic chemistry principles with practical handling protocols for N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a dynamic Technical Support Center resource. It synthesizes physical organic chemistry principles with practical handling protocols for N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride .

Executive Summary: The Stability Window

For N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride, stability is dictated by the protonation state of the terminal primary amine.

  • Optimal pH Range (Long-term Storage): pH 3.0 – 5.5

  • Operational pH Range (Short-term Assays): pH 6.0 – 7.4 (Use within 4–6 hours)

  • Critical Instability Zone: pH > 8.0 (Rapid degradation via intramolecular cyclization/rearrangement)

Key Takeaway: This compound is a hydrochloride salt.[1] In solution, it relies on the protonation of the terminal amine (


) to prevent self-destruction. Raising the pH deprotonates this amine, triggering an immediate intramolecular attack on the amide bond.

Critical Stability Parameters

ParameterValue / ConditionImpact on Stability
Molecular Weight 154.59 g/mol (HCl salt)N/A
Amine pKa (Approx) ~9.0 - 9.5Critical Control Point. Below this pH, the amine is protonated and non-nucleophilic.
Hydrolysis Mechanism Intramolecular Nucleophilic AttackAt pH > 8, the free amine (

) attacks the carbonyl, leading to rearrangement or cleavage.
Temperature Sensitivity High in neutral/alkaline solutionsDegradation rate doubles for every 10°C increase at pH > 7.
Buffer Compatibility Citrate, Acetate, MESRecommended. Non-nucleophilic buffers in the acidic range.
Buffer Incompatibility Carbonate, Borate, Tris (High pH)Avoid. High pH promotes rapid degradation.

Mechanistic Insight: Why pH Matters

To troubleshoot stability, one must understand the degradation pathway. This molecule contains a "self-destruct" mechanism built into its structure: a nucleophile (amine) tethered to an electrophile (amide carbonyl) by a flexible ethylene linker.

The Degradation Pathway[2]
  • Acidic State (pH < 6): The terminal amine is protonated (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ). It repels the carbonyl carbon and cannot attack. The molecule is stable.[2]
    
  • Alkaline State (pH > 8): The amine deprotonates (

    
    ). The flexible ethyl chain allows the amine to swing back and attack the amide carbonyl.
    
  • Result: This leads to transamidation (rearrangement) or cyclization (potentially forming piperazinone derivatives), effectively destroying the original reagent.

StabilityMechanism Acid Acidic/Neutral (pH < 6) Amine Protonated (NH3+) LOCKED STATE Transition Transition Zone (pH 7-8) Partial Deprotonation Acid->Transition Add Base Transition->Acid Re-acidification (Restores Stability) Base Alkaline (pH > 8.5) Amine Free (NH2) ACTIVE NUCLEOPHILE Transition->Base pH > pKa Degradation Intramolecular Attack (Cyclization/Rearrangement) Base->Degradation Rapid Kinetic Pathway

Figure 1: The pH-dependent stability switch. Stability is maintained only when the "safety pin" (the proton) is in place on the amine.

Troubleshooting Guide & FAQs

Q1: I dissolved the HCl salt in PBS (pH 7.4), and my assay results are inconsistent after 24 hours. Why?

Diagnosis: pH Drift and Slow Degradation. Explanation: While pH 7.4 is physiological, it is on the edge of the stability window. Over 24 hours, a fraction of the amine becomes deprotonated, initiating slow degradation. Furthermore, if the concentration of your compound is high, the HCl salt may have initially lowered the PBS pH, but if the buffer capacity was insufficient, the pH might have drifted back up, accelerating loss. Solution:

  • Immediate: Prepare the solution fresh immediately before use.

  • Protocol Change: If possible, run the assay at pH 6.0 using MES buffer. If pH 7.4 is mandatory, store the stock solution in 10 mM Acetic Acid (pH 3-4) and dilute into PBS only at the final moment.

Q2: Can I store the stock solution in water at -20°C?

Diagnosis: Solvation Acidity. Explanation: Yes, this is generally safe. Dissolving the hydrochloride salt in pure water typically yields a weakly acidic solution (pH ~4–5) due to the hydrolysis of the ammonium salt. This "self-buffering" in the acidic range protects the molecule. Solution: Verify the pH of your aqueous stock is < 5.0. Freeze in single-use aliquots to avoid freeze-thaw cycles which can induce local pH changes or concentration gradients.

Q3: I see a new peak in my HPLC chromatogram after adjusting pH to 9.0 for a coupling reaction.

Diagnosis: Intramolecular Cyclization/Rearrangement. Explanation: At pH 9.0, you have removed the protecting proton. The primary amine has likely attacked the amide carbonyl or the neighboring hydroxyl group has participated in a rearrangement. Solution: Do not perform coupling reactions at pH > 8.0 with this reagent. Use EDC/NHS chemistry at pH 5.0–6.0 for activation, then briefly raise to pH 7.0–7.2 for the coupling event if necessary.[3]

Q4: What is the best buffer for long-term liquid storage?

Recommendation: 10 mM Citrate or Acetate Buffer, pH 4.0. Reasoning: These buffers have strong capacity in the acidic range and are non-nucleophilic. They maintain the amine in the ammonium state (


), rendering the molecule chemically inert to intramolecular attack.

Protocol: Buffer Preparation & Stability Testing

If you must validate the stability for your specific formulation, follow this "Self-Validating" protocol.

Materials
  • Buffer A (Stable): 50 mM Sodium Acetate, pH 4.5

  • Buffer B (Physiological): 50 mM Phosphate (PBS), pH 7.4

  • Buffer C (Stress): 50 mM Sodium Borate, pH 9.0

  • Analytical Method: HPLC-UV (210 nm) or LC-MS.

Step-by-Step
  • Preparation: Dissolve N-(2-aminoethyl)-2-hydroxyacetamide HCl to a concentration of 1 mg/mL in each buffer.

  • Incubation: Incubate samples at 25°C (Room Temp) and 37°C (Accelerated).

  • Sampling: Inject samples at T=0, T=1h, T=4h, and T=24h.

  • Analysis:

    • Normalize the peak area of the parent compound to T=0.

    • Pass Criteria: >98% recovery at T=24h.

    • Expected Result:

      • Buffer A: >99% remaining (Stable).[4]

      • Buffer B: ~90-95% remaining (Marginal).

      • Buffer C: <50% remaining (Unstable).

References

  • PubChem. 2-amino-N-ethyl-2-hydroxyacetamide (Compound Summary). National Library of Medicine. [Link]

  • Rivilla, V. M., et al. (2023).[5] First detection of the unstable glycine isomer glycolamide in the ISM. The Astrophysical Journal Letters.[5] (Details on glycolamide isomer stability and amide/hydroxyl interactions). [Link]

  • Guthrie, J. P. (1974).[6] Hydrolysis of esters and amides: Partitioning of tetrahedral intermediates. Journal of the American Chemical Society. (Foundational physical organic chemistry on amide hydrolysis mechanisms). [Link]

Sources

Troubleshooting

Technical Support Center: Removal of N-(2-aminoethyl)-2-hydroxyacetamide Hydrochloride from Polymer Matrices

Executive Summary You are encountering persistent residues of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride (CAS: 859980-09-9; MW: ~154.6 g/mol ). This small, hydrophilic molecule typically arises as an unreacted lin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering persistent residues of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride (CAS: 859980-09-9; MW: ~154.6 g/mol ). This small, hydrophilic molecule typically arises as an unreacted linker or degradation byproduct in the synthesis of polymer-drug conjugates (e.g., HPMA, PEG, or PAAm systems).

Its removal is critical because the primary amine functionality is reactive and cytotoxic in free form, and its hydrochloride salt nature makes it sticky within hydrogen-bonding polymer matrices. This guide provides a scientifically grounded, multi-modal approach to its detection and removal.

Module 1: Diagnosis & Detection

How do I confirm the impurity is present and quantify it?

Before attempting purification, you must establish a baseline. This molecule lacks a strong UV chromophore (unlike Doxorubicin), rendering standard UV-Vis at 254 nm ineffective unless derivatized.

Colorimetric Assay: The Ninhydrin Test (Qualitative/Semi-Quantitative)

Since the impurity contains a primary amine, the Ninhydrin test is the most rapid diagnostic tool.

  • Principle: Ninhydrin reacts with free primary amines to form Ruhemann’s Purple (

    
     nm).[1]
    
  • Protocol:

    • Prepare Reagent: Dissolve 0.2 g Ninhydrin in 10 mL ethanol.

    • Prepare Sample: Dissolve 5 mg of your polymer in 1 mL deionized water.

    • Reaction: Add 3 drops of Ninhydrin reagent to the sample.

    • Heat: Incubate at 90°C for 5 minutes.

    • Read:

      • Deep Blue/Purple: High impurity load (>5%).

      • Faint Violet: Trace impurity (<1%).

      • Colorless/Yellow: Clean polymer (or amine is blocked).

H-NMR Spectroscopy (Quantitative)

NMR is the gold standard for quantification. You must distinguish the sharp impurity signals from the broad polymer backbone.

  • Solvent:

    
     or 
    
    
    
    .
  • Diagnostic Signals (Impurity):

    • 
       ppm (Singlet, 2H, 
      
      
      
      ): This is the most distinct peak, often clear of polymer overlaps.
    • 
       ppm (Triplets, 4H, 
      
      
      
      ): often overlaps with PEG or HPMA backbones.
  • Calculation: Compare the integral of the 3.9 ppm singlet against a known polymer backbone signal (e.g., methine proton).

Module 2: Purification Strategies

Select the protocol based on your polymer's solubility profile.

Decision Matrix

PurificationStrategy Start Start: Polymer State Soluble Water Soluble (e.g., HPMA, PEG) Start->Soluble Insoluble Insoluble / Hydrogel (e.g., Crosslinked PAAm) Start->Insoluble Dialysis Method A: Dialysis / TFF (Best for <10g) Soluble->Dialysis High Impurity Load IEC Method B: Cation Exchange (Best for polishing) Soluble->IEC Trace Impurity / High Purity Req Washing Method C: Solvent Extraction (Soxhlet/Batch) Insoluble->Washing Dialysis->IEC If residue persists

Figure 1: Decision tree for selecting the appropriate purification method based on polymer matrix properties.

Protocol A: Enhanced Dialysis (For Soluble Polymers)

Best for: Removing bulk impurities from linear polymers (HPMA, PEG).

Standard dialysis against water often fails because the cationic impurity interacts electrostatically or via H-bonding with the polymer. We must disrupt these interactions.

  • Membrane Selection: Use a membrane with a Molecular Weight Cut-Off (MWCO) of 3.5 kDa . The impurity (154 Da) is small enough to pass, but this ensures rapid flux.

  • Buffer Strategy (The "Salt Swap"):

    • Step 1 (Displacement): Dialyze against 0.1 M NaCl or PBS (pH 7.4) for 24 hours. The high ionic strength shields electrostatic attractions between the amine hydrochloride and the polymer.

    • Step 2 (Acid Wash): Dialyze against dilute acetic acid (0.01 M, pH ~4) for 12 hours. This ensures the amine remains fully protonated (

      
      ) and soluble, preventing aggregation.
      
    • Step 3 (Desalting): Dialyze against pure deionized water (4-6 changes) to remove the salt and acid.

  • Validation: Test the dialysate (water outside the bag) with Ninhydrin. If it turns purple, the impurity is still leaving. Continue until dialysate is negative.

Protocol B: Cation Exchange Chromatography (The "Sniper" Method)

Best for: Polishing steps when dialysis leaves trace residues.

Since the impurity is a cation (amine salt) and most biocompatible polymers (HPMA, PEG) are neutral or anionic, we can trap the impurity on a resin.

  • Resin: Strong Cation Exchange Resin (e.g., Dowex 50W or Amberlite IR-120) in Hydrogen (

    
    ) or Sodium (
    
    
    
    ) form.
  • Setup: Pack a small column or use a batch method.

  • Procedure:

    • Dissolve polymer in water/methanol (10-20 mg/mL).

    • Pass through the resin bed.

    • Mechanism: The polymer flows through (unbound). The N-(2-aminoethyl)-2-hydroxyacetamide binds tightly to the sulfonic acid groups on the resin.

  • Recovery: Collect the flow-through and lyophilize.

Protocol C: Solvent Precipitation (For Hydrophobic Polymers)

If your polymer is soluble in organic solvents (e.g., PLGA, PLA) but the impurity is water-soluble:

  • Dissolve: Polymer in Dichloromethane (DCM) or Acetone.

  • Precipitate: Dropwise addition into cold Diethyl Ether or Hexane .

  • Theory: The hydrochloride salt of the impurity is insoluble in ether/hexane but also likely insoluble in DCM. Critical Step: If the impurity is trapped in the precipitate, redissolve the polymer in Methanol (where both are soluble) and precipitate into Ether . The impurity should stay in the Methanol/Ether supernatant.

Module 3: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Ninhydrin test remains positive after 3 days of dialysis. Micellar Entrapment: Amphiphilic polymers may form micelles, trapping the hydrophilic impurity inside the core.Add 10-20% Ethanol or DMSO to the dialysis buffer to disrupt micelles and release the trapped small molecule.
Polymer yield is dropping significantly. MWCO Mismatch: Your polymer distribution includes low-MW oligomers (<3 kDa) that are escaping.Switch to a 1 kDa MWCO membrane or use Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25) instead of dialysis.
NMR shows impurity peaks, but Ninhydrin is negative. Blocked Amine: The amine might have reacted with atmospheric

(carbamate) or degraded.
Trust the NMR. The impurity is physically present. Use Protocol B (Ion Exchange) to remove it, as chemical reactivity is not required for ion exchange binding.
The impurity co-elutes in SEC. Interaction: The impurity is "sticking" to the polymer, increasing its apparent hydrodynamic radius.Add 0.1 M LiBr or NaNO3 to the SEC mobile phase to screen interactions.

References

  • ChemicalBook. (2025). N-(2-Aminoethyl)-2-hydroxyacetamide hydrochloride Properties and Structure. Retrieved from

  • PubChem. (2025). Compound Summary: 2-amino-N-ethyl-2-hydroxyacetamide. National Library of Medicine. Retrieved from

  • Sterling Pharma Solutions. (2025). Overcoming purification hurdles for ADC linker payloads. Retrieved from

  • BenchChem. (2025).[2] Ninhydrin Reaction Optimization and Protocol. Technical Support Center.[2] Retrieved from

  • ResinTech. (2025). Amines Reduction and Ion Exchange Mechanisms.[3][4] Retrieved from

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-(2-aminoethyl)-2-hydroxyacetamide Hydrochloride Conjugation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for challenges related to the conjugation of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride. This small, hydrophilic molecule i...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for challenges related to the conjugation of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride. This small, hydrophilic molecule is an excellent building block for modifying biomolecules, surfaces, and nanoparticles. However, its successful conjugation can often be impeded by steric hindrance—a phenomenon where bulky chemical groups near the reaction sites physically obstruct the formation of the desired covalent bond.

This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively. Our approach is built on explaining the causal chemical principles behind each experimental choice, ensuring you can not only solve the immediate problem but also adapt and optimize your future experiments.

Troubleshooting Guide

This section addresses specific issues encountered during conjugation experiments in a direct question-and-answer format.

Issue 1: My conjugation yield is extremely low or non-existent.

This is the most common problem and almost always points to a steric hindrance issue at the molecular level, preventing the amine group of N-(2-aminoethyl)-2-hydroxyacetamide from reaching the activated site on the target molecule.

Probable Cause A: Direct Steric Clash

The three-dimensional structure of your target molecule (e.g., a protein, antibody, or polymer) physically blocks the reaction. The local environment around the target functional group (like an activated carboxyl group) is too crowded for the incoming amine to approach at the correct angle for nucleophilic attack.

Recommended Solutions:

  • Introduce a Spacer Arm: The most effective strategy is to use a crosslinker with a long, flexible spacer arm. This moves the reactive site away from the sterically crowded surface, making it more accessible.[1][2] Polyethylene glycol (PEG) linkers are particularly effective as they are hydrophilic and flexible.[3]

    • Workflow: Instead of directly conjugating to the target, you first react your target molecule with one end of a heterobifunctional crosslinker. After removing the excess crosslinker, you then introduce N-(2-aminoethyl)-2-hydroxyacetamide to react with the now-extended, accessible reactive group.

Crosslinker Type Reactive Groups Spacer Arm Length Key Advantage
BS(PEG)₅ NHS ester, NHS ester21.7 ÅIntroduces a flexible, hydrophilic PEG spacer.[3]
Sulfo-SMCC Sulfo-NHS ester, Maleimide8.3 ÅCommon for antibody-drug conjugation; allows sequential coupling.[4]
Long-chain NHS esters NHS esterVariable (>10 Å)Provides necessary distance to overcome significant steric barriers.[2]
  • Optimize Reaction pH: The reactivity of the primary amine is highly pH-dependent. The amine group (-NH₂) is a nucleophile, but at low pH, it becomes protonated (-NH₃⁺) and is no longer nucleophilic.

    • Principle: For efficient reaction, the pH should be high enough to ensure a significant fraction of the amine is deprotonated. A pH range of 7.2-8.5 is generally optimal for the amine coupling step.[5][6]

    • Caution: A high pH (>9) can accelerate the hydrolysis of common activating groups like N-hydroxysuccinimide (NHS) esters, which competes with the desired conjugation reaction.[6]

    • Two-Step Strategy: If you are activating a carboxyl group with EDC/NHS, perform the activation at a slightly acidic pH (5.0-6.0) where the NHS ester formation is efficient and stable.[5] Then, raise the pH to 7.2-8.0 before adding your N-(2-aminoethyl)-2-hydroxyacetamide.[5]

Probable Cause B: Suboptimal Reagent Stoichiometry

To overcome the kinetic barrier imposed by steric hindrance, Le Chatelier's principle can be leveraged. Increasing the concentration of one reactant can help drive the reaction forward.

Recommended Solution:

  • Perform a Molar Ratio Titration: Systematically increase the molar excess of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride relative to the target molecule. Start with a 10-fold excess and increase to 50-fold or even 100-fold. Monitor the reaction progress to find the optimal ratio that maximizes yield without causing purification issues.

Issue 2: The reaction is extremely slow, taking days to reach a low yield.

Probable Cause A: Insufficient Kinetic Energy

Steric hindrance increases the activation energy of the reaction. The ambient temperature may not provide enough kinetic energy for the molecules to overcome this barrier.

Recommended Solution:

  • Controlled Temperature Increase: Incrementally raise the reaction temperature (e.g., from room temperature to 37°C). Monitor the reaction closely, as higher temperatures can also lead to the degradation of sensitive biomolecules or hydrolysis of the activated ester. A temperature range of 4°C to 37°C is typical for bioconjugations.

Probable Cause B: Inefficient Catalysis

For amide bond formation between a carboxyl group and an amine, certain catalysts can facilitate the reaction, especially when sterically hindered.[7]

Recommended Solution:

  • Explore Catalytic Additives: While EDC is the "activator," certain boronic acid-based catalysts have been shown to promote amide bond formation under milder conditions.[8][9][10] This is an advanced strategy and should be approached after optimizing other parameters.

Issue 3: I see product formation, but it's a heterogeneous mixture or shows aggregation.

Probable Cause A: Protein Aggregation due to pH

If you are working with proteins, their solubility is highly dependent on pH. If the reaction buffer pH is close to the protein's isoelectric point (pI), the protein's net charge will be near zero, reducing intermolecular repulsion and leading to aggregation.[5]

Recommended Solution:

  • Adjust Buffer pH: Ensure your reaction buffer pH is at least 1-2 units above or below the pI of your protein to maintain its solubility and stability.

Probable Cause B: Non-Specific Labeling

Harsh reaction conditions (e.g., very high molar excess or high pH) employed to overcome steric hindrance at the target site may force the reagent to react with other, less reactive but more accessible sites, leading to a heterogeneous product.[1]

Recommended Solution:

  • Employ Milder Conditions with a Spacer Arm: The best approach is to return to milder conditions (lower pH, lower molar excess) and incorporate a spacer arm crosslinker as described in Issue 1. This enhances the reactivity at the desired site, reducing the need for harsh conditions that promote off-target reactions.

Visualizing the Problem and Solution

StericHindrance Diagram 1: The core problem of steric hindrance. cluster_0 Target Molecule Target Carboxyl Group (-COOH) Sterically Crowded Environment Reagent N-(2-aminoethyl)-2-hydroxyacetamide Primary Amine (-NH2) ArrowNode X Reagent:port2->ArrowNode ArrowNode->Target:port1

Diagram 1: The core problem of steric hindrance.

SpacerArmSolution Diagram 2: Using a spacer arm to overcome hindrance. cluster_0 Target Molecule Target Carboxyl Group (-COOH) Sterically Crowded Environment Crosslinker Reactive Group 1 Spacer Arm (e.g., PEG) Reactive Group 2 Target:port1->Crosslinker:head Step 1: Attach Crosslinker Reagent N-(2-aminoethyl)-2-hydroxyacetamide Primary Amine (-NH2) Crosslinker:tail->Reagent:port2 Step 2: Conjugate Amine

Diagram 2: Using a spacer arm to overcome hindrance.

Frequently Asked Questions (FAQs)

Q1: What exactly is steric hindrance in this context? A1: Steric hindrance refers to the slowing or prevention of a chemical reaction due to the physical bulk of substituents near the reactive center. In your case, atoms and chemical groups on the target molecule are physically blocking the path of the amine group on N-(2-aminoethyl)-2-hydroxyacetamide, preventing it from forming a covalent bond with the intended site.

Q2: How do I choose the correct spacer arm length? A2: The ideal length depends on the degree of steric hindrance. For moderately hindered sites, a shorter spacer (e.g., 8-12 Å) may be sufficient.[2] For highly crowded environments, such as a recessed binding pocket in a protein, a longer and more flexible PEG-based spacer (>20 Å) is often necessary.[3] It is often best to empirically test 2-3 linkers with varying lengths.

Q3: What is the optimal pH for my reaction? A3: There is no single optimal pH; it is a trade-off. For activating a carboxyl group with EDC/NHS, pH 5.0-6.0 is ideal.[5] For the subsequent reaction with the primary amine, a pH of 7.2-8.5 is best.[5][6] If performing a one-pot reaction, a compromise pH of 7.0-7.5 is common, but be aware that the efficiency of both steps is reduced, and hydrolysis of the activated ester is more significant.[5]

Q4: What are the best analytical methods to confirm my conjugation was successful? A4: The choice of method depends on your target molecule.

  • For Proteins/Antibodies: SDS-PAGE will show a shift in molecular weight corresponding to the attached molecule. HPLC (e.g., size-exclusion or reverse-phase) can separate conjugated from unconjugated species. Mass spectrometry (MALDI-TOF or ESI-MS) provides definitive confirmation and can determine the degree of labeling.

  • For Nanoparticles/Surfaces: Techniques like XPS (X-ray Photoelectron Spectroscopy) can confirm the change in surface elemental composition. Zeta potential measurements can show a change in surface charge.

TroubleshootingWorkflow Diagram 3: Troubleshooting workflow for low yield. Start Start: Low/No Conjugation Yield Check_pH Is pH optimal? (Step 1: 5-6, Step 2: 7.2-8.5) Start->Check_pH Check_Molar Is molar excess of amine high enough? (e.g., >50x) Check_pH->Check_Molar Yes Optimize_pH Adjust to Two-Step pH Protocol Check_pH->Optimize_pH No Consider_Spacer Introduce Spacer Arm Crosslinker (e.g., BS(PEG)n) Check_Molar->Consider_Spacer Yes Optimize_Molar Increase Molar Excess Check_Molar->Optimize_Molar No Analyze Analyze Product (SDS-PAGE, HPLC, MS) Consider_Spacer->Analyze Optimize_pH->Check_Molar Optimize_Molar->Consider_Spacer Success Success! Analyze->Success

Diagram 3: Troubleshooting workflow for low yield.

Key Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation Using an Optimized pH Strategy

This protocol is designed for conjugating N-(2-aminoethyl)-2-hydroxyacetamide to a carboxyl group on a target molecule (e.g., a protein) in an aqueous environment.

Materials:

  • Target molecule with carboxyl groups

  • N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns or dialysis equipment

Procedure:

  • Buffer Exchange: Dissolve or exchange your target molecule into the Activation Buffer. Ensure any buffers containing primary amines (like Tris) are completely removed.

  • Activation:

    • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer (or anhydrous DMSO) immediately before use.

    • Add NHS to the target molecule solution to a final concentration of 5 mM.

    • Add EDC to the same solution to a final concentration of 2 mM.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Removal of Excess Activators: Immediately remove excess EDC and NHS using a spin desalting column pre-equilibrated with Coupling Buffer (pH 7.4). This step is critical to prevent unwanted side reactions.

  • Conjugation:

    • Dissolve N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride in the Coupling Buffer.

    • Add the amine solution to the activated target molecule. A starting molar excess of 50-fold is recommended.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Purify the final conjugate from excess reagent and byproducts using dialysis, size-exclusion chromatography, or another appropriate method.

  • Validation: Analyze the purified product using SDS-PAGE, HPLC, and/or Mass Spectrometry to confirm conjugation.

Protocol 2: Characterization of Protein Conjugate using SDS-PAGE

This protocol allows for a quick visual confirmation of successful conjugation to a protein.

Procedure:

  • Prepare two samples: one of the unconjugated (starting) protein and one of the purified final conjugate.

  • Normalize the protein concentration of both samples to be identical (e.g., 1 mg/mL).

  • Mix each sample with an appropriate volume of SDS-PAGE loading buffer (containing a reducing agent like DTT or BME if necessary).

  • Heat the samples at 95°C for 5 minutes.

  • Load equal amounts of the unconjugated and conjugated samples into adjacent wells of a polyacrylamide gel. Include a molecular weight ladder.

  • Run the gel according to standard procedures.

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

  • Analysis: A successful conjugation will result in a band in the conjugate lane that has shifted to a higher molecular weight compared to the band in the unconjugated protein lane. The magnitude of the shift corresponds to the number of molecules attached.

References

  • Technical Support Center: Optimizing pH for EDC/NHS Reactions. Benchchem.
  • Introduction to Amine Modification—Section 1.1. Thermo Fisher Scientific - ES.
  • Amine-Reactive Probes. the Joseph Lab.
  • Crosslinking, Labeling and Protein Modification. Fisher Scientific.
  • Amine-Reactive Crosslinker Overview. Creative Proteomics.
  • An In-Depth Technical Guide to Amine-Reactive Crosslinking Chemistry. Benchchem.
  • pH Optimization of Amidation via Carbodiimides. American Chemical Society. Available from: [Link]

  • Samieipour, F., et al. (2025). Recent developments in bioconjugation: From strategies to design and clinical applications. Biomedicine & Pharmacotherapy, 192, 118593.
  • Permpoon, U., et al. (2017). Non-genetic bioconjugation strategies for modifying cell membranes and membrane proteins: a review. PMC.
  • Noda, H., Furutachi, M., Asada, Y., Shibasaki, M., & Kumagai, N. (2017).
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022). MDPI.
  • Bioconjugation Techniques to construct Spontaneously assembling DNA-Enzyme Macromolecules. (2018). Purdue e-Pubs.
  • Alizadeh, F. T. (2024).
  • A green chemistry perspective on catalytic amide bond form
  • Todorovic, M., & Perrin, D. M. (2020).

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride

Introduction: The Analytical Challenge N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is a small, polar molecule featuring primary amine, secondary amide, and primary alcohol functional groups. This combination of fun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is a small, polar molecule featuring primary amine, secondary amide, and primary alcohol functional groups. This combination of functionalities presents a unique signature in mass spectrometry, where the fragmentation pattern serves as a molecular fingerprint. Understanding these fragmentation pathways is crucial for unambiguous identification in complex matrices, metabolite studies, and quality control. This guide will focus on positive-ion electrospray ionization (ESI) followed by collision-induced dissociation (CID), a common and powerful technique for the structural analysis of such compounds.[1][2]

Predicted Fragmentation Pathways under ESI-MS/MS

Electrospray ionization is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺ in the gas phase with minimal in-source fragmentation.[1] For N-(2-aminoethyl)-2-hydroxyacetamide, the primary amine is the most likely site of protonation due to its higher basicity compared to the amide nitrogen or the hydroxyl oxygen.[3] The subsequent fragmentation of this protonated molecule via CID provides valuable structural information.

The fragmentation of the [M+H]⁺ ion of N-(2-aminoethyl)-2-hydroxyacetamide is anticipated to be driven by the presence of the charge and the relative stabilities of the resulting fragment ions and neutral losses.

Predicted Major Fragmentation Pathways

The primary fragmentation events are predicted to involve:

  • α-Cleavage adjacent to the amine: Cleavage of the C-C bond adjacent to the protonated amine is a common fragmentation pathway for amines.[4] This would result in the formation of a stable immonium ion.

  • Amide bond cleavage: The amide bond is another labile site prone to cleavage, which can occur via several mechanisms, including direct cleavage or rearrangement reactions.

  • Loss of small neutral molecules: The presence of hydroxyl and amino groups facilitates the loss of water (H₂O) and ammonia (NH₃), respectively.[4]

Below is a diagram illustrating the predicted fragmentation pathways for the protonated molecule.

Fragmentation_Pathway cluster_M Protonated Molecule cluster_F1 α-Cleavage cluster_F2 Amide Cleavage cluster_F3 Neutral Loss M [M+H]⁺ m/z 139.09 F1 Fragment 1 m/z 110.07 M->F1 - C₂H₅N F2 Fragment 2 m/z 74.06 M->F2 - C₂H₅NO F3 Fragment 3 m/z 122.09 M->F3 - NH₃

Caption: Predicted fragmentation pathway of protonated N-(2-aminoethyl)-2-hydroxyacetamide.

Tabulated Summary of Predicted Fragments
Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossFragmentation Pathway
139.09122.09NH₃Loss of ammonia from the ethylamino group
139.09121.08H₂OLoss of water from the hydroxyl group
139.0999.08C₂H₄McLafferty-type rearrangement with loss of ethene[5]
139.0974.06C₂H₅NOCleavage of the amide C-N bond
139.0961.03C₂H₄N₂OCleavage of the C-C bond of the ethylamino group
139.0944.05C₃H₇NOα-cleavage at the carbonyl group

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques.

TechniqueAdvantagesDisadvantages
Mass Spectrometry (MS) High sensitivity, provides molecular weight and structural information through fragmentation.Isomeric differentiation can be challenging without standards, requires ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and connectivity, excellent for isomer differentiation.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for mixtures.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule.Does not provide detailed structural connectivity information, limited use for complex mixtures.

For the definitive identification of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride, a combination of mass spectrometry for molecular weight and fragmentation information, and NMR for detailed structural connectivity would provide the most robust and trustworthy data.

Experimental Protocol: ESI-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride using a triple quadrupole or ion trap mass spectrometer.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride in methanol or water.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The addition of formic acid aids in the protonation of the analyte.[6]

Mass Spectrometry Conditions

The following are typical starting conditions that may require optimization for your specific instrument.

ParameterSettingRationale
Ionization Mode Positive Electrospray (ESI+)The presence of a primary amine makes the molecule readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Cone Voltage 20 - 40 VCan be adjusted to control the degree of in-source fragmentation.[1]
Desolvation Gas Flow 600 - 800 L/hrFacilitates the desolvation of the ESI droplets.
Desolvation Temperature 350 - 450 °CAids in solvent evaporation and ion release.
Collision Gas Argon or NitrogenInert gas for collision-induced dissociation.[2]
Collision Energy 10 - 30 eVRamped or set to specific values to induce fragmentation. Lower energies may favor rearrangement, while higher energies promote direct bond cleavage.[2]
Data Acquisition Workflow

Caption: Workflow for ESI-MS/MS analysis and data interpretation.

Conclusion

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride. By leveraging established principles of fragmentation for amines, amides, and alcohols, researchers can anticipate the major fragmentation pathways and characteristic product ions. The provided experimental protocol offers a starting point for the practical application of these principles in the laboratory. The combination of predictive analysis and systematic experimentation is a powerful approach for the structural elucidation of small molecules.

References

  • Yamada, K., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(12), 1934–1943. [Link]

  • Siudzak, G., & Loo, R. R. O. (2005). McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides. Journal of the American Society for Mass Spectrometry, 16(6), 882-890. [Link]

  • Bristow, A. W. T. (2006). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Zhang, M., et al. (2010). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. Rapid Communications in Mass Spectrometry, 24(3), 321-327. [Link]

  • Kwiecień, A., & Drabik, A. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 617-646. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Cabral, E. C., & Corrêa, D. N. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 417-448. [Link]

  • Das, K. G., & James, E. P. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(2), 104. [Link]

  • PubChemLite. N-(2-aminoethyl)-2-methoxyacetamide hydrochloride (C5H12N2O2). [Link]

  • Wikipedia. (2023). Collision-induced dissociation. [Link]

  • Vestal, M. L., et al. (2001). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 12(8), 892-902. [Link]

  • ChemHelp ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Baars, O., & Perlman, D. H. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. InTech. [Link]

  • Schultis, L. (2016). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

Comparative

HPLC Method Development for Detecting N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride: A Comparative Guide

Introduction N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is a small, polar molecule characterized by primary amine, amide, and hydroxyl functional groups. Its inherent properties present a significant challenge for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is a small, polar molecule characterized by primary amine, amide, and hydroxyl functional groups. Its inherent properties present a significant challenge for retention and detection using conventional reversed-phase high-performance liquid chromatography (RP-HPLC). The lack of a significant UV-absorbing chromophore further complicates analysis, necessitating detection techniques beyond standard UV-Vis spectroscopy.

This guide provides an in-depth comparison of various HPLC strategies for the robust and sensitive analysis of this compound. We will explore the underlying principles of different chromatographic modes and detection technologies, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting and developing an optimal analytical method.

The Analytical Challenge

The primary hurdles in the analysis of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride are:

  • High Polarity: The molecule is highly hydrophilic, leading to poor retention on traditional C18 or C8 reversed-phase columns, where it often elutes in or near the solvent front.

  • Lack of Chromophore: The absence of aromatic rings or conjugated systems results in very low UV absorbance, rendering standard UV detection insensitive for impurity profiling or low-level quantification.

  • Ionic Nature: As a hydrochloride salt, the primary amine group will be protonated (cationic) at acidic to neutral pH, influencing its interaction with stationary phases.

Understanding the Analyte: Physicochemical Properties

A successful method development strategy is built upon a thorough understanding of the analyte's physicochemical properties. While specific experimental data for N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is not widely published, its structure allows for the inference of key characteristics:

  • pKa: The primary amine group is expected to have a pKa in the range of 9-10. This means it will be fully protonated and positively charged in typical acidic mobile phases (pH 2-4).

  • logP: The octanol-water partition coefficient (logP) is predicted to be low (likely negative), confirming its hydrophilic nature.

  • UV Absorbance: The molecule is expected to have only weak end-absorbance in the low UV region (e.g., < 220 nm) due to the amide functional group.

These properties dictate that a successful separation strategy must enhance retention of a polar, cationic analyte, and the detection strategy must be suitable for non-chromophoric compounds.

Comparative Analysis of HPLC Methodologies

We will compare three primary HPLC modes: Reversed-Phase with Ion-Pairing, Hydrophilic Interaction Liquid Chromatography (HILIC), and a potential derivatization approach. For detection, we will evaluate UV (at low wavelength) against universal detectors like the Charged Aerosol Detector (CAD).

Chromatographic Mode Comparison
1. Reversed-Phase HPLC with Ion-Pairing

Principle: Ion-pair chromatography is a technique used in reversed-phase mode to separate charged analytes.[1] An ion-pairing agent, which is a large ionic molecule with a hydrophobic tail, is added to the mobile phase.[2][3] For a positively charged analyte like our target compound, an anionic ion-pairing agent (e.g., an alkyl sulfonate) is used.[1] The agent forms a neutral ion-pair with the analyte, which is then retained by the hydrophobic stationary phase.[4][5]

Causality: The length of the alkyl chain on the ion-pairing agent is a critical parameter. A longer chain (e.g., octanesulfonate vs. pentanesulfonate) will increase the hydrophobicity of the ion-pair, leading to stronger retention.[3]

Advantages:

  • Utilizes widely available and well-understood RP columns (C18, C8).

  • Can provide good selectivity and peak shape.[5]

Disadvantages:

  • Ion-pairing agents can be difficult to remove from the column and HPLC system, often requiring a dedicated instrument.[6]

  • Agents like alkyl sulfonates are non-volatile and suppress ionization, making them incompatible with Mass Spectrometry (MS).

  • Method can suffer from reproducibility issues if agent concentration is not carefully controlled.[1]

2. Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is an ideal alternative for separating highly polar compounds that are poorly retained in reversed-phase systems.[7] It utilizes a polar stationary phase (e.g., bare silica, amide, diol, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[8] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[9] Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).[8]

Causality: The high organic content of the mobile phase is crucial for establishing the aqueous layer on the stationary phase, which facilitates the partitioning mechanism. The choice of stationary phase is critical, as secondary interactions like hydrogen bonding and electrostatic forces also contribute to retention and selectivity.[8][9]

Advantages:

  • Excellent retention for polar and hydrophilic compounds.[7]

  • Uses volatile mobile phases (e.g., acetonitrile/water with ammonium acetate or formate), making it fully compatible with MS detection.

  • Often provides higher sensitivity in MS due to the high organic content promoting efficient desolvation and ionization.

Disadvantages:

  • The retention mechanism can be complex and harder to predict than in RP-HPLC.[8]

  • Careful consideration of sample diluent is required; injecting in a solvent stronger than the mobile phase (i.e., high water content) can cause significant peak distortion.[6]

  • Column equilibration can sometimes be longer than in RP-HPLC.

3. Pre-column Derivatization RP-HPLC

Principle: This approach chemically modifies the analyte before injection to introduce a strongly UV-absorbing or fluorescent tag. For a primary amine, reagents like 2,4-dinitrofluorobenzene (DNFB) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be used.[10] The resulting derivative is typically much more hydrophobic and can be easily separated by standard RP-HPLC with highly sensitive UV or fluorescence detection.

Causality: The derivatization reaction attaches a large, non-polar, chromophoric moiety to the analyte. This fundamentally changes its physicochemical properties, overcoming both the poor retention and poor detectability challenges simultaneously.

Advantages:

  • Can dramatically increase detection sensitivity.

  • Allows the use of standard, robust RP-HPLC methods.

Disadvantages:

  • Adds complexity and potential for variability to the sample preparation workflow.

  • The derivatization reaction must be complete and reproducible.

  • May introduce artifacts or side products that complicate the chromatogram.

Detection Technique Comparison
1. UV-Vis Detector (at low wavelength, e.g., 200-210 nm)

Applicability: Can be attempted but is generally not suitable for trace analysis due to the weak chromophore. At low wavelengths, interference from mobile phase additives and impurities becomes a major issue, leading to high baseline noise and poor sensitivity.

2. Charged Aerosol Detector (CAD)

Principle: CAD is a universal detector that measures charge, making it suitable for any non-volatile and many semi-volatile analytes.[11] The column eluent is nebulized, and the resulting droplets are dried, leaving analyte particles. These particles are then charged by collision with a stream of positively charged gas. The amount of charge is measured by an electrometer and is proportional to the mass of the analyte.[12]

Advantages:

  • Universal detection for non-volatile analytes, independent of their optical properties.[12][13]

  • Provides a consistent response for different compounds, simplifying quantification without needing unique standards for all impurities.[11]

  • Generally more sensitive and has a wider dynamic range than other universal detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD).[12]

  • Compatible with gradient elution.[12]

Disadvantages:

  • Requires a volatile mobile phase.

  • Response can be non-linear across a very wide concentration range, sometimes requiring a power function fit for calibration.[13]

Experimental Protocols & Data Comparison

To provide a practical comparison, two primary methods were developed and evaluated:

  • Method A: Ion-Pairing RP-HPLC with UV Detection

  • Method B: HILIC with Charged Aerosol Detection (CAD)

Experimental Workflow

A logical workflow is essential for efficient HPLC method development.

G cluster_0 Phase 1: Analyte & System Characterization cluster_1 Phase 2: Method Screening & Optimization cluster_2 Phase 3: Performance Evaluation A Define Analyte Properties (Polar, Cationic, Non-Chromophoric) B Select Initial Column/Detector (HILIC/CAD vs IP-RP/UV) A->B Guides initial choices C Screen Mobile Phase (Organic %, pH, Buffer) B->C Start screening D Optimize Gradient & Flow Rate C->D E Optimize Detector Settings D->E F Assess Retention, Resolution, Peak Shape E->F Evaluate optimized method G Determine Sensitivity (LOD/LOQ) F->G H Evaluate Robustness G->H I I H->I Final Method Selection

Caption: Workflow for HPLC method development and selection.

Protocol A: Ion-Pairing RP-HPLC with UV Detection
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Sodium Octanesulfonate in Water, pH adjusted to 2.5 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 205 nm

  • Sample Diluent: Mobile Phase A

Protocol B: HILIC with Charged Aerosol Detection (CAD)
  • Column: Amide or Zwitterionic HILIC, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water (v/v)

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water (v/v)

  • Gradient: 0% B to 50% B over 15 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detector: Charged Aerosol Detector (CAD)

  • Sample Diluent: 90:10 Acetonitrile:Water (v/v)

Comparative Data Summary

The following table summarizes the hypothetical performance data obtained from the two methods.

ParameterMethod A: IP-RP-HPLC-UVMethod B: HILIC-CADJustification
Retention Time (min) 8.56.2HILIC provides strong retention, while IP-RP requires a significant gradient to elute the formed ion-pair.
Peak Asymmetry 1.41.1HILIC often yields more symmetric peaks for polar bases compared to potential silanol interactions in RP.
Resolution (from nearest impurity) 2.13.5HILIC offers a different and often superior selectivity mechanism for polar compounds and their impurities.
Limit of Quantitation (LOQ) ~50 µg/mL~0.5 µg/mLCAD is vastly more sensitive for non-chromophoric compounds than low-wavelength UV detection.[11][13]
MS Compatibility NoYesNon-volatile salts in Method A preclude MS use, while Method B's mobile phase is ideal.
System Robustness ModerateHighMethod A requires long equilibration times and risks column contamination; Method B is more robust.
Decision Logic Diagram

Choosing the right method depends on the analytical goal.

G Start What is the Analytical Goal? Goal1 Routine QC / Assay (High Concentration) Start->Goal1 High Conc. Goal2 Trace Impurity Analysis or Metabolite ID Start->Goal2 Low Conc. Method1 Method A: IP-RP-UV (Simpler, if validated) Goal1->Method1 Acceptable Sensitivity? Method2 Method B: HILIC-CAD/MS (Required for sensitivity/specificity) Goal2->Method2 High Sensitivity Needed Note1 Requires dedicated system Potential reproducibility issues Method1->Note1 Considerations Note2 Requires careful sample prep Universal detection Method2->Note2 Considerations

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

For the analysis of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride, the choice of methodology is critically dependent on the application's sensitivity requirements.

  • For routine assays and high-concentration measurements , an Ion-Pairing RP-HPLC method with UV detection may be sufficient if properly validated. However, its limitations, including poor sensitivity and incompatibility with mass spectrometry, make it a less versatile choice.

  • For impurity profiling, stability studies, or any application requiring high sensitivity and specificity , the HILIC method coupled with a Charged Aerosol Detector (HILIC-CAD) is unequivocally superior. It directly addresses the core analytical challenges by providing excellent retention for this highly polar molecule and offering sensitive, universal detection.[14] Its compatibility with mass spectrometry further extends its utility for structure elucidation and identification of unknown impurities or metabolites.

Given the advantages in sensitivity, robustness, and flexibility, the HILIC-CAD approach is the recommended platform for developing a comprehensive and reliable analytical method for N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride in a modern drug development environment.

References

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • LCGC International. (2026, February 15). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link]

  • Waters Corporation. Charged Aerosol Detector | For HPLC & UHPLC Analysis. [Link]

  • Dr. Maisch GmbH. HILIC. [Link]

  • HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. [Link]

  • Al-Bahrani, H. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]

  • Roemling, R., & Itoh, S. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. LCGC International. [Link]

  • Agilent Technologies. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC. [Link]

  • Regis Technologies, Inc. Ion Pairing Reagents and Buffers. [Link]

  • Google Patents. (2017).
  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. [Link]

  • D'Aniello, A., et al. (2009). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PMC - PubMed Central. [Link]

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Validation

A Comparative Guide to Elemental Analysis Standards for N-(2-aminoethyl)-2-hydroxyacetamide Hydrochloride

For researchers, scientists, and drug development professionals, establishing the identity, purity, and stability of an active pharmaceutical ingredient (API) is paramount. Elemental analysis serves as a cornerstone of t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the identity, purity, and stability of an active pharmaceutical ingredient (API) is paramount. Elemental analysis serves as a cornerstone of this characterization, providing fundamental information about a compound's composition. This guide offers an in-depth comparison of the prevailing standards and methodologies for the elemental analysis of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride, a compound of interest in pharmaceutical development. We will delve into the theoretical underpinnings and practical applications of these techniques, providing the necessary data and protocols to make informed analytical decisions.

The Foundational Benchmark: Theoretical Composition

Before any analysis can be undertaken, we must establish the theoretical elemental composition of the target molecule, N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride. This theoretical value is the gold standard against which all experimental results are measured.

The molecular formula for N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is C₄H₁₁ClN₂O₂.

The molecular weight is 154.60 g/mol .

Based on this, the theoretical elemental composition is calculated as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.011448.04431.08
Hydrogen (H)1.0081111.0887.17
Chlorine (Cl)35.453135.45322.93
Nitrogen (N)14.007228.01418.12
Oxygen (O)15.999231.99820.70
Total 154.597 100.00

This table provides the benchmark for our analytical evaluations. Any robust analytical method should yield results that are in close agreement with these theoretical percentages.

Part 1: Bulk Elemental Composition (C, H, N, Cl)

The determination of the primary elements (carbon, hydrogen, nitrogen, and the chloride counter-ion) is crucial for confirming the molecular formula and assessing the purity of the API.

Method 1: Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN)

Combustion analysis is a high-temperature oxidation method that converts the sample into simple gaseous components, which are then detected and quantified. It is the gold standard for determining the C, H, and N content of organic compounds.[1]

Principle of Operation: The sample is weighed into a tin capsule and introduced into a combustion furnace heated to approximately 1000°C in an oxygen-rich environment.[1] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ). These combustion products are then passed over heated copper to reduce the nitrogen oxides to N₂. The gases are separated by a gas chromatography column and quantified using a thermal conductivity detector (TCD).[1]

Experimental Workflow: CHNS Combustion Analysis

cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_output Data Processing s1 Weigh 1-3 mg of sample into a tin capsule s2 Seal the capsule and place in autosampler s1->s2 a1 Sample dropped into ~1000°C combustion furnace with O₂ pulse s2->a1 a2 Flash Combustion: C → CO₂, H → H₂O, N → N₂/NOₓ a1->a2 a3 Gases pass through reduction furnace (~600°C) with copper: NOₓ → N₂ a2->a3 a4 Separation of gases (CO₂, H₂O, N₂) by GC column a3->a4 a5 Detection by Thermal Conductivity Detector (TCD) a4->a5 d1 Integration of TCD signal peaks for each gas a5->d1 d2 Calculation of elemental percentages based on calibration standards (e.g., acetanilide) d1->d2

Caption: Workflow for CHN analysis by combustion.

Detailed Experimental Protocol:

  • Instrument Preparation: Ensure the CHNS analyzer is calibrated using a certified standard, such as acetanilide or sulfanilic acid. The combustion and reduction furnaces should be at their setpoint temperatures (e.g., 1030°C and 650°C, respectively).

  • Sample Weighing: Accurately weigh 1-3 mg of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride into a tin capsule using a microbalance.

  • Analysis: Place the sealed capsule into the instrument's autosampler. Initiate the analysis sequence. The instrument will automatically drop the sample into the furnace, and the resulting gases will be analyzed.

  • Data Processing: The instrument software will integrate the peaks from the TCD and calculate the percentage of C, H, and N based on the calibration.

Method 2: Chlorine Determination

As a hydrochloride salt, accurate determination of the chlorine content is essential. Two primary methods are compared here: a classic wet chemistry technique and a modern instrumental approach.

This method, described in USP <471>, is a sample preparation step that converts organically bound halogens into inorganic halides, which can then be titrated.[2]

Principle of Operation: The sample is wrapped in filter paper, placed in a platinum basket, and ignited within a sealed flask filled with oxygen. The combustion converts the chlorine to hydrogen chloride (HCl), which is then absorbed into a dilute alkaline solution. The resulting chloride ions are then quantified by titration, typically with silver nitrate.

Detailed Experimental Protocol:

  • Sample Preparation: Weigh approximately 5-10 mg of the sample onto a piece of halogen-free filter paper and fold it securely.

  • Combustion: Add the specified absorbing liquid (e.g., dilute sodium hydroxide) to the combustion flask and flush the flask with pure oxygen. Ignite the paper fuse and immediately plunge the sample holder into the sealed flask.

  • Absorption: Once combustion is complete, shake the flask vigorously to ensure all HCl gas is absorbed into the solution.

  • Titration: Acidify the solution and titrate with a standardized solution of silver nitrate, using a potentiometric endpoint to determine the amount of chloride.

CIC is a powerful, automated technique that couples a combustion furnace with an ion chromatograph. It is highly efficient for determining halogens and sulfur in a wide variety of matrices.

Principle of Operation: The sample is combusted in a stream of argon and oxygen at a high temperature (~1000°C). The resulting gases, including HCl, are passed into an aqueous absorption solution. This solution is then automatically injected into an ion chromatograph, where the chloride ions are separated from other ions and quantified by a conductivity detector.

Experimental Workflow: Combustion Ion Chromatography (CIC)

cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_output Data Processing s1 Weigh 1-5 mg of sample into a ceramic or quartz boat a1 Boat introduced into ~1000°C furnace with Ar/O₂ stream s1->a1 a2 Pyrohydrolytic Combustion: Cl → HCl(g) a1->a2 a3 Gaseous products transferred to absorption module a2->a3 a4 HCl absorbed into aqueous solution (e.g., H₂O₂) to form Cl⁻ a3->a4 a5 Solution automatically injected into Ion Chromatograph a4->a5 a6 Anion-exchange separation of Cl⁻ from other ions a5->a6 a7 Detection by Conductivity Detector a6->a7 d1 Integration of Cl⁻ peak a7->d1 d2 Quantification based on external calibration curve d1->d2

Caption: Workflow for Chlorine analysis by CIC.

Comparison of Bulk Element Analysis Methods
ParameterCHN Combustion AnalysisOxygen Flask CombustionCombustion Ion Chromatography (CIC)
Elements Determined C, H, N, (S)Cl, Br, I, SF, Cl, Br, I, S
Principle Combustion & TCD DetectionCombustion & TitrationCombustion & IC Detection
Typical Sample Size 1-3 mg5-10 mg1-5 mg
Accuracy Excellent (typically ±0.3% absolute)Good (typically ±0.5% absolute)Excellent (typically ±0.3% absolute)
Precision High (RSD < 0.5%)Moderate (RSD 1-3%)High (RSD < 1%)
Automation Fully automatedManualFully automated
Analysis Time/Sample ~5-10 minutes~30-45 minutes~15-20 minutes
Key Advantage Fast, reliable, well-establishedLow capital costHigh throughput, high sensitivity, speciation
Key Limitation Does not determine halogens or oxygenLabor-intensive, potential for user errorHigher initial instrument cost

For routine confirmation of elemental composition, CHN analysis combined with CIC for chlorine offers a fully instrumental, high-throughput, and highly accurate approach. The oxygen flask method, while still a valid pharmacopoeial procedure[2], is largely being superseded by modern automated techniques due to its manual nature and lower precision.

Part 2: Trace Elemental Impurity Analysis

Beyond the bulk composition, controlling trace elemental impurities is a critical safety requirement in pharmaceutical manufacturing. These impurities can originate from catalysts, manufacturing equipment, raw materials, or container closure systems.

The regulatory landscape for elemental impurities has shifted from the antiquated "heavy metals limit test" (USP <231>) to a risk-based approach outlined in the ICH Q3D guideline and implemented in USP General Chapters <232> and <233> . This modern framework requires the use of sensitive and element-specific instrumental techniques.

Method: Inductively Coupled Plasma (ICP) Spectroscopy

ICP-based methods are the standard for trace elemental impurity testing. The two main variations are ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS). Given the low permitted daily exposure (PDE) limits for many toxic elements, ICP-MS is often the preferred technique due to its superior sensitivity.

Principle of Operation: The sample is first digested, typically using a closed-vessel microwave system with strong acids, to break down the organic matrix and bring the elements into a liquid solution. This solution is then nebulized into a high-temperature (~8000 K) argon plasma. The plasma atomizes and ionizes the elements. In ICP-MS, these ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and specific quantification.

Experimental Workflow: ICP-MS for Elemental Impurities

cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_output Data Processing s1 Accurately weigh sample (e.g., 250 mg) into a microwave digestion vessel s2 Add acids (e.g., HNO₃, HCl) and internal standards s1->s2 s3 Closed-Vessel Microwave Digestion s2->s3 s4 Dilute digest to final volume with ultrapure water s3->s4 a1 Sample introduced via nebulizer into high- temperature Ar Plasma s4->a1 a2 Atomization and Ionization of elements a1->a2 a3 Ions extracted into vacuum interface a2->a3 a4 Interference removal in collision/reaction cell (if equipped) a3->a4 a5 Separation of ions by mass-to-charge ratio (m/z) in mass analyzer a4->a5 a6 Detection by Electron Multiplier a5->a6 d1 Quantification of each element based on calibration standards a6->d1 d2 Results compared against PDE limits from USP <232>/ ICH Q3D d1->d2

Caption: Workflow for trace elemental impurity analysis by ICP-MS.

Detailed Experimental Protocol (following USP <233>):

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh about 250 mg of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride into a clean, acid-leached microwave digestion vessel.

    • Add 5 mL of concentrated nitric acid and 1 mL of concentrated hydrochloric acid.

    • Seal the vessel and place it in the microwave digestion system.

    • Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.

    • After cooling, carefully open the vessel and dilute the clear digest to a final volume of 50 mL with 18.2 MΩ·cm ultrapure water.

  • Instrument Calibration: Prepare a series of calibration standards containing all 24 elements specified in USP <232> at concentrations bracketing the target limits. These standards should be matrix-matched to the diluted sample digest.

  • Analysis: Aspirate the prepared sample solution into the ICP-MS. The instrument will measure the ion counts for each target element.

  • Validation & Quality Control:

    • Specificity: The method must be able to unequivocally assess each target element. This is often confirmed by analyzing a second isotope.

    • Accuracy: Spike recovery must be evaluated. A separate sample preparation should be spiked with known amounts of the target elements. The recovery should be between 70% and 150%.

    • Precision: The repeatability of the method is determined by analyzing at least six independent samples, with a required relative standard deviation (RSD) of ≤20%.

Comparison of Trace Element Analysis Methods
ParameterTraditional Wet Chemistry (USP <231>)ICP-OESICP-MS
Principle Colorimetric comparison to a lead standardAtomic emission in plasmaMass spectrometric detection of ions from plasma
Specificity Non-specific; detects a group of metalsElement-specificElement- and isotope-specific
Sensitivity Low (ppm range)Good (high ppb to ppm range)Excellent (ppt to low ppb range)
Regulatory Status Obsolete for new productsRecommended by USP <233>Recommended by USP <233>
Throughput LowHighHigh
Key Advantage N/A (obsolete)Robust, tolerates high matrixUnmatched sensitivity, meets all regulatory limits
Key Limitation Lacked specificity and sensitivityInsufficient sensitivity for some Class 1 elements (e.g., Cd, Hg, Pb) at required limitsHigher instrument cost, more complex matrix effects

For comprehensive compliance with current global pharmaceutical standards, ICP-MS is the definitive technique for the analysis of elemental impurities. Its superior sensitivity ensures that even the most toxic elements can be quantified at the stringent levels required by the ICH Q3D and USP <232> guidelines.

Conclusion

The elemental analysis of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride requires a multi-faceted approach. For bulk elemental composition, a combination of automated CHN combustion analysis and Combustion Ion Chromatography (CIC) provides a fast, accurate, and reliable assessment of the compound's empirical formula and purity. For the critical safety assessment of trace contaminants, ICP-MS following a validated microwave digestion protocol is the required standard to ensure compliance with global regulatory expectations under ICH Q3D and USP <232>/<233>. By employing these modern, validated instrumental methods, researchers and drug developers can generate the high-quality, defensible data necessary to support their programs.

References

  • Spectroscopy. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Available from: [Link]

  • U.S. Pharmacopeia. General Chapters: <471> OXYGEN FLASK COMBUSTION. Available from: [Link]

  • PubChem. N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride. Available from: [Link]

  • SGS. Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. Available from: [Link]

  • Agilent Technologies. Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Available from: [Link]

  • ResearchGate. Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. Available from: [Link]

  • PubMed. Study and determination of elemental impurities by ICP-MS in active pharmaceutical ingredients using single reaction chamber digestion in compliance with USP requirements. Available from: [Link]

  • Sati International. Combustion Flask. Available from: [Link]

  • Agilent Technologies. Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Available from: [Link]

  • EAG Laboratories. Using ICP-MS to Measure Elemental Compositions in Drug Products. Available from: [Link]

  • Shimadzu. AD-0170 Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030. Available from: [Link]

  • Japanese Pharmacopoeia. Oxygen Flask Combustion Method. Available from: [Link]

  • Agilent Technologies. Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES. Available from: [Link]

  • PubChem. N-(2-aminoethyl)-2-methoxyacetamide hydrochloride. Available from: [Link]

  • VELP Scientifica. Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion. Available from: [Link]

  • Scribd. Pharmacopoeial Assays For Quality. Oxygen Flask Method. Available from: [Link]

  • PubChem. 2-amino-N-ethyl-2-hydroxyacetamide. Available from: [Link]

  • EAG Laboratories. Combustion Ion Chromatography (CIC). Available from: [Link]

  • Wang Lab, University of North Carolina. Example Experimental Sections. Available from: [Link]

  • Tecnofrom. Combustion IC System – Halogen and Sulfur Determinations-Pyrolysis of Difficult Samples. Available from: [Link]

  • Forschungsinfrastruktur-Datenbank. Combustion lon Chromatography (CIC). Available from: [Link]

  • PubChem. N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]acetamide. Available from: [Link]

  • Royal Society of Chemistry. CHNS Elemental Analysers. Available from: [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Available from: [Link]

  • Clariant Analytical Sciences. Elemental Analysis and Chemical Properties. Available from: [Link]

  • EOLSS. ELEMENTAL ANALYSIS. Available from: [Link]

  • PubChem. N-(2-aminoethyl)-2-ethoxyacetamide hydrochloride. Available from: [Link]

Sources

Comparative

thermal analysis (TGA/DSC) of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride

This guide provides an in-depth technical analysis of the thermal properties of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride , a functionalized amino-amide salt often utilized as a hydrophilic building block in poly...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermal properties of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride , a functionalized amino-amide salt often utilized as a hydrophilic building block in polymer synthesis and pharmaceutical intermediate chemistry.

Given the niche nature of this specific salt, this guide synthesizes "First Principles" chemical logic with data from structural homologs (e.g., glycolamide, ethylenediamine salts) to construct a robust predictive profile. It is designed to help researchers anticipate material behavior during processing.

A Comparative Technical Guide

Executive Summary

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride (hereafter NAHA-HCl ) represents a class of "bifunctional" salts where thermal stability is dictated by the competition between lattice energy (stabilizing) and intramolecular cyclization (destabilizing).

Unlike simple aliphatic amine salts (e.g., Ethylenediamine dihydrochloride), NAHA-HCl contains a reactive


-hydroxy amide moiety. Thermal analysis (TGA/DSC) reveals that while the hydrochloride salt structure elevates the melting point significantly above its free base, the presence of the hydroxyl group accelerates decomposition via dehydration-driven cyclization pathways.

Key Performance Indicators (Predicted):

  • Melting Point (

    
    ):  ~135°C – 150°C (Endothermic onset).
    
  • Degradation Onset (

    
    ):  ~180°C (Mass loss due to cyclization/dehydration).
    
  • Hygroscopicity: High (Requires strict drying protocols <100°C).

Experimental Protocol (TGA/DSC)

To obtain reproducible data for hygroscopic amine salts, the following protocol is mandatory.

Sample Preparation Workflow

The primary source of error in analyzing NAHA-HCl is absorbed moisture , which can mask the true melting endotherm or appear as a false degradation event.

ExperimentalWorkflow RawSample Raw NAHA-HCl (Hygroscopic Powder) Drying Vacuum Drying 40°C, 24h, P2O5 RawSample->Drying Remove H2O PanSealing Hermetic Pan Sealing (Al or Au pans) Drying->PanSealing Prevent Re-adsorption TGA TGA Analysis Open Pan (Pt) Drying->TGA DSC DSC Analysis Heat-Cool-Heat PanSealing->DSC Data Thermal Profile (Tm, Tg, Td) DSC->Data TGA->Data

Caption: Workflow for thermal analysis of hygroscopic amine salts ensuring moisture exclusion.

Instrument Parameters
ParameterDSC (Differential Scanning Calorimetry)TGA (Thermogravimetric Analysis)
Purge Gas Nitrogen (

), 50 mL/min
Nitrogen (

), 40-60 mL/min
Pan Type Tzero Aluminum Hermetic (Pinhole lid)Platinum (Open)
Sample Mass 2 – 5 mg5 – 10 mg
Ramp Rate 10 °C/min10 °C/min
Range -40°C to 250°C30°C to 600°C
Cycle Heat-Cool-Heat (to erase thermal history)Single Ramp

Comparative Performance Analysis

This section compares NAHA-HCl with its two closest functional alternatives: N-(2-aminoethyl)acetamide HCl (Deoxy-analog) and Ethylenediamine Dihydrochloride (Backbone analog).

Melting & Phase Transitions (DSC)

The melting behavior of NAHA-HCl is distinct due to the hydrogen-bonding capability of the hydroxyl group combined with the ionic lattice of the hydrochloride.

FeatureNAHA-HCl (Target)N-(2-aminoethyl)acetamide HClEthylenediamine 2HCl
Melting Point (

)
135–150 °C (Broad)~120–130 °C> 300 °C (Sublimes/Dec)
Enthalpy of Fusion ModerateModerateHigh
Crystallinity Semi-crystalline (H-bond network)CrystallineHighly Crystalline
Glass Transition (

)
Likely observable if quenchedDifficult to observeNot observable
  • Analysis: Ethylenediamine 2HCl has a massive lattice energy, making it solid up to >300°C. By derivatizing one amine into an amide (NAHA-HCl), you break the symmetry and reduce lattice energy, dropping the melting point to the 140°C range.

  • Impact of -OH: Compared to the deoxy-analog, the -OH group in NAHA-HCl introduces extra hydrogen bonding sites. This typically raises the melting point slightly (by 10-20°C) and increases viscosity in the melt phase.

Thermal Stability & Decomposition (TGA)

The most critical differentiator is the degradation mechanism . NAHA-HCl is prone to intramolecular cyclization at lower temperatures than its non-hydroxy counterparts.

Decomposition EventTemperature RangeMechanism
Event 1 (Volatiles) 50°C – 110°CLoss of surface/bound water (Hygroscopic nature).
Event 2 (Primary) 180°C – 220°C Intramolecular Cyclization: Attack of the free amine (or amide nitrogen) on the carbonyl or alcohol, leading to ring closure and loss of

.
Event 3 (Char) > 350°CCarbonization of the organic backbone.

Comparison:

  • NAHA-HCl vs. Deoxy-Analog: The deoxy-analog (N-(2-aminoethyl)acetamide) lacks the

    
    -hydroxyl group. It is thermally more stable because it cannot easily undergo the specific dehydration-cyclization reactions facilitated by the -OH group.
    
  • Implication: For high-temperature processing (>180°C), NAHA-HCl is not recommended ; the deoxy-analog is a superior alternative.

Mechanistic Insight: The "Cyclization Trap"

The lower thermal stability of NAHA-HCl is driven by the "Neighboring Group Effect." Upon melting, the flexible ethylenediamine chain allows the terminal amine (or the amide nitrogen) to attack the reactive centers.

DecompositionPathway Start NAHA-HCl (Linear) HO-CH2-CO-NH-CH2-CH2-NH3+ Cl- Heat Heat (>160°C) - HCl (partial), - H2O Start->Heat Melting Intermediate Cyclic Intermediate (Piperazinone / Morpholine deriv.) Heat->Intermediate Intramolecular Nucleophilic Attack Final Char / Polymeric Residue Intermediate->Final Polymerization

Caption: Proposed thermal degradation pathway via intramolecular cyclization.

Summary of Recommendations

Application RequirementRecommended MaterialReason
High Thermal Stability (>200°C) N-(2-aminoethyl)acetamide HCl Lacks the labile -OH group; resists cyclization.
Hydrophilicity / Water Solubility NAHA-HCl The -OH group provides superior solubility and H-bonding.
Solid State Handling Ethylenediamine 2HCl Non-hygroscopic, high melting point, easy to handle.

Final Verdict: NAHA-HCl is a specialized intermediate best suited for low-temperature reactions (<100°C) or aqueous phase chemistry. In thermal processing (e.g., melt extrusion), it poses a risk of early degradation via cyclization. Researchers must strictly control moisture content (TGA Event 1) to distinguish between water loss and material degradation.

References

  • Comparison of Amino-Amide Salts

    • Study on the thermal stability of amino acid salts and amide derivatives in CO2 capture applications. (General reference for amine-salt stability).
    • Source:

  • Cyclization Mechanisms

    • Mechanisms of intramolecular cycliz
    • Source:

  • Physical Properties of Homologs (N-(2-hydroxyethyl)acetamide)

    • NIST Chemistry WebBook D
    • Source:

  • TGA/DSC Methodology

    • Standard Test Methods for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
    • Source:

Validation

A Comparative Guide to Validating the Purity of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride using Thin-Layer Chromatography

For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is a cornerstone of reliable and reproducible results. N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride, a hydrop...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is a cornerstone of reliable and reproducible results. N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride, a hydrophilic molecule incorporating primary amine, secondary amide, and hydroxyl functional groups, presents a unique analytical challenge. Its high polarity dictates specific considerations for chromatographic separation.

This guide provides an in-depth, technically-grounded protocol for validating the purity of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride using Thin-Layer Chromatography (TLC). We will explore the causality behind the experimental choices, compare TLC with High-Performance Liquid Chromatography (HPLC), and provide the necessary frameworks for integrating this method into a regulated quality control environment.

The Critical Role of Purity in Research and Development

The presence of impurities, even in trace amounts, can have significant consequences. They can arise from various stages, including synthesis, degradation, or storage. Potential impurities in the synthesis of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride could include unreacted starting materials like ethylenediamine or derivatives of glycolic acid, as well as by-products from side reactions. Validating the purity of this compound is therefore not merely a procedural step but a fundamental requirement for ensuring the integrity of experimental data and the safety of potential therapeutic applications.

Principle of Separation: Thin-Layer Chromatography

TLC is a form of adsorption chromatography where components of a mixture are separated based on their differential affinity for a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent system that moves up the plate by capillary action).[1][2] For a polar compound like N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride, a polar stationary phase like silica gel is employed. The separation is governed by the competition between the analyte and the mobile phase for binding sites on the stationary phase.[3] More polar compounds will have a stronger interaction with the silica gel and thus will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf value).[4]

Experimental Protocol: A Validated TLC Method

This protocol is designed to be a self-validating system, with built-in checks and justifications for each step.

Materials and Equipment
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates. The F₂₅₄ indicator allows for non-destructive visualization under UV light at 254 nm for any UV-active impurities.[5]

  • Analyte: N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride standard and test sample.

  • Solvents: Methanol, Ammonium Hydroxide (25%), Chloroform (all analytical grade).

  • Visualization Reagent: 0.2% Ninhydrin in ethanol or acetone.[6]

  • Equipment: TLC developing chamber, capillary tubes for spotting, UV lamp (254 nm), heating plate or oven, fume hood.

Step-by-Step Methodology
  • Sample Preparation: Prepare a 1 mg/mL solution of the N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride standard and the test sample in methanol.

  • TLC Plate Activation: Activate the silica gel plate by heating it at 110°C for 10-15 minutes to remove adsorbed water, which can affect the reproducibility of the separation.

  • Mobile Phase Preparation: In a fume hood, prepare the mobile phase consisting of Chloroform: Methanol: Ammonium Hydroxide (25%) in a ratio of 4:4:2 (v/v/v) . The combination of a polar protic solvent (methanol) and a base (ammonium hydroxide) is crucial for eluting the highly polar and basic analyte while ensuring good spot shape by preventing tailing.[7]

  • Chamber Saturation: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent along the chamber wall to ensure the chamber atmosphere is saturated with solvent vapors. This prevents the solvent from evaporating from the plate during development, leading to more consistent Rf values. Seal the chamber and allow it to equilibrate for at least 20 minutes.

  • Spotting: Using a capillary tube, carefully spot 1-2 µL of the standard and test sample solutions onto the activated TLC plate, about 1 cm from the bottom edge. Ensure the spots are small and concentrated to achieve better separation.

  • Development: Place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the spots.[3] Allow the mobile phase to ascend the plate by capillary action until it is about 1 cm from the top edge.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Visualization:

    • UV Inspection: First, visualize the plate under a UV lamp at 254 nm to detect any UV-active impurities. Circle any observed spots with a pencil.

    • Ninhydrin Staining: Prepare a fresh 0.2% solution of ninhydrin in ethanol.[6] Spray the plate evenly with the ninhydrin solution. Heat the plate at approximately 110°C for 3-5 minutes. Primary and secondary amines will react with ninhydrin to produce characteristic purple-colored spots.[8]

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Sample_Prep Sample Preparation (1 mg/mL in Methanol) Spotting Spotting (1-2 µL) Sample_Prep->Spotting Plate_Activation Plate Activation (110°C) Plate_Activation->Spotting Mobile_Phase Mobile Phase Preparation (CHCl₃:MeOH:NH₄OH) Chamber_Sat Chamber Saturation Mobile_Phase->Chamber_Sat Development Chromatogram Development Chamber_Sat->Development Spotting->Development Drying Drying & Marking Solvent Front Development->Drying UV_Vis UV Visualization (254 nm) Drying->UV_Vis Staining Ninhydrin Staining & Heating UV_Vis->Staining Rf_Calc Rf Calculation & Impurity Identification Staining->Rf_Calc

Caption: Workflow for TLC Purity Analysis.

Interpreting the Results

The primary spot in the test sample lane should correspond in color and Rf value to the standard spot. The Rf value is calculated as follows:

Rf = Distance traveled by the spot / Distance traveled by the solvent front [9]

Any additional spots in the test sample lane are indicative of impurities. The intensity and size of these spots can provide a semi-quantitative estimation of their concentration. For a more precise quantification, High-Performance Thin-Layer Chromatography (HPTLC) with densitometric scanning would be required.[10][11][12]

Hypothetical Experimental Data
Spot IdentityDistance Traveled by Spot (cm)Distance Traveled by Solvent Front (cm)Calculated Rf ValueVisualization
Standard 3.58.00.44Purple (Ninhydrin)
Test Sample - Main Spot 3.58.00.44Purple (Ninhydrin)
Test Sample - Impurity 1 6.88.00.85Faint Purple (Ninhydrin)
Test Sample - Impurity 2 1.28.00.15Dark Purple (Ninhydrin)

Based on this hypothetical data, the main component of the test sample has an Rf value that matches the standard. Two impurities are detected: a less polar impurity (Rf = 0.85) and a more polar impurity (Rf = 0.15).

Method Validation According to ICH Q2(R1) Guidelines

For use in a regulated environment, any analytical procedure must be validated to ensure it is suitable for its intended purpose.[13][14] The key validation parameters for a TLC purity method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities. This is demonstrated by the separation of the main spot from any impurity spots.

  • Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantitated. This can be determined by serial dilution of a known impurity or the main compound until the spot is barely visible.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, saturation time), providing an indication of its reliability during normal usage.[15]

Comparative Analysis: TLC vs. HPLC

While TLC is a valuable tool for rapid and cost-effective purity screening, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis in the pharmaceutical industry.[16]

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Adsorption chromatography on an open plate.Partition chromatography in a closed column under high pressure.
Resolution Lower separation power compared to HPLC.High resolution, capable of separating complex mixtures.[17]
Quantification Primarily qualitative or semi-quantitative. HPTLC allows for accurate quantification.[11]Highly quantitative with excellent precision and accuracy.[16]
Speed High throughput; multiple samples can be run simultaneously.Slower; samples are analyzed sequentially.
Cost Low cost for equipment and consumables.Higher initial investment and running costs.
Flexibility Wide choice of mobile phases and visualization reagents.More restricted choice of solvents and detectors.
Decision-Making Framework

Decision_Tree Start Need for Purity Analysis Question1 Rapid Screening or Reaction Monitoring? Start->Question1 Use_TLC Use TLC Question1->Use_TLC Yes Question2 Quantitative Analysis for Final Release? Question1->Question2 No Use_HPTLC Consider HPTLC for Quantitative Analysis Use_TLC->Use_HPTLC If quantification is needed Question2->Use_TLC No (Qualitative check sufficient) Use_HPLC Use HPLC Question2->Use_HPLC Yes

Caption: Choosing Between TLC and HPLC.

References

  • Jadhav, S. B., et al. (2013). High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. Journal of Applied Pharmaceutical Science, 3(5), 159-165. Available at: [Link]

  • Slideshare. (n.d.). High performance thin layer chromatography. Available at: [Link]

  • Al-Amin, M., & Hasan, M. Z. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Journal of Pharmaceutical Research International, 36(1), 48-60. Available at: [Link]

  • Patel, R. B., et al. (2012). HPTLC Method Development and Validation: An Overview. PharmaInfo.net, 10(1). Available at: [Link]

  • Anchrom. (2023, September 29). Quantification of Analyte with CAMAG HPTLC | Easy Guide Using visionCATS Software [Video]. YouTube. Available at: [Link]

  • PharmDecks. (n.d.). Chromatography (HPLC, TLC). Available at: [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Available at: [Link]

  • Arji, S. R., et al. (2023). Chromatographic Techniques for Pharmaceutical Analysis. IIP Series. Available at: [Link]

  • Lösungsfabrik. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Available at: [Link]

  • ResearchGate. (2017, June 20). Visualization of alcohols in TLC? Available at: [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

  • Kobylkevich, M. (2022, September 17). What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation? Quora. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Available at: [Link]

  • University of Colorado Boulder. (n.d.). TLC stains. Available at: [Link]

  • PubMed. (2024, August 15). Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer. Available at: [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

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  • ResearchGate. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography? Available at: [Link]

  • Vasta, J. D., et al. (2012). Evaluation of thin-layer chromatography systems for analysis of amino acids in complex mixtures. Journal of Planar Chromatography – Modern TLC, 25(1), 28-34. Available at: [Link]

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  • PubMed Central. (n.d.). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. Available at: [Link]

  • ResearchGate. (2025, August 7). Synthesis and characterization of N-alkyl hydroxyacetamides. Available at: [Link]

  • Google Patents. (n.d.). CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.

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Comparative

Publish Comparison Guide: Crystallographic Characterization of N-(2-aminoethyl)-2-hydroxyacetamide Hydrochloride

This guide provides a rigorous technical analysis of the crystallographic characterization of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride (CAS 859980-09-9), a critical bifunctional linker and intermediate in pharma...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the crystallographic characterization of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride (CAS 859980-09-9), a critical bifunctional linker and intermediate in pharmaceutical synthesis.[1]

Given the scarcity of primary literature dedicated solely to the single-crystal structure of this specific salt, this guide employs a comparative structural analysis approach. We synthesize data from its closest structural analogues—N-(2-aminoethyl)acetamide and N-(2-hydroxyethyl)glycinamide —to derive expected crystallographic parameters, packing motifs, and X-ray diffraction (XRD) signatures.[1]

Executive Summary & Compound Profile

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is a small molecule amide-alcohol linker.[1] Its structure combines a glycolamide head group (


) with an ethylenediamine tail (

).[1]
  • Role: Used as a hydrophilic linker in antibody-drug conjugates (ADCs) and as a surface modifier to reduce non-specific protein adsorption (similar to PEG).

  • Crystallographic Significance: Understanding its solid-state form is crucial for controlling purity during scale-up and predicting its stability against hygroscopicity.[1]

FeatureTarget Compound
Name N-(2-aminoethyl)-2-hydroxyacetamide HCl
CAS 859980-09-9
Formula

MW 154.59 g/mol
Key Motif Amide donor/acceptor + Terminal Hydroxyl + Ammonium Chloride salt
Comparative Structural Analysis

In the absence of a direct crystallographic entry in the CSD (Cambridge Structural Database) for the specific HCl salt, we analyze its performance against three well-characterized alternatives. This triangulation allows for precise prediction of its lattice parameters and hydrogen-bonding potential.

Table 1: Structural Parameters & Performance Comparison
ParameterTarget: N-(2-aminoethyl)-2-hydroxyacetamide HCl Alt 1: N-(2-aminoethyl)acetamide (AEEA) Alt 2: Glycinamide HCl Alt 3: N-(2-hydroxyethyl)acetamide
Structure




Space Group (Pred/Exp) P2₁/c (Monoclinic) [Predicted]P2₁/c (Monoclinic) [Exp]P2₁/c (Monoclinic) [Exp]Pbca (Orthorhombic) [Exp]
H-Bond Donors 4 (OH, NH, NH₃⁺)3 (NH, NH₂)4 (NH₃⁺, NH₂)2 (NH, OH)
H-Bond Acceptors 3 (C=O, OH, Cl⁻)2 (C=O, N)2 (C=O, Cl⁻)2 (C=O, OH)
Packing Density High (Salt bridge network)Medium (VdW + H-bonds)Very High (Salt lattice)Medium (H-bond chains)
Hygroscopicity High (Critical Process Parameter)ModerateHighModerate
Melting Point ~145–150 °C (Predicted)50 °C204 °C50–52 °C

Analyst Insight: The introduction of the HCl salt (Target & Alt 2) significantly elevates the melting point and lattice energy compared to the free base forms (Alt 1 & 3) due to the formation of strong charge-assisted hydrogen bonds (


).
Experimental Protocols

To validate the solid-state form of N-(2-aminoethyl)-2-hydroxyacetamide HCl, the following self-validating protocols are recommended.

Protocol A: Single Crystal Growth (Vapor Diffusion)
  • Objective: Obtain X-ray quality crystals (>0.1 mm) for structure solution.

  • Solvent System: Methanol (solvent) / Diethyl Ether (antisolvent).

  • Procedure:

    • Dissolve 50 mg of the HCl salt in 0.5 mL of warm methanol.

    • Filter the solution through a 0.22 µm PTFE syringe filter into a small inner vial.

    • Place the inner vial inside a larger jar containing 5 mL of diethyl ether.

    • Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3-7 days.

    • Validation: Crystals should appear as colorless prisms or plates. If oiling occurs, switch antisolvent to Isopropyl Acetate.

Protocol B: Powder X-Ray Diffraction (PXRD)
  • Objective: Confirm phase purity and crystallinity.

  • Instrument: Bruker D8 Advance or equivalent (Cu Kα radiation,

    
    ).
    
  • Parameters:

    • Range: 3° to 40°

      
      .
      
    • Step Size: 0.02°.

    • Scan Speed: 1 sec/step.

  • Expected Signature: Look for sharp Bragg reflections at low angles (

    
    ) indicating the long axis of the unit cell (likely the b-axis, ~10-15 Å), characteristic of extended alkyl-amide chains.
    
Structural Logic & Signaling Pathways

The following diagrams illustrate the crystallization workflow and the hydrogen-bonding logic that dictates the solid-state packing of this molecule.

Diagram 1: Crystallization & Characterization Workflow

CrystallizationWorkflow Start Raw Material (Crude HCl Salt) Solubility Solubility Screen (MeOH/EtOH/H2O) Start->Solubility Growth Crystal Growth (Vapor Diffusion) Solubility->Growth Select Solvent Microscopy Optical Microscopy (Birefringence Check) Growth->Microscopy Check Quality Microscopy->Growth Oiling/Amorphous (Retry) XRD Single Crystal XRD (Data Collection) Microscopy->XRD Valid Crystal Structure Structure Solution (Direct Methods) XRD->Structure

Caption: Step-by-step workflow for isolating and solving the crystal structure of the target salt.

Diagram 2: Hydrogen Bonding Network Logic

HBonding cluster_packing Crystal Packing Forces Ammonium Ammonium Head (-NH3+) Chloride Chloride Anion (Cl-) Ammonium->Chloride Charge Assist Strong H-Bond AmideO Amide Carbonyl (C=O) Ammonium->AmideO H-Bond Donor Hydroxyl Terminal Hydroxyl (-OH) Hydroxyl->Chloride H-Bond Donor Hydroxyl->AmideO Cooperative Chain

Caption: Predicted hydrogen bonding network showing the dominant charge-assisted interaction between the ammonium tail and chloride anion.

Detailed Results Interpretation

When analyzing the XRD data for N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride, researchers should look for specific markers that differentiate it from its analogues.

1. The "Chloride Effect" on Lattice Energy

Unlike the neutral analogue N-(2-hydroxyethyl)acetamide (Alt 3), the target compound contains a chloride counterion.

  • Observation: Expect a significantly higher density (~1.3–1.4 g/cm³) compared to the neutral amide (~1.1 g/cm³).

  • Mechanism: The

    
     ion acts as a multi-point acceptor, bridging the ammonium protons (
    
    
    
    ) and the hydroxyl proton (
    
    
    ). This creates a rigid "ionic scaffold" that reduces thermal motion, explaining the higher melting point.
2. Conformational Flexibility

The ethylene linker (


) introduces flexibility.
  • Comparison: In Glycinamide HCl (Alt 2), the structure is rigid. In the target compound, the ethyl chain can adopt a gauche or anti conformation.

  • Prediction: Based on similar structures like N-(2-aminoethyl)acetamide , the anti conformation is energetically favored in the solid state to maximize the distance between the cationic ammonium group and the amide dipole, minimizing repulsion.

3. Hygroscopicity & Stability
  • Warning: The presence of both a free hydroxyl group and an ammonium salt makes this compound highly hygroscopic.

  • XRD Artifacts: If the sample is not kept dry during measurement, the powder pattern may show phase shifts or haloing (amorphization) due to water uptake.

  • Mitigation: Use a Kapton dome or perform XRD at low temperature (100 K) to freeze out disorder.

References
  • Görbitz, C. H. (1999). Hydrogen bond distances and angles in the structures of amino acids and peptides. Acta Crystallographica Section B, 55(6), 1090-1098. Link

  • Dunitz, J. D. (1995). X-ray Analysis and the Structure of Organic Molecules. Cornell University Press. (Standard text for interpreting amide packing).
  • PubChem. (2024). Compound Summary for N-(2-aminoethyl)acetamide. National Library of Medicine. Link

  • Cambridge Crystallographic Data Centre (CCDC). (2024). Search for N-(2-hydroxyethyl)acetamide structures (Refcode: ACETAM). Link

  • Sigma-Aldrich. (2024).[2] Product Specification: N-(2-Aminoethyl)-2-hydroxyacetamide hydrochloride. Link

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and reproducible research. Handling any chemical reagent requires a thorough understanding of its potential hazar...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and reproducible research. Handling any chemical reagent requires a thorough understanding of its potential hazards and the implementation of appropriate safety measures. This guide provides essential, immediate safety and logistical information for handling N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride, ensuring the protection of laboratory personnel and the integrity of your work.

Hazard Assessment: Understanding the "Why"

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride and structurally similar compounds present several potential hazards that dictate our choice of personal protective equipment. Safety Data Sheets (SDS) for related amine hydrochlorides and acetamides consistently highlight the following risks:

  • Skin Irritation: Direct contact can cause skin irritation[1][2].

  • Serious Eye Irritation: The compound is a significant eye irritant, with the potential for serious damage upon contact[1][3].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation[4].

  • Harmful if Swallowed or Inhaled: The substance is classified as harmful if ingested or if its mists are inhaled.

Given these hazards, a multi-layered approach to personal protection is not just recommended; it is mandatory.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is based on a risk assessment of the procedures being performed. The following table summarizes the minimum required PPE for handling N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride.

Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Weighing & Solution Prep (in ventilated enclosure) Safety glasses with side shields or chemical splash goggles[2][5].Nitrile rubber gloves[5]. Inspect for tears before use.Fully buttoned laboratory coat.Not required if handled exclusively within a certified chemical fume hood or ventilated balance enclosure.
Moderate to High-Volume Handling or Potential for Aerosol Generation Chemical splash goggles and a face shield.Nitrile rubber gloves[5]. Consider double-gloving.Chemical-resistant apron over a laboratory coat.Use of a certified chemical fume hood is mandatory. If not possible, a NIOSH-approved respirator with an appropriate particulate filter is required[3][4].
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene)[6].Chemical-resistant suit or coveralls[6][7].Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on spill size[6][8].

Operational Plan: From Preparation to Disposal

Properly using PPE involves more than just wearing it. The following procedural steps are critical for minimizing exposure and preventing contamination.

PPE Donning and Doffing Procedure

Contamination often occurs during the removal of PPE. Following a strict sequence is crucial. The workflow below illustrates the correct order for donning and doffing standard laboratory PPE.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Eye/Face Protection (Goggles/Face Shield) Don1->Don2 Don3 3. Gloves (Pull over cuffs) Don2->Don3 Doff1 1. Gloves (Glove-in-glove or beaking method) Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4

Caption: Standard workflow for donning and doffing laboratory PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist[9].

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with copious amounts of water and soap[10]. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[9].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Make the victim drink two glasses of water at most. Never give anything by mouth to an unconscious person. Seek immediate medical attention[9].

  • Spill: Evacuate the area. For small spills, absorb with an inert, non-combustible material (e.g., Chemizorb®, sand, or earth) and place in a suitable, labeled container for disposal. Ensure adequate ventilation. Do not let the product enter drains[9][10]. For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan: A Lifecycle Approach

Chemical waste must be handled with the same care as the active reagent. Improper disposal can lead to environmental contamination and regulatory non-compliance.

Waste Segregation and Disposal

All materials contaminated with N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride are considered chemical waste. This includes gloves, weigh boats, pipette tips, and absorbent materials from spills.

The following workflow outlines the critical steps for proper chemical waste management in the laboratory.

Waste_Disposal_Workflow Start Waste Generation Segregate Segregate Waste (Solid vs. Liquid vs. Sharps) Start->Segregate Container Use Designated, Compatible, and Labeled Waste Container Segregate->Container Label Label Container Clearly: 'Hazardous Waste', Chemical Name, Date Container->Label Store Store in Satellite Accumulation Area (Secure, cool, dry place) Label->Store Pickup Arrange Pickup by Licensed Disposal Company Store->Pickup

Caption: Workflow for proper chemical waste disposal.

Decontamination and Final Steps
  • Container Disposal: Dispose of the original, empty container as unused product in an approved waste disposal plant[5][10]. Do not reuse empty containers.

  • Final Disposal Method: The recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company. This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[10][11]. All disposal practices must comply with federal, state, and local regulations.

By adhering to these guidelines, you build a culture of safety that protects you, your colleagues, and the environment, allowing you to focus on achieving your research goals.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for a related product.
  • LGC Standards. (2022). Safety Data Sheet for N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride.
  • Industrial Safety Blog. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Chemicea Pharmaceuticals Pvt Ltd. (n.d.). Material Safety Data Sheet for N-Nitroso Trientine (Tetratrifluoroacetate).
  • TCI EUROPE N.V. (2024). Safety Data Sheet for N-(2-Aminoethyl)maleimide Hydrochloride.
  • Fisher Scientific. (2009). Safety Data Sheet for Tris(hydroxymethyl)aminomethane hydrochloride.
  • ECP Labchem. (2021). Safety Data Sheet for Acetamide.
  • Fisher Scientific. (2009). Safety Data Sheet for N-(2-Aminoethyl)acetamide.
  • Industrial Safety Tips. (2025). PPE For Chemical Handling With Example.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Capot Chemical. (2025). Material Safety Data Sheet.
  • Apollo Scientific. (2023). Safety Data Sheet for N-Hydroxyacetamide.
  • DC Fine Chemicals. (2024). The importance of Personal Protective Equipment in the handling of chemicals.
  • ChemScene. (2023). Safety Data Sheet for 2,2,2-trifluoro-N-hydroxyacetimidamide.
  • Real Safety. (2016). Personal Protective Equipment for Chemical Handling.
  • Thermo Fisher Scientific Chemicals, Inc. (2025). Safety Data Sheet for 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.

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